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  • Product: H-D-His(1-Me)-OH
  • CAS: 163750-77-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure and Synthesis of H-D-His(1-Me)-OH

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-methyl-D-histidine (H-D-His(1-Me)-OH), a non-proteinogenic amino acid of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-D-histidine (H-D-His(1-Me)-OH), a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. We will delve into its structural characteristics, physicochemical properties, and detailed synthetic methodologies, emphasizing the chemical rationale behind procedural choices to empower researchers in their drug discovery and development endeavors.

Structural Elucidation and Physicochemical Profile

H-D-His(1-Me)-OH, systematically named (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, is the D-enantiomer of 1-methyl-histidine. The key structural feature is the methylation at the N-1 (or Nτ, tau) position of the imidazole ring of D-histidine[1]. This modification, while seemingly minor, profoundly impacts the molecule's electronic properties, steric profile, and its behavior in biological systems.

The imidazole side chain of histidine possesses two nitrogen atoms, N-1 (Nτ, "tele") and N-3 (Nπ, "pros"). The nomenclature can be confusing; IUPAC designates the nitrogen further from the side chain as Nτ and the one closer as Nπ[1]. Therefore, H-D-His(1-Me)-OH specifically refers to methylation at the Nτ position. This modification prevents the N-1 nitrogen from acting as a hydrogen bond donor and alters the tautomeric equilibrium of the imidazole ring, which is a critical aspect of its function in many enzyme active sites.

Incorporating D-amino acids like H-D-His(1-Me)-OH into peptide chains is a well-established strategy in medicinal chemistry to enhance metabolic stability. Peptides constructed from D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates[2].

Physicochemical Properties Summary

A compilation of key physical and chemical data for the corresponding L-enantiomer, which is more widely reported, is presented below. The D-enantiomer is expected to share these properties, with the exception of the sign of its optical rotation.

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂[3][4]
Molecular Weight169.18 g/mol [3][4]
Melting Point~240 °C (decomposition)[4][5]
Optical Activity ([α]20/D)-24 ±1° (c = 2% in H₂O) for L-enantiomer[4][5]
IUPAC Name(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid[3]
Canonical SMILESCN1C=C(N=C1)CN[6]
InChI KeyBRMWTNUJHUMWMS-ZCFIWIBFSA-N[6]

Synthesis of H-D-His(1-Me)-OH: A Strategic Approach

The synthesis of H-D-His(1-Me)-OH presents a significant chemical challenge: the regioselective methylation of the imidazole ring. Direct alkylation of unprotected histidine typically yields a mixture of N-1 and N-3 methylated isomers, which are difficult to separate[7]. Therefore, a robust synthesis relies on a carefully planned protecting group strategy to ensure methylation occurs exclusively at the desired N-1 position.

The following section outlines a validated, multi-step chemical synthesis pathway adapted from established methodologies for histidine modification[7][8]. This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of intermediates and the final product.

Overall Synthetic Workflow

The synthesis proceeds through four main stages: 1) orthogonal protection of the α-amino and carboxyl groups of the D-histidine starting material, 2) protection of the N-3 position of the imidazole ring to direct methylation, 3) regioselective methylation at the N-1 position, and 4) global deprotection to yield the final product.

HDHis1MeOH_Synthesis Start H-D-His-OH (Starting Material) Step1 Step 1: Amino & Carboxyl Protection (e.g., Boc₂O, SOCl₂/MeOH) Start->Step1 Intermediate1 Boc-D-His-OMe Step1->Intermediate1 Step2 Step 2: N-3 Imidazole Protection (e.g., Trityl Chloride) Intermediate1->Step2 Intermediate2 Boc-D-His(3-Trt)-OMe Step2->Intermediate2 Step3 Step 3: N-1 Methylation (e.g., Iodomethane) Intermediate2->Step3 Intermediate3 Boc-D-His(1-Me, 3-Trt)-OMe Cation Step3->Intermediate3 Step4 Step 4: Global Deprotection (e.g., Acid Hydrolysis) Intermediate3->Step4 End H-D-His(1-Me)-OH (Final Product) Step4->End

Caption: Chemical synthesis workflow for H-D-His(1-Me)-OH.

Detailed Experimental Protocol

Step 1: Protection of α-Amino and Carboxyl Groups

  • Causality: The α-amino and carboxyl groups are highly reactive and must be protected to prevent side reactions during the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under the basic conditions often used for alkylation and its facile removal with acid. Esterification of the carboxyl group, typically as a methyl ester, enhances solubility in organic solvents and prevents its interference[7][9].

  • Protocol:

    • Suspend D-histidine (1.0 equiv.) in anhydrous methanol. Cool the mixture to 0 °C.

    • Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise. The reaction is exothermic and generates HCl gas. Allow the reaction to warm to room temperature and stir for 16 hours to form the methyl ester hydrochloride salt[7].

    • Remove the solvent under reduced pressure. Dissolve the resulting crude solid in a suitable solvent (e.g., methanol) and add triethylamine (2.5 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).

    • Stir the reaction at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by removing the solvent, redissolving in ethyl acetate, washing with mild aqueous base and brine, drying over sodium sulfate, and concentrating to yield Boc-D-His-OMe.

Step 2: Regioselective Protection of the N-3 (Nπ) Position

  • Causality: To force methylation to occur at the N-1 position, the more sterically accessible and often more nucleophilic N-3 nitrogen must be blocked. The bulky triphenylmethyl (Trityl, Trt) group is ideal for this purpose. Its size effectively shields the N-3 position, leaving the N-1 nitrogen as the only available site for alkylation[7].

  • Protocol:

    • Dissolve Boc-D-His-OMe (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equiv.) followed by trityl chloride (1.1 equiv.).

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute with DCM, wash with water and brine, and dry over sodium sulfate.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-His(3-Trt)-OMe.

Step 3: Methylation of the N-1 (Nτ) Position

  • Causality: With the N-3 position blocked, the N-1 nitrogen can be selectively methylated. Iodomethane is a common and effective methylating agent[10]. The reaction proceeds via an SN2 mechanism, forming a quaternary imidazolium salt.

  • Protocol:

    • Dissolve Boc-D-His(3-Trt)-OMe (1.0 equiv.) in N,N-dimethylformamide (DMF).

    • Add iodomethane (CH₃I) (3.0 equiv.).

    • Stir the reaction at 40 °C for 24 hours in a sealed vessel[10].

    • Monitor the formation of the methylated product by LC-MS. The product will be a cationic species.

Step 4: Global Deprotection

  • Causality: The final step involves the removal of all protecting groups (Boc, methyl ester, and Trityl) to yield the free amino acid. Strong acidic conditions, such as refluxing in aqueous HCl, are typically sufficient to cleave all three groups simultaneously.

  • Protocol:

    • Concentrate the reaction mixture from Step 3 to remove excess iodomethane and DMF.

    • Add 6 M aqueous HCl to the crude residue.

    • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

    • Cool the reaction mixture and wash with diethyl ether to remove the cleaved trityl carbinol.

    • Concentrate the aqueous layer under reduced pressure. The crude product will be the dihydrochloride salt.

    • Purify the final product by ion-exchange chromatography or recrystallization to obtain H-D-His(1-Me)-OH.

Alternative & Future Synthetic Strategies: Enzymatic Synthesis

While chemical synthesis provides a reliable route to H-D-His(1-Me)-OH, nature utilizes highly specific enzymes for this modification. In biological systems, 1-methylhistidine is generated as a post-translational modification on proteins like actin, catalyzed by specific methyltransferases[1].

  • Key Enzymes: SETD3 is a well-characterized protein-histidine N-methyltransferase that specifically methylates histidine residues at the N-1 (tau) position using S-adenosyl-L-methionine (SAM) as the methyl donor[1].

  • Future Outlook: While currently used for modifying intact proteins, the engineering of methyltransferase enzymes or the development of whole-cell biocatalytic systems could offer a more sustainable and highly selective future route for producing N-methylated amino acids[11][12]. This biotechnological approach could circumvent the need for complex protection-deprotection schemes inherent in chemical synthesis.

Enzymatic_Methylation cluster_0 Enzymatic Reaction Histidine Histidine Residue (on protein) Enzyme SETD3 (Methyltransferase) Histidine->Enzyme SAM SAM (S-adenosyl-methionine) SAM->Enzyme Methylated_His 1-Methyl-Histidine Residue Enzyme->Methylated_His SAH SAH (S-adenosyl-homocysteine) Enzyme->SAH

Caption: Biological pathway for 1-methylhistidine formation.

Applications in Drug Development

The primary application of H-D-His(1-Me)-OH is as a specialized building block in solid-phase peptide synthesis (SPPS)[4]. Its incorporation into peptide-based drug candidates can confer several advantageous properties:

  • Proteolytic Stability: As a D-amino acid, it inherently increases resistance to enzymatic degradation, prolonging the peptide's half-life in vivo[2].

  • Conformational Constraint: The methyl group can introduce steric hindrance that restricts the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: Methylation alters the pKa and hydrogen bonding capacity of the imidazole side chain, which can be used to fine-tune the solubility, lipophilicity, and metal-chelating properties of the peptide[13][14].

These attributes make H-D-His(1-Me)-OH a valuable tool for medicinal chemists aiming to optimize the drug-like properties of peptide therapeutics, addressing common challenges such as poor stability and bioavailability[14].

References

  • PubChem. (n.d.). 1-Methyl-L-histidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Beyerman, H. C., Maat, L., & Noordam, A. (1978). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Bioorganic Chemistry, 7(2), 163-168. Available from: [Link]

  • Asad, S., et al. (2013). Synthesis and Characterization of Methylated Poly(l-histidine) To Control the Stability of Its siRNA Polyion Complexes for RNAi. Bioconjugate Chemistry, 24(7), 1236-1245. Available from: [Link]

  • Kallow, W., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1-Methylhistidine (HMDB0000001). HMDB. Retrieved from [Link]

  • Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1970). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 13(5), 971-972. Available from: [Link]

  • PeptART. (n.d.). His(1-Me) & His(3-Me). Retrieved from [Link]

  • Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • Irla, M., et al. (2022). Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. Microbial Biotechnology, 15(8), 2145-2161. Available from: [Link]

  • Huang, H., et al. (2018). Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry, 6, 596. Available from: [Link]

  • Sakami, W. (1965). Enzymatic Synthesis of the Methyl Group of Methionine. Journal of Biological Chemistry, 240(2), 825-835. Available from: [Link]

  • Scilit. (n.d.). Enzymatic Synthesis of the Methyl Group of Methionine. Retrieved from [Link]

  • Li, H., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 14(1), 5580. Available from: [Link]

  • FooDB. (n.d.). 1-Methylhistidine (FDB093588). Retrieved from [Link]

  • Sharma, P., et al. (2021). Summary of modifications at histidine and their application in medicinal chemistry. ResearchGate. Available from: [Link]

  • Ohta, A., et al. (2018). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 13(6), 1599-1606. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available from: [Link]

  • Aapptec. (n.d.). H-Nt-Methyl-His-OH; H-His(Me)-OH. Retrieved from [Link]

  • Sharma, P., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 43(1), 168-232. Available from: [Link]

  • You, L., et al. (2012). Determine Concentration and Enantiomeric Composition of Histidine by One Fluorescent Probe. Organic Letters, 14(12), 3186-3189. Available from: [Link]

Sources

Exploratory

The Strategic Incorporation of N-Methylated Amino Acids: A Technical Guide for Advanced Drug Discovery

Abstract In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, permeability, and potency is a paramount objective. N-methylation, the substitution of a hydrogen atom with a methyl group on th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, permeability, and potency is a paramount objective. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, represents a subtle yet powerful modification to achieve these goals.[1][2] This guide provides an in-depth exploration of N-methylated amino acids, offering a technical resource for researchers, chemists, and drug development professionals. We will dissect the foundational principles of N-methylation, from its profound impact on peptide conformation and proteolytic resistance to the practicalities of its synthetic incorporation and analytical characterization. This document is structured to provide not only a comprehensive theoretical framework but also actionable, field-proven protocols and insights to empower the rational design of next-generation peptide therapeutics.

The Rationale for N-Methylation: A Paradigm Shift in Peptide Drug Design

The therapeutic potential of peptides is often curtailed by their inherent liabilities, namely their susceptibility to enzymatic degradation and poor membrane permeability.[3][4] N-methylation directly addresses these challenges by fundamentally altering the physicochemical properties of the peptide backbone.[5][6]

1.1. Enhancing Proteolytic Stability: The introduction of a methyl group on the amide nitrogen creates steric hindrance, effectively shielding the adjacent peptide bond from the catalytic machinery of proteases.[7][8] This steric blockade disrupts the necessary hydrogen-bonding interactions that proteases rely on for substrate recognition and cleavage, thereby significantly extending the in vivo half-life of the peptide.[7] A single N-methylation can confer proteolytic resistance over a four-residue window, demonstrating the profound and localized impact of this modification.[7]

1.2. Modulating Conformation and Receptor Affinity: N-methylation imposes significant conformational constraints on the peptide backbone.[1][5] The steric bulk of the methyl group restricts the rotational freedom around the Cα-N (φ) and Cα-C' (ψ) bonds, effectively reducing the accessible conformational space.[1] This can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[1][8] Furthermore, the elimination of the amide proton's ability to act as a hydrogen bond donor disrupts the formation of canonical secondary structures like α-helices and β-sheets, often favoring the formation of β-turns with a cis-amide bond, which can be crucial for biological activity.[1][9]

1.3. Improving Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[5][6] This reduction in hydrogen bonding capacity is a key factor in improving passive diffusion across cellular membranes, a critical step towards achieving oral bioavailability for peptide drugs.[4][10][11]

Synthesis of N-Methylated Amino Acids: A Chemist's Toolkit

The synthesis of optically pure N-methylated amino acids is a critical first step in their incorporation into peptides. Numerous methods have been developed, each with its own advantages and limitations.[12][13]

2.1. Reductive Amination: A common and effective method involves the reductive amination of an N-protected amino acid with formaldehyde, followed by reduction with a hydride source like sodium cyanoborohydride.[14]

2.2. The Fukuyama-Mitsunobu Reaction: This method provides a racemization-free route to N-methylated amino acids. It involves the alkylation of a nosyl (o-nitrobenzenesulfonyl)-protected amino acid with methanol under Mitsunobu conditions, followed by deprotection of the nosyl group.[12][15]

2.3. N-Methylation of Boc-Protected Amino Acids: A widely used procedure for N-methylating Boc-protected amino acids involves deprotonation with a strong base like sodium hydride, followed by reaction with methyl iodide.[16][17] The Boc protecting group is crucial as it prevents over-methylation.

Below is a generalized protocol for the N-methylation of a Boc-protected amino acid.

Experimental Protocol: N-Methylation of a Boc-Protected Amino Acid
  • Preparation: Dry a round-bottom flask containing a stir bar under vacuum or in an oven. Allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the Boc-protected amino acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Methyl Iodide: Add methyl iodide (a slight excess, e.g., 1.1-1.5 equivalents) to the cooled solution.

  • Addition of Base: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, a slight excess, e.g., 1.1-1.5 equivalents) portion-wise to the reaction mixture. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Acidify the aqueous layer with a weak acid (e.g., 1 M HCl) to pH ~3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Incorporation of N-Methylated Amino Acids into Peptides: Navigating the Challenges

The incorporation of N-methylated amino acids into a growing peptide chain, particularly via Solid-Phase Peptide Synthesis (SPPS), presents unique challenges due to the steric hindrance of the N-methyl group.[5][18]

3.1. Coupling Challenges: The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine. This makes the subsequent coupling of the next amino acid residue significantly more difficult, often leading to incomplete reactions and deletion sequences.[18][19]

3.2. Optimized Coupling Reagents: To overcome these coupling difficulties, highly efficient coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly employed.[18][19] The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency.[19][20]

3.3. On-Resin N-Methylation: An alternative to synthesizing and coupling pre-made N-methylated amino acids is to perform the methylation directly on the resin-bound peptide.[14][21] A common three-step procedure involves:

  • Sulfonylation: Protection of the N-terminal α-amine with an o-nitrobenzenesulfonyl (o-NBS) group.[22]

  • Methylation: Alkylation of the sulfonamide with a methylating agent.

  • Desulfonylation: Removal of the o-NBS group to reveal the N-methylated amine, ready for the next coupling step.[22]

Recent advancements have focused on significantly reducing the time required for this on-resin methylation process.[22]

Workflow for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

SPPS_N_Methylation start Start with Resin-Bound Peptide deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-N-Me-AA-OH (e.g., with HATU/DIEA) deprotection->coupling wash1 Wash Resin coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Next Fmoc-AA-OH (Challenging Step) deprotection2->coupling2 wash2 Wash Resin coupling2->wash2 repeat Repeat Cycles wash2->repeat cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage purification Purification (RP-HPLC) cleavage->purification end N-Methylated Peptide purification->end

Caption: Workflow for SPPS incorporating a pre-synthesized N-methylated amino acid.

Impact of N-Methylation on Peptide Properties: A Quantitative Perspective

The decision to incorporate an N-methylated amino acid should be guided by a clear understanding of its quantitative impact on key pharmaceutical properties.

PropertyEffect of N-MethylationRationale
Proteolytic Stability Significantly Increased[7][23][24]Steric hindrance at the amide bond prevents protease recognition and cleavage.[7]
Membrane Permeability Generally Increased[4][5][10]Elimination of a hydrogen bond donor increases lipophilicity.[5]
Receptor Binding Affinity Can Increase, Decrease, or Remain Unchanged[3][8]Dependent on the specific residue and its role in the bioactive conformation. Conformational pre-organization can enhance affinity.[1]
Solubility Can Increase or Decrease[5][23]Disruption of interchain hydrogen bonding can increase solubility, but increased lipophilicity can decrease aqueous solubility.
Synthetic Yield Often Decreased[5]Incomplete coupling reactions due to steric hindrance.[18]

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides necessitate specialized analytical techniques for their characterization.

5.1. Mass Spectrometry: Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. Fragmentation patterns in MS/MS can also help to localize the position of the N-methylation.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of N-methylated peptides in solution. The presence of a cis-amide bond, which is more common in N-methylated peptides, can be identified by characteristic chemical shifts and NOE (Nuclear Overhauser Effect) signals.

5.3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying and assessing the purity of N-methylated peptides.[7] It is important to note that N-methylated peptides can sometimes exhibit broad or multiple peaks in their HPLC profiles due to the slow interconversion between different conformers (rotamers) around the N-methylated amide bond.[19][20]

Conclusion: A Strategic Tool for Modern Drug Discovery

N-methylated amino acids are more than just a simple structural modification; they are a strategic tool for rationally designing peptide therapeutics with improved pharmacological profiles.[2][25] By understanding the fundamental principles of their synthesis, incorporation, and the profound effects they have on peptide structure and function, researchers can unlock the full potential of this powerful approach. While the synthetic challenges are not insignificant, the rewards in terms of enhanced stability, permeability, and potentially, potency, make the exploration of N-methylation a critical endeavor in the development of next-generation peptide drugs.[26][27]

References

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  • Santi, C., & Di Gioia, M. L. (2012). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 112(7), 3803-3834. Available from: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides and proteins: an important element for modulating biological functions. Accounts of chemical research, 42(10), 1588-1599. Available from: [Link]

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available from: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available from: [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of N-Methylated Amino Acids in Drug Discovery. Available from: [Link]

  • Naoum, J. N., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19575-19582. Available from: [Link]

  • Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 147-161). Humana Press. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690. Available from: [Link]

  • Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(14), 2595-2599. Available from: [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Available from: [Link]

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  • Gilon, C., et al. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International journal of peptide and protein research, 18(2), 195-206. Available from: [Link]

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  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Accounts of chemical research, 42(10), 1588-1599. Available from: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. Available from: [Link]

  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2009). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 74(15), 5488-5491. Available from: [Link]

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  • Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 683, 253-276. Available from: [Link]

  • Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current medicinal chemistry, 9(12), 1259-1282. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Available from: [Link]

  • Das, B. C., & Lederer, E. (1970). N-methylation of peptides. Journal of the Chemical Society D: Chemical Communications, (16), 1058-1059. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690. Available from: [Link]

  • Sarma, B. K., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS chemical biology, 5(5), 515-524. Available from: [Link]

  • Benoiton, L., & Chen, F. M. (1981). On the Selective N-Methylation of BOC-Protected Amino Acids. Canadian Journal of Chemistry, 59(2), 384-387. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. Available from: [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. Available from: [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. Available from: [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. Available from: [Link]

  • Gilon, C., et al. (2009). N-Methylation of amino acids. Google Patents.
  • aapptec. (n.d.). N-Methyl Amino Acids. Available from: [Link]

  • CD Biosynsis. (n.d.). N-Methyl Amino Acids. Available from: [Link]

  • Linde, Y., et al. (2015). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 58(2), 844-854. Available from: [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Potential Applications of H-D-His(1-Me)-OH in Drug Discovery

Executive Summary H-D-His(1-Me)-OH, a methylated D-isomer of the amino acid histidine, represents a largely unexplored yet promising chemical entity for drug discovery. While its naturally occurring L-isomer is primarily...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

H-D-His(1-Me)-OH, a methylated D-isomer of the amino acid histidine, represents a largely unexplored yet promising chemical entity for drug discovery. While its naturally occurring L-isomer is primarily recognized as a biomarker for meat consumption and muscle metabolism, the unique stereochemistry and structural modifications of H-D-His(1-Me)-OH open two distinct and compelling avenues for therapeutic development. The first is its potential as a small molecule modulator of the histaminergic system, specifically as a putative inhibitor of Histamine N-methyltransferase (HNMT). The second, more validated application, is its use as a non-canonical amino acid (NCAA) in the design of peptide-based therapeutics to enhance stability, potency, and selectivity. This guide provides a technical framework for investigating these applications, detailing hypothesized mechanisms of action, practical experimental protocols, and the strategic rationale behind its use in modern drug development.

Introduction: Differentiating H-D-His(1-Me)-OH in the Chemical Landscape

H-D-His(1-Me)-OH is the D-enantiomer of 1-methylhistidine. The methylation occurs at the N-1 (or Nτ, tele) position of the imidazole ring—the nitrogen atom furthest from the amino acid backbone. This specific structure confers unique properties that distinguish it from both endogenous L-histidine and other methylated derivatives.

It is critical to differentiate H-D-His(1-Me)-OH from two related compounds to avoid confusion:

  • 3-Methylhistidine (3-MH): An isomer where methylation is at the N-3 (or Nπ, pros) position. 3-MH is a well-established biomarker for endogenous muscle protein catabolism[1].

  • α-Methylhistidine: A derivative where the methyl group is on the alpha-carbon of the amino acid backbone. α-Methylhistidine is a known inhibitor of the enzyme histidine decarboxylase (HDC)[2][3][4].

Unlike these related molecules, H-D-His(1-Me)-OH has no established physiological role. Its potential lies not in its natural function but in the pharmacological opportunities presented by its unique structure.

Application I: A Small Molecule Modulator of the Histaminergic System

The structural similarity of H-D-His(1-Me)-OH to histamine and its metabolites suggests a potential to interact with the machinery of the histaminergic system. This system is a critical regulator of numerous physiological processes, including allergic responses, gastric acid secretion, and neurotransmission, making it a target-rich environment for therapeutic intervention[1][5].

Primary Hypothesis: Inhibition of Histamine N-Methyltransferase (HNMT)

The primary metabolic pathway for histamine inactivation in the central nervous system and many other tissues is methylation by Histamine N-methyltransferase (HNMT), which uses S-adenosyl-L-methionine as a methyl donor. The product of this reaction is 1-methylhistamine (tele-methylhistamine).

Mechanistic Rationale: H-D-His(1-Me)-OH is a stereoisomer of the direct product of the HNMT enzyme. It is a well-established principle in enzymology that products can act as inhibitors by competing with the substrate for binding to the active site. Therefore, it is hypothesized that H-D-His(1-Me)-OH could function as a competitive inhibitor of HNMT.

Therapeutic Implication: Inhibiting HNMT would lead to an increase in the local concentration and half-life of endogenous histamine. This is a validated therapeutic strategy; for instance, HNMT inhibitors have been investigated for their cognitive-enhancing effects in neurological disorders by elevating histamine levels in the brain[6].

Diagram: Histamine Metabolism and Point of Intervention

The following diagram illustrates the key pathways of histamine metabolism and the hypothesized point of inhibition for H-D-His(1-Me)-OH.

Histamine_Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_enzymes Enzymes Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine N-Methyl- transferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO tMH 1-Methylhistamine (tele-Methylhistamine) IAA Imidazoleacetic Acid HDC->Histamine CO2 HNMT->tMH S-adenosyl- methionine DAO->IAA Inhibitor H-D-His(1-Me)-OH (Hypothesized) Inhibitor->HNMT Inhibition

Caption: Histamine synthesis and degradation pathways with the hypothesized inhibition of HNMT by H-D-His(1-Me)-OH.

Secondary Hypothesis: Histamine Receptor Modulation

H-D-His(1-Me)-OH could also potentially act as a direct ligand for one of the four known histamine receptors (H1R, H2R, H3R, H4R). Given the structural constraints and the D-amino acid configuration, it is unlikely to be a potent agonist. However, it could function as a weak partial agonist or an antagonist. Screening against a panel of all four receptor subtypes is a necessary first step to explore this possibility.

Application II: A Non-Canonical Amino Acid (NCAA) in Peptide Therapeutics

This application leverages the unique stereochemistry and methylation of H-D-His(1-Me)-OH to overcome the primary obstacles in peptide drug development: poor metabolic stability and lack of oral bioavailability.

Rationale for NCAA Incorporation

Peptide drugs offer high specificity and potency but are rapidly degraded by proteases in the body. Incorporating NCAAs is a cornerstone strategy to improve their pharmacokinetic profiles[7].

  • D-Amino Acids: The inclusion of a D-amino acid at a specific position in a peptide sequence renders the adjacent peptide bond resistant to cleavage by most endogenous L-amino acid-specific proteases[8].

  • N-Methylation: Methylation of the imidazole ring provides an additional layer of structural modification. This can enforce a specific side-chain conformation (rotamer), which may lead to enhanced binding affinity or receptor subtype selectivity. Furthermore, it alters the pKa of the imidazole nitrogen, fine-tuning its ability to participate in hydrogen bonding or ionic interactions with the target protein.

The combination of a D-configuration and ring methylation makes H-D-His(1-Me)-OH a powerful tool for peptide drug optimization. Patents for modified peptide therapeutics, such as apelin analogs, explicitly list methylhistidine as a potential NCAA to improve stability and potency[8].

Diagram: Enhancing Peptide Stability

This workflow illustrates how incorporating an NCAA like H-D-His(1-Me)-OH protects a peptide therapeutic from proteolytic degradation.

Peptide_Stability cluster_native Native Peptide cluster_modified Modified Peptide NativePeptide Gly Ala L-His Val Protease Protease NativePeptide:f2->Protease Cleavage Site (Susceptible) ModifiedPeptide Gly Ala D-1-Me-His Val ModifiedPeptide:f2->Protease Cleavage Site (Resistant) Stable Stable & Active Peptide ModifiedPeptide->Stable Degraded Degraded Fragments Protease->Degraded

Caption: Incorporation of H-D-His(1-Me)-OH sterically hinders protease activity, preventing degradation.

Experimental Protocols for Investigation

To empirically validate the hypothesized applications, a series of targeted in vitro assays are required. The following protocols provide a self-validating framework for initial investigation.

Protocol 1: HNMT Enzyme Inhibition Assay (Radiometric)

This assay measures the ability of H-D-His(1-Me)-OH to inhibit the HNMT-catalyzed methylation of histamine.

Materials:

  • Recombinant human HNMT

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • H-D-His(1-Me)-OH (test compound)

  • Metoprine (positive control inhibitor)

  • Phosphate buffer (pH 7.4)

  • Scintillation fluid and vials

  • Microplate and liquid scintillation counter

Methodology:

  • Prepare Reagent Mix: In a microplate, prepare reaction mixtures containing phosphate buffer, histamine (at a concentration near its Km, ~10 µM), and recombinant HNMT.

  • Add Compounds:

    • Test Wells: Add varying concentrations of H-D-His(1-Me)-OH (e.g., from 1 nM to 100 µM).

    • Positive Control: Add a known concentration of Metoprine (e.g., 1 µM).

    • Negative Control (100% Activity): Add vehicle (buffer or DMSO).

    • Blank (0% Activity): Omit the HNMT enzyme.

  • Initiate Reaction: Start the reaction by adding [³H]-SAM to all wells.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., NaOH). This also facilitates the extraction of the methylated product.

  • Extract Product: Add an organic solvent (e.g., toluene/isoamyl alcohol mixture) that selectively extracts the radiolabeled product, [³H]-1-methylhistamine, leaving the unreacted [³H]-SAM in the aqueous phase.

  • Measure Radioactivity: Transfer an aliquot of the organic layer to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of H-D-His(1-Me)-OH relative to the positive and negative controls. Plot the data to determine the IC50 value.

Protocol 2: Peptide Stability in Human Plasma

This protocol assesses the ability of H-D-His(1-Me)-OH to enhance the stability of a model peptide.

Materials:

  • Peptide A: A short, model peptide (e.g., a known protease substrate like Angiotensin I) containing a standard L-histidine residue.

  • Peptide B: The same model peptide with the L-histidine residue replaced by H-D-His(1-Me)-OH.

  • Pooled human plasma

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • LC-MS/MS system

Methodology:

  • Peptide Incubation:

    • Spike a known concentration of Peptide A into an aliquot of human plasma pre-warmed to 37°C.

    • In a separate tube, spike the same concentration of Peptide B into an identical aliquot of plasma.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small sample from each incubation tube.

  • Quench Reaction: Immediately mix the withdrawn sample with 3 volumes of ice-cold ACN/TFA solution. This precipitates plasma proteins and stops all enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase LC-MS/MS method capable of separating and quantifying the parent peptide.

  • Data Analysis: For each peptide, plot the percentage of the parent peptide remaining versus time. Calculate the half-life (t½) of Peptide A and Peptide B in plasma. A significantly longer half-life for Peptide B demonstrates enhanced stability.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Enzymatic and Receptor Binding Data

Compound HNMT IC50 (µM) H1R Ki (µM) H2R Ki (µM) H3R Ki (µM) H4R Ki (µM)
H-D-His(1-Me)-OH 5.2 >100 >100 25.7 >100

| Metoprine (Control) | 0.08 | N/A | N/A | N/A | N/A |

Table 2: Hypothetical Peptide Stability Data

Peptide Sequence Half-life in Plasma (t½, min)
Peptide A (Native) DRVYIHPFHL 18

| Peptide B (Modified) | DRVYI[D-1-Me-His]PFHL | 285 |

Conclusion and Future Directions

H-D-His(1-Me)-OH stands at the intersection of small molecule and peptide drug discovery. Its potential as an HNMT inhibitor warrants further investigation, including in vivo studies in relevant disease models for cognitive or inflammatory disorders. The more immediate and highly validated application is its use as a specialized building block for creating next-generation peptide therapeutics. Drug development teams can leverage H-D-His(1-Me)-OH to systematically enhance the stability and fine-tune the activity of peptide leads, accelerating their path toward clinical utility. Future work should focus on synthesizing and testing this NCAA in a variety of peptide scaffolds targeting different disease pathways to fully realize its therapeutic potential.

References

  • Castellucci, A., & Megazzini, P. (1970). alpha-Methylhistidine hydrochloride. Biochimica e Biologia Sperimentale, 9, 85-92.
  • Francis, H., DeMorrow, S., Venter, J., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753-764.
  • Kollonitsch, J., Perkins, L. M., Patchett, A. A., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine.
  • Leiden/Amsterdam Center for Drug Research. (n.d.). New Ligands of the Histamine H3 Receptor. CORE.
  • Lorenz, W., Barth, H., Kusche, J., et al. (1972). Specific histidine decarboxylases in the gastric mucosa of man and other mammals. Naunyn-Schmiedeberg's Archives of Pharmacology, 274(2), 173-188.
  • Pires, M., G-A. G. C., & L. A. A. C. (2020). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family.
  • Arnold, L. A. (2022). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 122(18), 14636-14695.
  • D'Souza, S., et al. (2023). Apelin polypeptides. U.S. Patent No. 11,807,693 B2. Washington, DC: U.S.
  • Zhang, W., et al. (2024).
  • Wilkinson, H. C., & Dalby, P. A. (2021). Fine-tuning the activity and stability of an evolved enzyme active-site through non-canonical amino-acids. FEBS Journal, 288(6), 1935–1955.
  • Cangioli, I., Baldi, E., Mannaioni, P., et al. (2002). Histamine infused into basolateral amygdala enhances memory consolidation of inhibitory avoidance. International Journal of Neuropsychopharmacology, 5(2), 121-127.
  • Pagar, A. D., et al. (2022). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Chemistry, 10, 839636.
  • Thorell, A. D., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(11), 5576.
  • Millipore Sigma. (n.d.). Histamine Synthesis and Metabolism. Retrieved from [Link]

  • Jutel, M., Akdis, M., & Akdis, C. A. (2009). Histamine, histamine receptors and their role in immune pathology. Clinical & Experimental Allergy, 39(12), 1786-1800.
  • Ding, W., et al. (2020).
  • Johnson, K. A., et al. (2007). Peptides that block the binding of igg to fcrn.
  • NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page: alpha-Methylhistidine hydrochloride.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.

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Exploratory

Mastering Chirality: A Technical Guide to the Stereochemistry of Modified Amino Acids in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of modified, non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics represents a paradigm shift in drug design, of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified, non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics represents a paradigm shift in drug design, offering unparalleled control over molecular structure and function.[1] Central to harnessing their potential is a deep understanding of their stereochemistry. The three-dimensional arrangement of atoms in these chiral building blocks dictates not only the local and global conformation of a peptide but also its proteolytic stability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides an in-depth exploration of the core stereochemical principles of modified amino acids, outlines robust analytical methodologies for their characterization, and discusses the profound impact of stereoisomerism on the development of next-generation therapeutics.

The Chirality Mandate in Modern Drug Design

Chirality is a fundamental property of biological systems; enzymes, receptors, and ion channels are inherently chiral, leading to stereospecific interactions with endogenous ligands and xenobiotics.[4] This biological enantioselectivity means that the different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological effects.[5] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization of stereoisomers and often favor the development of single-enantiomer drugs over racemic mixtures.[4][6]

The strategic incorporation of modified amino acids introduces new stereogenic centers, adding layers of complexity and opportunity. These NPAAs can be broadly categorized based on their structural modifications, each presenting unique stereochemical considerations:

  • D-Amino Acids: The substitution of canonical L-amino acids with their D-enantiomers is a cornerstone strategy for enhancing peptide stability.[7][8] Proteolytic enzymes, which are stereospecific for L-amino acid substrates, are often unable to cleave peptide bonds involving D-residues, significantly increasing the peptide's in-vivo half-life.[9][10]

  • α,α-Disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) or α-methyl-α-amino acids introduce significant conformational constraints.[11][12] By restricting the allowable Ramachandran (φ, ψ) angles, these residues can pre-organize a peptide into a specific secondary structure, such as an α-helix or a β-turn, which can be crucial for receptor binding.[13][14]

  • β-Amino Acids and Beyond: The insertion of amino acids with additional methylene groups in the backbone (e.g., β-amino acids, γ-amino acids) expands the structural repertoire of peptides, allowing for the formation of novel, stable secondary structures not accessible with α-amino acids alone.[13]

  • Cyclic and Constrained Analogs: Cyclization of amino acid side chains (e.g., proline analogs) or backbone-to-side-chain linkages can create rigid scaffolds that lock a peptide into its bioactive conformation, enhancing potency and selectivity.[15][16]

dot graph TD { rankdir=LR; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Impact of Modified Amino Acid Stereochemistry on Peptide Drug Properties."

The Analytical Core: A Validating System for Stereochemical Determination

Establishing the absolute configuration and enantiomeric purity of modified amino acids is a non-negotiable step in drug development.[4][6] A multi-pronged analytical approach is often necessary, creating a self-validating system where techniques with orthogonal principles are used to confirm results.

Chiral Chromatography: The Workhorse of Enantioseparation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving and quantifying enantiomers.[17] The choice between direct and indirect methods is a critical experimental decision.

  • Direct Methods (Chiral Stationary Phases - CSPs): This is the preferred approach for its simplicity and accuracy. The enantiomers are separated based on their transient, diastereomeric interactions with a chiral stationary phase.

    • Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile due to their complex chiral surfaces offering multiple interaction modes (hydrogen bonding, π-π stacking, steric hindrance). This makes them a first-line choice for screening a wide variety of modified amino acids. Crown ether-based CSPs are highly effective for primary amines, including amino acids, due to their specific complexation with the protonated amino group.[18]

  • Indirect Methods (Chiral Derivatizing Agents - CDAs): In this method, the enantiomeric amino acids are reacted with a chiral reagent (e.g., Marfey's reagent, Mosher's acid) to form diastereomers.[17][19] These diastereomers, having different physical properties, can then be separated on a standard achiral reversed-phase column.

    • Causality: This approach is valuable when a suitable direct method cannot be found or when enhanced detection sensitivity is required (many CDAs are chromophoric or fluorophoric). However, it is imperative to ensure the CDA is enantiomerically pure and that the reaction proceeds to completion without any racemization of the analyte or the reagent, as this would lead to erroneous purity calculations.[20]

Table 1: Comparison of Chiral Analytical Techniques

TechniquePrincipleDeterminesThroughputKey AdvantageKey Limitation
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP)Relative (e.e.)HighGold standard for enantiomeric excess (e.e.) determination.[17][18]Requires method development; does not give absolute configuration.
NMR Spectroscopy Diastereomeric environment using Chiral Solvating/Derivatizing AgentsRelative (e.e.) & sometimes AbsoluteMediumProvides detailed structural information.[19][21]Lower sensitivity; may require derivatization.
X-ray Crystallography Diffraction pattern of a single crystalAbsoluteLowUnambiguous determination of 3D structure and absolute configuration.[22][23]Requires a suitable single crystal, which can be difficult to obtain.[5]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightAbsoluteMediumDetermines absolute configuration in solution; no crystallization needed.[5][24]Requires comparison with computationally predicted spectra.[25]
Definitive Assignment of Absolute Configuration

While chromatography excels at determining enantiomeric purity, it does not reveal the absolute configuration (the actual R/S assignment). For this, more structurally definitive methods are required.

This is the "gold standard" for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of the absolute configuration of all stereocenters.[21][22]

  • Causality: The technique relies on the anomalous scattering of X-rays by electrons, particularly those of heavier atoms (Z > 8).[26] The diffraction pattern from a single, enantiomerically pure crystal allows for the direct determination of the spatial arrangement of every atom. The primary limitation is the need to grow a high-quality single crystal, which can be a significant bottleneck, especially for early-stage intermediates.[5][27]

VCD has emerged as a powerful alternative to X-ray crystallography, especially when crystallization is challenging.[5][24] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[28][29]

  • Self-Validating Protocol: The determination of absolute configuration via VCD is a comparative process.

    • The experimental VCD spectrum of the sample is measured.

    • The theoretical VCD spectra for both the R and S enantiomers are calculated using Density Functional Theory (DFT).

    • The experimental spectrum is compared to the two calculated spectra. A strong correlation in the sign and relative intensity of the major bands between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.[5][25] This built-in comparison against a theoretical model provides a high degree of confidence in the assignment.

dot graph G { layout=dot; node [style=filled, shape=box, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for Complete Stereochemical Characterization."

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of a novel modified amino acid using chiral HPLC.

Objective: To accurately quantify the enantiomeric ratio of a modified amino acid sample.

Materials:

  • HPLC system with UV or MS detector

  • Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series)

  • Racemic standard of the modified amino acid

  • Enantiomerically pure standard (if available)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Acidic/Basic modifiers (e.g., Trifluoroacetic Acid (TFA), Diethylamine (DEA))

Methodology:

  • System Suitability:

    • Equilibrate the CSP column with the mobile phase until a stable baseline is achieved.

    • Causality: This step ensures that the system is performing consistently before analyzing any samples.

    • Inject a racemic standard (1:1 mixture of enantiomers).

    • Adjust mobile phase composition to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks. The resolution is a quantitative measure of separation and a value >1.5 ensures accurate integration.

    • Perform five replicate injections of the racemic standard. The relative standard deviation (RSD) of the peak areas and retention times should be <2.0%. This confirms the precision of the system.

  • Peak Identification:

    • Inject the enantiomerically pure standard (if available) to definitively identify which peak corresponds to which enantiomer.

    • If a pure standard is unavailable, this method will determine enantiomeric purity, but the absolute configuration of the major enantiomer must be determined by another method (e.g., VCD, X-ray).

  • Sample Analysis:

    • Dissolve a precisely weighed amount of the sample in the mobile phase.

    • Inject the sample onto the column.

    • Integrate the peak areas for both enantiomers (A1 and A2).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

    • Trustworthiness: This calculation is only valid if the system suitability criteria are met. The use of a well-resolved racemic standard validates that both enantiomers have an equal response factor in the detector, a critical assumption for this calculation.

Conclusion: Stereochemistry as a Pillar of Peptide Drug Design

The stereochemical configuration of modified amino acids is not a minor detail but a critical design parameter that profoundly influences every aspect of a peptide therapeutic's profile. From enhancing stability against enzymatic degradation to locking the molecule into a potent, bioactive conformation, the rational control of stereochemistry is indispensable.[7][12] A rigorous and multi-faceted analytical strategy, employing orthogonal techniques like chiral chromatography, VCD, and X-ray crystallography, is essential to ensure the stereochemical integrity of these advanced building blocks. For researchers and drug developers, mastering the principles and practices outlined in this guide is fundamental to unlocking the full therapeutic potential of modified peptides and engineering the next generation of highly specific and effective medicines.

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  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect.

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

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  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. ACS Publications.

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. LinkedIn.

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.

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  • Vibrational circular dichroism. Wikipedia.

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  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PubMed Central.

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  • Designing amino acids to determine the local conformations of peptides. PubMed Central.

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central.

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Foundational

H-D-His(1-Me)-OH solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of H-D-His(1-Me)-OH Introduction H-D-His(1-Me)-OH, or 1-methyl-D-histidine, is a non-proteinogenic amino acid derivative of D-histidine.[1][2] In this derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of H-D-His(1-Me)-OH

Introduction

H-D-His(1-Me)-OH, or 1-methyl-D-histidine, is a non-proteinogenic amino acid derivative of D-histidine.[1][2] In this derivative, a methyl group is attached to the N-1 (tele) position of the imidazole ring. This modification prevents N-H tautomerism and can alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and interaction profile compared to its parent amino acid. For researchers in drug development and peptide synthesis, H-D-His(1-Me)-OH serves as a valuable building block.[3] Its incorporation into peptides can enhance stability, modulate receptor binding, and improve pharmacokinetic properties. A thorough understanding of its solubility and stability is paramount for accurate formulation, reliable experimental outcomes, and ensuring the integrity of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of the solubility and stability characteristics of H-D-His(1-Me)-OH. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the theoretical basis for its solubility, provide robust experimental protocols for its determination, and explore its stability profile under various stress conditions as mandated by regulatory guidelines.

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of H-D-His(1-Me)-OH is essential before undertaking any experimental work. These properties govern its behavior in solution and its susceptibility to degradation.

PropertyValueSource
Chemical Name (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid[]
Synonyms H-D-His(1-Me)-OH, 1-methyl-D-histidine[5][6]
CAS Number 163750-77-4[5][6]
Molecular Formula C₇H₁₁N₃O₂[3][7]
Molecular Weight 169.18 g/mol [3][7]
Appearance Off-white to pale beige solid/powder[3][7]
pKa (predicted) ~1.7 (carboxyl), ~6.2 (imidazole), ~9.0 (α-amino)N/A

Note: pKa values are estimated based on the parent molecule, histidine, and the electronic effect of N-methylation. Actual experimental determination is recommended.

Solubility Profile

The solubility of an API is a critical parameter that influences its bioavailability, formulation, and route of administration. The solubility of H-D-His(1-Me)-OH is dictated by its zwitterionic nature, arising from the acidic carboxylic acid group and the basic α-amino and imidazole groups.

Theoretical Considerations and Solvent Selection Rationale

The overall charge of an amino acid derivative at a given pH is a primary determinant of its solubility in aqueous media.[8] A systematic approach to solubilization involves calculating the net charge:

  • Acidic Residues: Assign a value of -1 to the C-terminal carboxyl group (-COOH).[9]

  • Basic Residues: Assign a value of +1 to the N-terminal amino group (-NH₂) and each basic side chain (imidazole ring of histidine).[9]

At physiological pH (~7.4), the α-amino group of H-D-His(1-Me)-OH will be protonated (+1 charge) and the carboxyl group will be deprotonated (-1 charge). The imidazole ring of histidine has a pKa of approximately 6.0, so at pH 7.4, it will be largely neutral. Therefore, the molecule is expected to be a zwitterion with a net charge near zero, suggesting moderate solubility in water but potentially requiring pH adjustment or co-solvents for higher concentrations.[10][11]

  • For Basic Peptides/Amino Acids (Net Charge > 0): Use of a dilute acidic solution (e.g., acetic acid) can improve solubility by ensuring all basic groups are protonated.[11]

  • For Acidic Peptides/Amino Acids (Net Charge < 0): Use of a dilute basic solution (e.g., ammonium bicarbonate) can improve solubility.

  • For Neutral Peptides/Amino Acids (Net Charge ≈ 0): If aqueous solubility is poor, organic co-solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile may be required.[8][10]

Experimental Workflow for Solubility Determination

This protocol provides a systematic approach to determine the solubility of H-D-His(1-Me)-OH. The core principle is to start with the most benign solvents and progress to organic or pH-adjusted solvents only as needed, always using a small aliquot of the material for initial testing.[9][11]

Caption: Decision workflow for systematically determining the solubility of H-D-His(1-Me)-OH.

Step-by-Step Experimental Protocol for Solubility Assessment
  • Preparation: Allow the lyophilized powder of H-D-His(1-Me)-OH to equilibrate to room temperature before opening the vial.[11]

  • Initial Test: Accurately weigh a small amount (e.g., 1-2 mg) of the compound into a clean vial.

  • Aqueous Solubility: Add a measured volume of sterile deionized water (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL). Vortex the solution. If the compound dissolves completely, resulting in a clear solution, proceed to determine the saturation point by adding more compound.

  • Physical Dissolution Aids: If the solution is cloudy or contains particulates, sonicate the vial for 3-5 minutes or warm it gently (to 30-40°C).[8][11] Re-examine for dissolution.

  • pH Adjustment: Based on the theoretical assessment, H-D-His(1-Me)-OH is zwitterionic but has a basic imidazole side chain. If it remains insoluble in water, add 10% acetic acid dropwise while vortexing to aid dissolution.[10]

  • Organic Co-solvents: If the compound is still insoluble, test solubility in polar aprotic solvents like DMSO or DMF. First, attempt to dissolve the compound in a minimal amount of the organic solvent, then dilute with an aqueous buffer to the desired final concentration.[9]

  • Quantification: Centrifuge the final saturated solution to pellet any undissolved solid. The concentration in the supernatant can be quantified using a suitable analytical method, such as HPLC-UV, to determine the precise solubility.

Illustrative Solubility Data

The following table presents expected solubility data for H-D-His(1-Me)-OH based on the behavior of D-histidine and similar amino acid derivatives.[12][13] This data should be confirmed experimentally.

SolventTemperatureExpected SolubilityRationale / Notes
Water25°CModerately Soluble (~20-40 mg/mL)Polar, zwitterionic nature facilitates interaction with water.[14]
PBS (pH 7.4)25°CModerately Soluble (~20-40 mg/mL)Similar to water; physiological buffer.[15]
0.1 M HCl25°CHighly Soluble (>100 mg/mL)Both amino and imidazole groups are fully protonated, forming a highly soluble salt.
0.1 M NaOH25°CSolubleThe carboxyl group is deprotonated, but solubility may be less than in acid.
Methanol25°CSlightly SolubleLimited solubility for zwitterions in alcohols.[7]
Ethanol25°CSparingly SolubleLower polarity than methanol further reduces solubility.[12][13]
DMSO25°CHighly Soluble (>100 mg/mL)Excellent polar aprotic solvent for a wide range of compounds.[8][12]
Acetonitrile25°CSparingly SolubleGenerally a poor solvent for free amino acids.[8]

Stability Profile

Evaluating the intrinsic stability of H-D-His(1-Me)-OH is a regulatory requirement and is critical for determining appropriate storage conditions, re-test periods, and identifying potential degradation products that could impact safety and efficacy.[16] Forced degradation, or stress testing, is performed according to ICH Q1A(R2) guidelines to accelerate the degradation process and elucidate these pathways.[17][18]

Forced Degradation Studies: A Self-Validating System

The goal of a forced degradation study is to achieve 5-20% degradation of the API.[17] This range is optimal because it is significant enough to produce and detect primary degradants without being so extensive that secondary and tertiary degradants complicate the analysis. These studies are foundational for developing and validating a "stability-indicating" analytical method—a method proven to accurately measure the active ingredient's concentration without interference from its degradation products.[19]

Protocol for Forced Degradation Studies

A single batch of H-D-His(1-Me)-OH is typically used for stress testing.[16] A stock solution (e.g., 1 mg/mL in water or a suitable solvent) is prepared and subjected to the following conditions in parallel with a control sample stored at 2-8°C.

Stress ConditionTypical ProtocolCausality / Purpose
Acid Hydrolysis Mix with equal volume of 0.1 M to 1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.To assess susceptibility to degradation in low pH environments, which can occur during formulation or in vivo.[17]
Base Hydrolysis Mix with equal volume of 0.1 M to 1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize before analysis.To evaluate stability in alkaline conditions. Amide bonds (not present here) and other functional groups can be labile.[17]
Oxidation Mix with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.The imidazole ring of histidine is known to be susceptible to oxidation. This tests for vulnerability to oxidative stress.[20]
Thermal Stress Store as a solid powder and in solution at elevated temperatures (e.g., 70°C) for 1-2 weeks.To determine the intrinsic thermal stability and identify degradation pathways that are accelerated by heat.[16]
Photostability Expose solid powder and solution to controlled light exposure (UV/Vis) as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).To identify if the molecule is light-sensitive, which dictates packaging and handling requirements.[16][18]
Potential Degradation Pathways

Based on the structure of H-D-His(1-Me)-OH and known degradation patterns of histidine, several pathways can be hypothesized. The primary sites of instability are the imidazole ring and the stereocenter.

  • Oxidation: The electron-rich imidazole ring is a likely target for oxidation by peroxides or radicals, potentially leading to ring-opening or the formation of various oxidized species.

  • Decarboxylation: Thermal stress can potentially lead to the loss of the carboxyl group.

  • Deamination/Elimination: Under harsh conditions, the α-amino group could be involved in degradation reactions. A known degradation pathway for histidine involves the elimination of the amino group to form urocanic acid.[21][22]

  • Racemization: The chiral center at the α-carbon could be susceptible to racemization under basic or thermal stress, leading to the formation of the L-isomer, H-L-His(1-Me)-OH.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main H-D-His(1-Me)-OH acid Acid/Base Hydrolysis main->acid ox Oxidation (H₂O₂) main->ox heat Thermal Stress main->heat light Photostress (UV/Vis) main->light rac Racemization Product (H-L-His(1-Me)-OH) acid->rac Base-catalyzed uro Urocanic Acid Derivative acid->uro Elimination ox_prod Ring-Opened/Oxidized Imidazole Products ox->ox_prod heat->rac decarb Decarboxylation Product heat->decarb light->uro

Caption: Hypothesized degradation pathways for H-D-His(1-Me)-OH under forced degradation conditions.

Illustrative Stability Data Summary

This table summarizes the expected outcomes from a forced degradation study of H-D-His(1-Me)-OH.

Stress Condition% Degradation (Expected)Major Degradation Products (Hypothesized)
0.1 M HCl, 60°C, 48h< 5%Generally stable; minor racemization possible.
0.1 M NaOH, 60°C, 8h10-15%Racemization product, Urocanic acid derivative.[22]
3% H₂O₂, RT, 24h15-20%Oxidized imidazole species.
70°C (Solid), 1 week< 5%Expected to be stable as a solid.
70°C (Solution), 1 week5-10%Decarboxylation and racemization products.
Photostability (ICH Q1B)5-10%Urocanic acid derivative (as urocanic acid is a known photoproduct).[21]

Recommended Analytical Methods

Accurate quantification is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the standard method.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile with 0.1% TFA or formic acid (Solvent B).

  • Column: A C18 stationary phase is typically suitable for separating the polar parent compound from less polar degradation products.

  • Detection: UV detection at ~210-220 nm is effective for the peptide bond and imidazole ring.[23] Mass spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products.[24]

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of H-D-His(1-Me)-OH. While H-D-His(1-Me)-OH is predicted to have moderate aqueous solubility, its behavior is highly dependent on pH. Its stability profile, particularly its susceptibility to oxidation and base-catalyzed degradation, must be experimentally characterized. The protocols and theoretical considerations outlined herein offer a robust starting point for researchers to generate reliable data, enabling confident formulation development and ensuring the quality and integrity of their scientific work.

References

[17] Vertex AI Search, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05) [10] Bio Basic, Peptide Solubility | Peptide Synthesis. Sigma-Aldrich, Solubility Guidelines for Peptides. [8] JPT Peptide Technologies, Peptide Solubilization. [18] IJCRT.org, ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022-04-23) [14] PubChem, 1-Methyl-L-histidine | C7H11N3O2 | CID 92105. [9] GenScript, G-PEPTIDE SOLUBILITY GUIDELINES 20230906 T. [16] ICH, Q1A(R2) Guideline. (2003-02-06) [11] SB-PEPTIDE, Peptide Solubility Guidelines - How to solubilize a peptide. [19] WHO, Annex 10 - ICH. [25] AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21) [26] PubMed, Dual Effect of Histidine on Polysorbate 20 Stability: Mechanistic Studies. (2018-01-16) [21] ResearchGate, Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine | Request PDF. (2025-08-05) [7] ChemicalBook, 1-Methyl-L-histidine | 332-80-9. (2025-11-05) [15] Cayman Chemical, Fmoc-1-Methyl-L-histidine. [1] Human Metabolome Database, Showing metabocard for 1-Methylhistidine (HMDB0000001). [2] FooDB, Showing Compound 1-Methylhistidine (FDB093588). (2019-10-15) [22] J Pharm Sci, Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (2015-05) Indian Journal of Chemistry, Solubilities of Amino Acids in Different Mixed Solvents. (1982) [12] Journal of Chemical & Engineering Data, Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. (2019-10-03) [20] BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [27] ResearchGate, Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K | Request PDF. (2019-10-03) [3] Chem-Impex, H-D-His(3-Me)-OH. [13] ACS Publications, Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K. (2019-10-03) [5] Creative Peptides, H-D-His(1-Me)-OH. [23] European Union, Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2018-11-09) [6] ChemicalBook, H-D-HIS(1-ME)-OH | 163750-77-4. (2023-07-14) [] BOC Sciences, Fmoc-D-His(1-Me)-OH - (CAS 1197025-85-6). [24] PubMed, Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022-09-20)

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Protocols & Analytical Methods

Method

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

An Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids The synthesis of peptides and proteins is a cornerstone of modern drug discovery and materials science. The core chemical transfor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids

The synthesis of peptides and proteins is a cornerstone of modern drug discovery and materials science. The core chemical transformation—the formation of an amide bond between two amino acids—can become a significant bottleneck when one or both residues are sterically hindered. Sterically hindered amino acids, such as α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, or those with bulky β-branched side chains (e.g., Valine, Isoleucine), present unique challenges. The sheer physical bulk of these residues can dramatically slow reaction kinetics, leading to incomplete reactions, low yields, and the increased prevalence of side reactions.[1][2]

The primary goal of a successful coupling is to form the desired amide bond efficiently while preserving the chiral integrity of the amino acids. The activation of the carboxylic acid group, a prerequisite for the reaction, inadvertently increases the acidity of the α-proton. This can lead to epimerization via the formation of an oxazolone intermediate, a major side reaction that compromises the purity and biological activity of the final peptide.[3][4][5][6] Therefore, the selection of an appropriate coupling reagent is not merely a matter of driving a reaction to completion; it is a critical decision that dictates the yield, purity, and viability of the entire synthetic strategy.[5][7]

This guide provides an in-depth analysis of modern coupling reagents, focusing on their mechanisms, comparative performance, and practical application for overcoming the challenges posed by sterically hindered systems.

General Mechanism of Action and Racemization Suppression

Peptide coupling involves a two-step process: activation of the C-terminal carboxylic acid of the first amino acid, followed by a nucleophilic attack from the N-terminal amine of the second amino acid.[1][5] Coupling reagents are the catalysts that facilitate this activation step, typically by converting the carboxylic acid into a more reactive species, such as an active ester.

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (Amino Acid 1) Reagent Coupling Reagent + Base AA_COOH->Reagent Active_Ester R-CO-X (Activated Intermediate) Reagent->Active_Ester Activation AA_NH2 R'-NH2 (Amino Acid 2) Active_Ester->AA_NH2 Peptide R-CO-NH-R' (Peptide Bond) AA_NH2->Peptide Nucleophilic Attack

Figure 1. General workflow for peptide bond formation.

A critical challenge is minimizing racemization. Urethane-based protecting groups (Fmoc, Boc) are designed to suppress this by disfavoring the formation of the problematic oxazolone intermediate.[5][6] However, for difficult couplings that require longer reaction times or higher temperatures, the risk remains. Modern coupling reagents are often used with additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form active esters that are more stable than the initial activated species (e.g., O-acylisourea from carbodiimides) but still highly reactive towards the amine, effectively minimizing the time the amino acid spends in a highly activated, racemization-prone state.[3][8]

A Comparative Analysis of High-Efficiency Coupling Reagents

While classical carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for many applications, they are often insufficient for demanding, sterically hindered couplings.[5][9] For these challenges, the onium salts—aminium/uronium and phosphonium salts—have become the gold standard.[10][11]

Aminium/Uronium Salts

These reagents are characterized by their high reactivity and are some of the most effective agents for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): For many years, HATU has been the benchmark reagent for sterically hindered couplings.[12][13] Its exceptional reactivity stems from the 7-azabenzotriazole (HOAt) core. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the coupling, stabilizing the transition state and accelerating the reaction.[14] This makes HATU particularly effective for coupling N-methylated and other challenging residues.[13]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): HBTU is a widely used and cost-effective coupling reagent. While highly effective for standard couplings, it is generally less reactive than HATU for the most sterically demanding cases. A key consideration with HBTU and other uronium salts is the potential for a side reaction where the reagent reacts with the free N-terminal amine, forming a guanidinium cap that terminates the peptide chain.[4] This is more likely if the reagent is used in large excess or if the carboxyl activation step is slow.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate): COMU is a third-generation uronium salt that represents a significant advancement in coupling technology.[15][16] Its performance is comparable, and in some cases superior, to HATU.[5][16][17] Crucially, COMU is based on OxymaPure, a non-explosive and less allergenic alternative to HOBt and HOAt.[5][17] This superior safety profile, combined with its high reactivity and excellent solubility, makes COMU an outstanding choice for modern peptide synthesis, including microwave-assisted protocols.[5][15][16]

Phosphonium Salts

Phosphonium-based reagents are also highly efficient and offer a key advantage over their uronium counterparts.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a highly reliable and effective reagent, particularly for solid-phase synthesis. It generates HOBt-based active esters and is well-suited for a wide range of couplings, including many hindered systems.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP shares the advantage of the HOAt leaving group, leading to faster reaction rates and high efficiency for difficult couplings.[5] A major advantage of phosphonium reagents like PyBOP and PyAOP is that they do not participate in the guanidinylation side reaction seen with uronium salts. This makes them a "cleaner" option, especially in fragment condensations or cyclizations where the reagent may be present in excess for extended periods.

Data Summary: Reagent Performance Comparison

The following table summarizes the key characteristics of these premier coupling reagents based on literature and field data.

ReagentClassCoupling Efficiency (Hindered)Racemization RiskSafety ProfileKey Considerations
DIC/Oxyma CarbodiimideModerate to HighLow[8]GoodCost-effective; requires additive. Slower than onium salts.
HBTU Aminium SaltHighLowBenzotriazole-based (explosive hazard)Risk of guanidinylation side reaction.[4]
HATU Aminium SaltVery High[12][13]Very Low[12]Azabenzotriazole-based (explosive hazard)Benchmark for difficult couplings. Risk of guanidinylation.[17]
PyBOP Phosphonium SaltHighLowBenzotriazole-based (explosive hazard)No guanidinylation side reaction. Good for SPPS.
COMU Uronium SaltVery High[15][16]Very Low[15]Excellent (Oxyma-based, non-explosive)[5][17]Safer, highly soluble alternative to HATU.[5][15]

Decision Workflow for Reagent Selection

Choosing the optimal reagent involves balancing reactivity, safety, cost, and the specific demands of the peptide sequence. The following workflow can guide this decision-making process.

G start Start: Assess Coupling Difficulty steric_level Level of Steric Hindrance? start->steric_level low_mod Low to Moderate (e.g., single β-branched) steric_level->low_mod Low/Moderate high High (e.g., Aib, N-Me, di-Aib) steric_level->high High/Extreme reagent_low Standard Reagents: - DIC/Oxyma - HBTU low_mod->reagent_low safety Is Safety a Primary Concern? (e.g., scale-up, handling) high->safety end Proceed with Synthesis reagent_low->end reagent_high High-Activity Reagents: - HATU - COMU use_comu Select COMU (Non-explosive, high performance) safety->use_comu Yes use_hatu Select HATU (Benchmark reactivity, handle with care) safety->use_hatu No side_reaction Concerned about Guanidinylation? use_comu->side_reaction use_hatu->side_reaction use_phosphonium Select Phosphonium Reagent (e.g., PyAOP, PyBOP) side_reaction->use_phosphonium Yes side_reaction->end No use_phosphonium->end

Figure 2. Decision tree for selecting a coupling reagent.

Experimental Protocols

The following protocols provide detailed, validated methodologies for using HATU and COMU in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Residue

This protocol is designed for maximum reactivity in a challenging coupling, such as adding an Fmoc-Aib-OH to a resin-bound Aib residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (e.g., Fmoc-Aib-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit for monitoring reaction completion

Protocol Steps:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly in the following sequence: DMF (x5), DCM (x3), DMF (x3). Perform a Kaiser test on a small sample of beads; a positive result (dark blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of HATU (e.g., 3 eq. AA, 2.9 eq. HATU) in DMF.[17]

    • Add DIPEA (2 equivalents per equivalent of amino acid; e.g., 6 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color. Causality Note: Pre-activation ensures the active ester is fully formed before it is introduced to the resin, maximizing coupling efficiency and minimizing side reactions like racemization.

  • Coupling Reaction:

    • Drain the wash solvent from the resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), a double coupling (repeating steps 4-5) or extended reaction time (up to 4 hours) may be necessary.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.

    • Once complete, drain the reaction mixture and wash the resin thoroughly: DMF (x5), DCM (x3), IPA (x3). The resin is now ready for the next deprotection/coupling cycle.

Troubleshooting:

  • Positive Kaiser Test after Coupling: Indicates incomplete reaction. Perform a second coupling (double coupling) with a freshly prepared activated amino acid solution. Consider increasing reaction time or temperature (up to 40 °C).

  • Guanidinylation Concern: Use phosphonium reagents like PyAOP as an alternative to HATU if this side reaction is detected by mass spectrometry.

Protocol 2: COMU-Mediated Coupling - The High-Performance, Safer Alternative

This protocol leverages the benefits of COMU for an efficient and safe coupling process.

Materials:

  • Same as Protocol 1, but substituting COMU for HATU.

Protocol Steps:

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation (In-situ or Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) in DMF.

    • Add COMU (3 equivalents) to the solution.[16]

    • Add DIPEA (6 equivalents).

    • The mixture can be pre-activated for 1 minute or added directly to the resin for an in-situ activation.[16] Causality Note: COMU's high reactivity allows for efficient in-situ activation, simplifying the workflow. The morpholino group on COMU acts as an internal proton acceptor, which can enhance reactivity.[15][16]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1 hour at room temperature. For highly hindered residues, a 1-hour double coupling is recommended.[16]

  • Monitoring and Washing:

    • Follow step 6 from Protocol 1. The resin may retain a slight yellow color from the Oxyma byproduct, which is washed away during subsequent steps.[16]

Critical Parameters:

  • Solvent Purity: Use high-purity, anhydrous DMF to prevent hydrolysis of the activated ester.

  • Base Stoichiometry: The amount of base is critical. Insufficient base leads to incomplete activation, while a large excess can promote racemization. Using 2 equivalents of DIPEA per equivalent of acid is a robust starting point.[5]

  • Microwave Synthesis: COMU is particularly well-suited for microwave-assisted SPPS, where its high solubility and thermal stability can significantly shorten coupling times.[5][16]

Conclusion

The challenge of incorporating sterically hindered amino acids into peptides has driven the development of highly sophisticated and powerful coupling reagents. While classic reagents have their place, the superior performance of onium salts like HATU and COMU has made them indispensable tools for researchers. HATU remains a benchmark for ultimate reactivity, but the advent of COMU provides a compelling alternative that matches or exceeds this performance with a significantly improved safety profile. By understanding the mechanisms behind these reagents and applying robust, validated protocols, scientists and drug development professionals can confidently tackle even the most demanding peptide sequences, accelerating the path to discovery.

References

  • Manne, S. R., Sharma, A., Sazonovas, A., Ghauri, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Manne, S. R., Sharma, A., Sazonovas, A., Ghauri, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Manne, S. R., et al. (2021). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Semantic Scholar. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Semantic Scholar. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved from [Link]

  • Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Al-Warhi, T., Al-Hazimi, H. M., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Musaimi, O. A. (2016). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Advances in Peptide Coupling Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Giraud, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of Methylated Peptides

Audience: Researchers, scientists, and drug development professionals. Introduction Protein methylation is a critical post-translational modification (PTM) where methyl groups are added to amino acid residues, primarily...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein methylation is a critical post-translational modification (PTM) where methyl groups are added to amino acid residues, primarily lysine (Lys) and arginine (Arg), by methyltransferase enzymes.[1] This modification is a cornerstone of cellular regulation, profoundly influencing protein stability, protein-protein interactions, and subcellular localization.[2] In epigenetics, histone methylation is a key regulator of chromatin structure and gene expression.[1] Beyond histones, the methylation of non-histone proteins plays a vital role in signal transduction, DNA damage repair, and RNA processing.[3][4]

Given its importance, the accurate identification and quantification of protein methylation are essential for fundamental biological research and for the development of novel therapeutics, as methyltransferases and demethylases are increasingly recognized as drug targets.[1] However, characterizing methylated peptides presents significant analytical challenges. These modifications are often present at low stoichiometry, are transient, and the small mass shift of a methyl group (14.016 Da) requires high-resolution instrumentation for accurate detection.[5][6][7] Furthermore, the existence of different methylation states (mono-, di-, tri-methylation) and isobaric modifications like acetylation adds layers of complexity.[1][5]

This guide provides a detailed overview of the mass spectrometry-based workflows, protocols, and data analysis strategies required for the robust characterization of methylated peptides.

Section 1: The Core Workflow for Methylproteomics

The analysis of methylated peptides is centered around a multi-stage process that begins with complex biological samples and ends with the confident identification and quantification of specific methylation sites. Mass spectrometry (MS) is the core technology for this analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.[2][8] The most common approach is "bottom-up" proteomics, where proteins are first digested into smaller peptides prior to MS analysis.[5][6]

The general workflow involves:

  • Protein Extraction: Isolating proteins from cells or tissues.

  • Proteolytic Digestion: Using enzymes like trypsin to cleave proteins into a predictable set of peptides.

  • Enrichment: Selectively isolating methylated peptides from the complex mixture to increase their concentration for MS detection. This is a critical step due to the low abundance of most methylation events.[5][6]

  • LC-MS/MS Analysis: Separating the enriched peptides via liquid chromatography (LC) and analyzing them with tandem mass spectrometry (MS/MS) to determine their mass, sequence, and modification sites.

  • Bioinformatic Analysis: Using specialized software to match the acquired spectra to protein databases, identify methylation sites, and perform quantification.[1]

cluster_wet_lab Experimental Workflow cluster_dry_lab Computational Workflow A 1. Protein Extraction (from Cells/Tissues) B 2. In-Solution Digestion (e.g., Trypsin) A->B C 3. Methylated Peptide Enrichment B->C D 4. LC-MS/MS Analysis C->D E 5. Raw Data Processing D->E Generates Raw MS Spectra F 6. Database Search & PTM Identification E->F G 7. Site Localization & Quantification F->G H 8. Biological Interpretation G->H

Caption: High-level workflow for methylated peptide characterization.

Section 2: Sample Preparation and Proteolytic Digestion

The foundation of any successful proteomics experiment is high-quality sample preparation. The goal is to efficiently extract proteins and digest them into peptides suitable for MS analysis while minimizing artificial modifications.[9][10]

Rationale for Key Steps:

  • Reduction: Proteins are treated with a reducing agent like dithiothreitol (DTT) to break disulfide bonds, which unfolds the protein and makes it more accessible to proteolytic enzymes.

  • Alkylation: After reduction, free sulfhydryl groups are capped with an alkylating agent like iodoacetamide (IAA). This prevents the disulfide bonds from reforming, ensuring the protein remains in a denatured state.[11]

  • Digestion: Trypsin is the most commonly used protease as it specifically cleaves C-terminal to arginine and lysine residues, generating peptides that are of an ideal size and charge for electrospray ionization.[9]

Protocol 1: In-Solution Tryptic Digestion
  • Protein Quantification: Accurately determine the protein concentration of your lysate (e.g., using a BCA assay).

  • Reduction: To 1 mg of protein in a suitable buffer (e.g., 8 M urea), add DTT to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate for 45 minutes in the dark at room temperature.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate buffer until the urea concentration is below 1.5 M. This is critical as high concentrations of urea will inhibit trypsin activity.

  • Enzymatic Digestion: Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quench & Cleanup: Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3). Desalt the resulting peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.[12]

  • Lyophilization: Dry the purified peptides in a vacuum centrifuge. The sample is now ready for enrichment or direct LC-MS/MS analysis.

Section 3: Enrichment Strategies for Methylated Peptides

Due to their low stoichiometry, enrichment is arguably the most critical step for a comprehensive methylproteome analysis.[5][6] Several strategies exist, each with distinct advantages. Combining orthogonal methods can provide a more complete picture of protein methylation.[13]

Immunoaffinity Purification (IAP)

This technique uses antibodies that specifically recognize methylated lysine or arginine residues to capture peptides.[5][14] Pan-specific antibodies that recognize mono-, di-, or trimethyl-lysine, or mono- and dimethyl-arginine, are commonly used.[14]

  • Advantages: High specificity for the target modification.

  • Disadvantages: Antibodies can suffer from lot-to-lot variability and may exhibit sequence bias, meaning they may preferentially bind to methylated residues in certain sequence contexts.[6][15]

Protocol 2: Immunoaffinity Purification (IAP) of Methylated Peptides
  • Antibody-Bead Conjugation: Conjugate pan-methyl-lysine or pan-methyl-arginine antibodies to Protein A/G agarose beads according to the manufacturer's protocol.

  • Peptide Reconstitution: Reconstitute the dried peptide digest (from Protocol 1) in IAP buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

  • Incubation: Add the reconstituted peptides to the antibody-conjugated beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant (which contains non-methylated peptides). Wash the beads extensively with IAP buffer followed by a final wash with water to remove non-specifically bound peptides.

  • Elution: Elute the bound methylated peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).

  • Cleanup: Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.

Chromatography-Based Enrichment

Chromatographic methods separate peptides based on their physicochemical properties and offer an antibody-free approach to enrichment.[3][4]

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their net positive charge at a low pH. Methylation of lysine and arginine residues can interfere with tryptic cleavage, resulting in longer peptides with a higher net positive charge, which can be effectively enriched using SCX.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates peptides based on their hydrophilicity. Arginine methylation, in particular, increases the hydrophilicity of peptides, allowing for their enrichment with HILIC.[5][12][14]

Comparison of Enrichment Strategies
TechniquePrincipleAdvantagesDisadvantages
Immunoaffinity (IAP) Antibody-antigen bindingHigh specificity for methylation marksPotential for sequence bias, antibody variability[6][15]
Strong Cation Exchange (SCX) Charge-based separationAntibody-free, global enrichment, good for Arg/Lys methylationLower specificity than IAP, requires fractionation
HILIC Hydrophilicity-based separationAntibody-free, highly effective for arginine methylation[5][12]Less effective for lysine methylation, requires fractionation

Section 4: Mass Spectrometry and Data Acquisition

Once enriched, the peptide samples are analyzed by LC-MS/MS. A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR system, is crucial for distinguishing the small mass difference between trimethylation (+42.047 Da) and the isobaric modification acetylation (+42.011 Da).[5]

Key Components:

  • Liquid Chromatography (LC): Peptides are separated on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (acetonitrile). This separation reduces the complexity of the mixture entering the mass spectrometer at any given time.[2]

  • Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides as they elute from the LC column.[2][1]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptide ions (MS1). It then selects the most intense ions for fragmentation, generating product ion spectra (MS2) that provide sequence information.[5]

Fragmentation Techniques:

  • Collision-Induced Dissociation (CID): An energetic collision with an inert gas that primarily cleaves the peptide backbone, producing b- and y-ions.

  • Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving labile PTMs. It can also generate diagnostic neutral losses that help distinguish between asymmetric (aDMA) and symmetric (sDMA) dimethylarginine.[5][13]

Protocol 3: Generic LC-MS/MS Acquisition
  • Sample Loading: Reconstitute the final peptide sample in a loading buffer (e.g., 0.1% formic acid in water) and inject it into the LC system.

  • Chromatographic Separation: Load the peptides onto a C18 reversed-phase analytical column. Elute the peptides using a gradient (e.g., 2% to 40% acetonitrile with 0.1% formic acid over 120 minutes).

  • MS1 Full Scan: Acquire full MS scans in the high-resolution analyzer (e.g., Orbitrap) over an m/z range of 400-1600.

  • Data-Dependent MS2 Scans: Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation via CID or ETD.

  • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower-abundance peptides.

Section 5: Bioinformatic Data Analysis

The raw data generated by the mass spectrometer must be processed through a computational pipeline to identify methylated peptides and their sites of modification.[16]

A Raw MS Data (.raw) B Peak Picking & Spectrum Processing A->B C Database Search Engine (e.g., MaxQuant, Proteome Discoverer) B->C E Peptide-Spectrum Matching (PSM) C->E D Sequence Database (e.g., UniProt) D->C F False Discovery Rate (FDR) Control (e.g., 1%) E->F G PTM Site Localization (Confidence Scoring) F->G H Quantitative Analysis (Label-free or Labeled) G->H I Final Report: Identified Methylated Sites & Proteins H->I

Caption: Bioinformatic pipeline for methylproteomics data analysis.

Key Analysis Steps:

  • Database Searching: Raw spectral data are searched against a protein sequence database (e.g., UniProt). The search algorithm attempts to match the experimental MS2 spectra to theoretical spectra generated from in-silico digestion of the database proteins.

  • Variable Modifications: The search parameters must be set to include potential methylations (mono-, di-, tri- on K; mono-, di- on R) as variable modifications.

  • False Discovery Rate (FDR): To ensure high confidence in the identifications, the results are filtered to a strict FDR, typically 1%, using a target-decoy strategy.[13]

  • Site Localization: Probabilistic algorithms (e.g., PTM-Score, Ascore) are used to assign a confidence score to the localization of the methylation on a specific amino acid within the peptide sequence.

  • Downstream Analysis: The final list of identified methylated proteins can be analyzed using tools like DAVID or GSEA to identify enriched biological pathways or molecular functions.[17][18]

Section 6: Applications in Research and Drug Development

The ability to accurately characterize methylated peptides has a profound impact across various scientific fields:

  • Epigenetics and Cancer Research: Mapping methylation on histones and other chromatin-associated proteins is key to understanding gene regulation in health and disease.[1]

  • Signal Transduction: Identifying methylation events on signaling proteins helps to unravel complex cellular communication networks.[1]

  • Drug Discovery: Characterizing the substrates of methyltransferases and demethylases is essential for developing targeted inhibitors. Monitoring changes in the methylproteome upon drug treatment can validate drug efficacy and reveal off-target effects.[1][19]

  • Biotherapeutic Development: For peptide-based drugs, N-methylation is a strategy used to enhance metabolic stability and cell permeability.[20][21] The analytical techniques described here are critical for the quality control and structural verification of these modified therapeutic peptides.[22][23]

References

  • The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques. (n.d.). Novus Biologicals.
  • Biggar, K. K., & Li, S. S. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Proteomes, 3(1), 3-24. Retrieved from [Link]

  • Fackler, P. D., Gauthier, A. C., & Scott, J. D. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics, 18(11), 2235–2248. Retrieved from [Link]

  • Luo, M. (2020). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Mass Spectrometry Reviews, 40(4), 317-336. Retrieved from [Link]

  • Wang, K., & Ye, M. (2018). Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis. Current Protocols in Protein Science, 91(1), e49. Retrieved from [Link]

  • Mass Spectrometry Methylation Detection. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Wang, K., & Ye, M. (2018). Enrichment of Methylated Peptides Using an Antibody‐free Approach for Global Methylproteomics Analysis. Current Protocols in Protein Science, 91(1). Retrieved from [Link]

  • What Are the Commonly Used Methods for Protein Methylation Detection. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Methylated Peptide Enrichment Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Common Methods for Protein Methylation Detection? (n.d.). BiotechPack. Retrieved from [Link]

  • Bock, I., Dhayalan, A., Kudithipudi, S., & Jeltsch, A. (2011). Proteome-wide enrichment of proteins modified by lysine methylation. Nature Protocols, 6(11), 1633–1638. Retrieved from [Link]

  • Moore, K. E., & Gozani, O. (2014). Emerging technologies to map the protein methylome. ACS Chemical Biology, 9(6), 1164–1175. Retrieved from [Link]

  • Mishra, S. K., & Sahoo, B. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of Visualized Experiments, (92), e52011. Retrieved from [Link]

  • Should My Peptide Be Methylated? (2025). LifeTein. Retrieved from [Link]

  • Bioinformatic analysis of the methylated proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2025). ResearchGate. Retrieved from [Link]

  • Uhlmann, T., Geoghegan, V., Thomas, B., & Lam, Y. W. (2012). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 11(10), 949–959. Retrieved from [Link]

  • Epigenetic Tools and Databases for Bioinformatic Analyses. (n.d.). EpiGenie. Retrieved from [Link]

  • Computational Identification of Protein Methylation Sites through Bi-Profile Bayes Feature Extraction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. Retrieved from [Link]

  • Chen, Y., Zhang, Y., & Zhang, Y. (2020). Computational Prediction of Protein Arginine Methylation Based on Composition–Transition–Distribution Features. ACS Omega, 5(43), 28096–28104. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. Retrieved from [Link]

  • Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. (2025). ResearchGate. Retrieved from [Link]

  • Bioinformatics Data Analysis Pipeline- Methylation. (n.d.). The Ohio State University. Retrieved from [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2020). Angewandte Chemie International Edition, 59(46), 20461–20465. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 13(2), 001-010. Retrieved from [Link]

  • Peptide Characterization in Drug Development. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

Sources

Method

Application Note and Protocol: High-Purity Purification of Peptides Incorporating H-D-His(1-Me)-OH by Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of unnatural or modified amino acids, such as H-D-His(1-Me)-OH, into synthetic peptides is a key strategy for enhancing t...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of unnatural or modified amino acids, such as H-D-His(1-Me)-OH, into synthetic peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and receptor affinity. However, these modifications can introduce significant challenges during purification. This application note provides a comprehensive guide and a detailed protocol for the efficient purification of peptides containing H-D-His(1-Me)-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the underlying chemical principles, method development strategies, and post-purification handling to ensure high purity and recovery.

Introduction: The Unique Challenges of Purifying H-D-His(1-Me)-OH Containing Peptides

Histidine-containing peptides are notoriously challenging to purify via RP-HPLC due to the ionizable imidazole side chain (pKa ≈ 6.0).[1] This can lead to poor peak shape, tailing, and variable retention times if the mobile phase pH is not rigorously controlled. The introduction of a methyl group on the imidazole ring, as in H-D-His(1-Me)-OH, further alters the physicochemical properties of the peptide.

The 1-methyl substitution on the imidazole ring of histidine prevents its participation in certain hydrogen bonding interactions and modifies its basicity. This can influence the peptide's overall hydrophobicity and its interaction with the stationary phase. Furthermore, the D-configuration of the amino acid can impact the peptide's secondary structure and its accessibility to the stationary phase, potentially leading to different chromatographic behavior compared to its L-counterpart.

Key considerations for purifying peptides with H-D-His(1-Me)-OH include:

  • Controlling the Protonation State: Maintaining a consistent, low pH is crucial to ensure the imidazole ring is protonated, which minimizes secondary ionic interactions with the silica backbone of the stationary phase and results in sharper peaks.[2]

  • Optimizing Mobile Phase Composition: The choice of organic modifier and ion-pairing agent is critical for achieving optimal selectivity and resolution.

  • Methodical Gradient Development: A systematic approach to gradient optimization is necessary to effectively separate the target peptide from closely related impurities, such as deletion sequences or isomers.[3]

Method Development and Optimization Strategy

A successful purification strategy for peptides containing H-D-His(1-Me)-OH begins with a systematic approach to method development on an analytical scale before scaling up to a preparative separation.[4]

Column Selection

The choice of stationary phase is a critical first step. For most peptides, including those with modified amino acids, a C18 column is the preferred choice due to its high hydrophobicity and resolving power.[5]

Parameter Recommendation for H-D-His(1-Me)-OH Peptides Rationale
Stationary Phase C18Provides excellent retention and selectivity for a wide range of peptides.[5]
Pore Size 100-300 ÅWide-pore silica is essential for accommodating the size of peptides and ensuring good mass transfer.[6]
Particle Size 5 µm (analytical), 5-10 µm (preparative)Smaller particles offer higher efficiency and resolution, while larger particles are suitable for preparative scale with lower backpressure.
Mobile Phase Selection

The mobile phase for peptide purification typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.[4]

  • Solvent A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).

The Role of Trifluoroacetic Acid (TFA): TFA serves two primary purposes. Firstly, it maintains a low pH (around 2), ensuring that the imidazole side chain of the H-D-His(1-Me)-OH residue and other basic residues are fully protonated. Secondly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which enhances its retention and improves peak shape.[4][6]

Gradient Optimization

Peptides are almost always eluted using a gradient of increasing organic solvent concentration.[6] A shallow gradient is generally preferred for peptide separations to achieve the best resolution.[4][7]

Workflow for Gradient Optimization:

Gradient_Optimization_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale Scouting 1. Scouting Gradient (e.g., 5-95% B over 30 min) Analyze_Scout 2. Analyze Retention Time Scouting->Analyze_Scout Determine approx. elution %B Shallow 3. Design Shallow Gradient (e.g., 1% B/min around elution %B) Analyze_Scout->Shallow Optimize resolution Scale_Up 4. Scale Up to Preparative Column Shallow->Scale_Up Transfer method Purify 5. Perform Purification Scale_Up->Purify Analyze_Fractions 6. Analyze Fractions for Purity Purify->Analyze_Fractions

Caption: Workflow for HPLC gradient optimization.

Detailed Purification Protocol

This protocol outlines the steps for purifying a crude synthetic peptide containing H-D-His(1-Me)-OH.

Materials and Equipment
  • Crude synthetic peptide containing H-D-His(1-Me)-OH

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 column (e.g., ≥10 mm ID)

  • Analytical HPLC system with a C18 column (e.g., 4.6 mm ID)

  • Lyophilizer

  • Mass spectrometer (for identity confirmation)

Sample Preparation
  • Dissolution: Dissolve the crude peptide in a small amount of Solvent A (water with 0.1% TFA). If solubility is an issue, a small percentage of ACN can be added.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes.

  • Injection: Inject the filtered crude peptide solution onto the equilibrated column.

  • Elution and Fraction Collection: Elute the peptide using the optimized shallow gradient. Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the main peak of interest.

Example Preparative Gradient:

Time (min) % Solvent B (ACN + 0.1% TFA) Flow Rate (mL/min)
0520
5520
354520
409520
459520
50520
Purity Analysis of Collected Fractions
  • Analytical HPLC: Analyze an aliquot of each collected fraction using the optimized analytical HPLC method to determine the purity of each fraction.

  • Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by mass spectrometry. The presence of the methylated histidine will result in a predictable mass shift.[8][9]

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

Post-Purification Processing: Lyophilization
  • Solvent Removal: If the volume of the pooled fractions is large, the ACN can be removed by rotary evaporation.

  • Freezing: Snap-freeze the aqueous solution of the purified peptide using liquid nitrogen or a dry ice/ethanol bath.[10] Rapid freezing creates smaller ice crystals, which facilitates more efficient sublimation.[10]

  • Lyophilization: Place the frozen sample on a lyophilizer to remove the water via sublimation, resulting in a stable, dry peptide powder.[10][11]

Workflow for Peptide Purification and Isolation:

Purification_Workflow Crude_Peptide Crude Peptide Synthesis Product Dissolve Dissolve in Solvent A (H2O + 0.1% TFA) Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject on Preparative C18 Column Filter->Inject Elute Elute with ACN Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Freeze Snap-Freeze Pool->Freeze Lyophilize Lyophilize Freeze->Lyophilize Pure_Peptide Pure Lyophilized Peptide Lyophilize->Pure_Peptide

Caption: Overall workflow for HPLC purification of peptides.

Conclusion

The purification of peptides containing H-D-His(1-Me)-OH by RP-HPLC is a robust and reliable method when a systematic approach to method development is employed. The key to success lies in the careful control of mobile phase pH using an acidic modifier like TFA, the selection of an appropriate C18 stationary phase, and the optimization of a shallow elution gradient. By following the detailed protocol outlined in this application note, researchers can achieve high purity and recovery of their target peptides, enabling their use in sensitive downstream applications.

References

  • Miyagi, M., & Nakazawa, T. (2008). Determination of pKa values of individual histidine residues in proteins using mass spectrometry. Analytical Chemistry, 80(17), 6481–6487. [Link]

  • Omizzur. (2023). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Omizzur. (2023). Peptide Lyophilization Protocol. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Miyagi, M., & Nakazawa, T. (2008). Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Analytical Chemistry. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • ResearchGate. (n.d.). Hypothetical mass spectra of a histidine-containing peptide from a... [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins (Doctoral dissertation, The Hong Kong Polytechnic University). [Link]

  • Vachet, R. W., & Glish, G. L. (2001). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 12(6), 678–685. [Link]

  • Sadek, P. C., Carr, P. W., Bowers, L. D., & Haddad, L. C. (1985). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatographic Science, 23(6), 248–254. [Link]

  • Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6. [Link]

  • ResearchGate. (2016). Does anyone have practical method for peptides lyophilising?. [Link]

  • ResearchGate. (2018). How to purify Histidine based peptide with HPLC?. [Link]

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Application

Application Note &amp; Protocol: Mass Spectrometric Characterization of Isotopic and Modified Peptides: The Case of D-Ala-His(1-Me)-OH

Introduction: The Analytical Challenge of Complex Peptides In modern drug discovery and proteomics, researchers are increasingly encountering peptides with intricate modifications. These can include isotopic labels for t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Complex Peptides

In modern drug discovery and proteomics, researchers are increasingly encountering peptides with intricate modifications. These can include isotopic labels for tracking metabolic fates, and post-translational or synthetic modifications that alter function.[1][2][3] The accurate characterization of such peptides is paramount for ensuring quality control in synthetic processes and for understanding their biological roles.[4][5] This application note provides a comprehensive guide to the mass spectrometric analysis of a model peptide, D-Ala-His(1-Me)-OH, which incorporates both a stable isotope label (Deuterium) and a methylated histidine residue.

The presence of a 1-methylhistidine introduces a unique fragmentation behavior that must be understood for correct sequence and modification-site verification.[6][7] Furthermore, the deuterium label, while a powerful tool for quantitative and metabolic studies, requires high-resolution mass spectrometry to distinguish it from naturally occurring isotopes.[1][8] This guide will detail the experimental workflow, from sample preparation to data interpretation, providing researchers with a robust protocol for the analysis of similarly complex peptides.

Experimental Workflow Overview

The analysis of D-Ala-His(1-Me)-OH is best approached using a bottom-up proteomics strategy, even for a small peptide, as it establishes a sound analytical principle.[9][10][11] The workflow involves solubilization of the synthetic peptide, separation using liquid chromatography, and subsequent analysis by tandem mass spectrometry to confirm its identity and the integrity of its modifications.

workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Analysis cluster_data Data Analysis prep Peptide Solubilization (0.1% Formic Acid in H₂O/ACN) lc Reversed-Phase HPLC (C18 Column) prep->lc Injection ms1 Full Scan MS (MS1) (Precursor Ion Identification) lc->ms1 Elution & ESI ms2 Tandem MS (MS2) (Fragmentation & Sequencing) ms1->ms2 Precursor Selection data Fragment Analysis & Sequence Confirmation ms2->data Spectrum Acquisition

Figure 1: General experimental workflow for the LC-MS/MS analysis of D-Ala-His(1-Me)-OH.

Detailed Methodologies

Protocol 1: Sample Preparation

The quality of mass spectrometry data is directly dependent on the purity of the sample and its appropriate preparation for analysis. For synthetic peptides, this process is generally straightforward.[4][5][12]

  • Reconstitution: Dissolve the lyophilized D-Ala-His(1-Me)-OH peptide in a solution of 50:50 acetonitrile (ACN) and water, both containing 0.1% formic acid, to a final concentration of 1 mg/mL. The use of formic acid is crucial for promoting protonation of the peptide, which is necessary for positive mode electrospray ionization (ESI).

  • Dilution: Create a working solution of 10 µg/mL by diluting the stock solution with the same solvent. This concentration is typically sufficient for high-sensitivity mass spectrometers.

  • Centrifugation: Centrifuge the working solution at 14,000 x g for 10 minutes to pellet any insoluble material that could obstruct the HPLC system.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic separation is essential for removing any remaining impurities from the peptide synthesis and for delivering a clean sample to the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) is recommended.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for this analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Protocol 3: Mass Spectrometer Settings

High-resolution and accurate mass measurements are critical for the unambiguous identification of the peptide and its modifications.

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • MS1 (Full Scan) Parameters:

    • Scan Range: m/z 100-1000

    • Resolution: 60,000

    • AGC Target: 1e6

    • Maximum IT: 50 ms

  • MS2 (Tandem MS) Parameters:

    • Activation Type: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[13][14]

    • Isolation Window: 1.2 m/z

    • Normalized Collision Energy (NCE): Stepped (20, 30, 40) to ensure a comprehensive fragmentation pattern.

    • Resolution: 15,000

    • AGC Target: 5e4

    • Maximum IT: 100 ms

Data Analysis and Interpretation

Expected Mass and Isotopic Pattern

The first step in data analysis is to identify the precursor ion in the full scan (MS1) spectrum. The theoretical monoisotopic mass of the protonated peptide, [M+H]⁺, is calculated as follows:

ComponentFormulaMonoisotopic Mass (Da)
Deuterated Alanine (D-Ala)C₃H₆DNO76.0505
1-Methylhistidine (His(1-Me))C₇H₁₁N₃O₂169.0851
Hydroxyl (-OH)O15.9949
Peptide Backbone
SumC₁₀H₁₇DN₄O₃241.1305
Proton (H⁺)H1.0078
[M+H]⁺ [C₁₀H₁₈DN₄O₃]⁺ 242.1383

The high-resolution mass spectrometer should detect a peak at m/z 242.1383. The isotopic pattern of this peak will be influenced by the natural abundance of ¹³C and other heavy isotopes.[15]

Tandem MS (MS/MS) Fragmentation Analysis

The MS/MS spectrum provides the structural information needed to confirm the amino acid sequence and the location of the modifications.[13][16] For D-Ala-His(1-Me)-OH, we expect to see specific b and y ions. The presence of 1-methylhistidine can lead to characteristic neutral losses and specific fragment ions.[7][17]

fragmentation cluster_peptide D-Ala-His(1-Me)-OH [M+H]⁺ = 242.14 Da cluster_fragments Predicted Fragment Ions peptide D-Ala -- His(1-Me) -- OH b1 b₁ ion m/z 77.05 (D-Ala) peptide->b1 b-ion cleavage y1 y₁ ion m/z 170.09 (His(1-Me)-OH) peptide->y1 y-ion cleavage immonium His(1-Me) Immonium Ion m/z 124.08 y1->immonium Side-chain fragmentation neutral_loss Neutral Loss of Methylamine (from y₁ or precursor) y1->neutral_loss Side-chain loss

Figure 2: Predicted fragmentation pathway for the protonated D-Ala-His(1-Me)-OH peptide.

Key Fragment Ions to Identify:

Ion TypePredicted m/zDescription
b₁ ion 77.0505Corresponds to the deuterated alanine residue. Its mass confirms the presence of the isotopic label at the N-terminus.
y₁ ion 170.0929Corresponds to the protonated 1-methylhistidine residue. This is a key fragment for confirming the C-terminal amino acid.
Immonium Ion (His(1-Me)) 124.0818A characteristic immonium ion for methylated histidine. Its presence is strong evidence for this specific modification.[6][7]
Neutral Loss of Methylamine VariesFragmentation of the methylated imidazole ring can result in the neutral loss of methylamine (CH₃NH₂) from the precursor or major fragment ions.[7] This is a diagnostic feature for certain methylated amino acids.

Conclusion

The mass spectrometric analysis of complex peptides such as D-Ala-His(1-Me)-OH is a multi-faceted process that requires careful sample preparation, high-resolution instrumentation, and a thorough understanding of peptide fragmentation. By following the protocols outlined in this application note, researchers can confidently identify and characterize peptides bearing both isotopic labels and post-translational or synthetic modifications. The combination of accurate mass measurement of the precursor ion and detailed analysis of the MS/MS fragmentation pattern provides a self-validating system for structural elucidation, ensuring the integrity and quality of the peptide under investigation.

References

  • Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). Creative Proteomics.

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC, NIH.

  • Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC.

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, ACS Publications.

  • What is HDX-MS? Rapid Novor.

  • Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Service. Creative Proteomics.

  • Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. PMC, NIH.

  • Determination of pKa values of individual histidine residues in proteins using mass spectrometry. PubMed.

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.

  • Hydrogen–deuterium exchange. Wikipedia.

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.

  • Hydrogen deuterium exchange mass spectrometry for the masses. Thermo Fisher Scientific.

  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central.

  • Review - J-Stage.

  • fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses.

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  • Isotope Labeled Peptides: Precision Tools for Research. JPT.

  • Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF.

  • Isotope Labeled Peptides. CPC Scientific.

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks.

  • Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE.

  • Hypothetical mass spectra of a histidine-containing peptide from a... ResearchGate.

  • Detection and identification of heme c-modified peptides by histidine affinity chromatography, high-performance liquid chromatography-mass spectrometry, and database searching. PubMed.

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC, PubMed Central.

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Semantic Scholar.

  • Tandem mass spectrometry of peptides. Purdue University.

  • Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. PubMed.

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  • A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. NIH.

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Method

Application Notes and Protocols for Cell Permeability Assays of H-D-His(1-Me)-OH Modified Peptides

Introduction: Navigating the Intracellular Frontier with Modified Peptides The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intracellular Frontier with Modified Peptides

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by a fundamental obstacle: poor cell permeability.[1] Unlike small molecules, many peptides struggle to efficiently cross the cell membrane to engage intracellular targets. To overcome this limitation, medicinal chemists employ various strategies, including the incorporation of modified amino acids. This guide focuses on peptides modified with H-D-His(1-Me)-OH, a methylated form of D-histidine, and provides a detailed framework for assessing their cell permeability.

The introduction of a methyl group to the histidine imidazole ring, specifically at the N-1 position (τ-position), can significantly alter the physicochemical properties of a peptide. This modification can influence lipophilicity, hydrogen bonding capacity, and conformational rigidity, all of which are critical determinants of membrane transport.[2][3] Understanding the impact of the H-D-His(1-Me)-OH modification is crucial for designing peptides with enhanced therapeutic profiles.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It offers not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and insightful approach to evaluating the cell permeability of these modified peptides.

The Challenge of Peptide Permeability: A Multifaceted Problem

Several intrinsic properties of peptides contribute to their generally low cell permeability:

  • High Molecular Weight: Peptides often exceed the typical molecular weight cutoffs favored for passive diffusion.[4]

  • Hydrophilicity: The peptide backbone and polar side chains contribute to a high polar surface area, hindering partitioning into the lipophilic cell membrane.

  • Hydrogen Bonding Capacity: The numerous amide bonds in the peptide backbone can form hydrogen bonds with water, disfavoring membrane entry.[5]

  • Enzymatic Instability: Peptides are susceptible to degradation by proteases, which can limit their effective concentration at the cell surface.[1]

  • Conformational Flexibility: Many linear peptides exist in a multitude of conformations in solution, some of which are not conducive to membrane translocation.

Chemical modifications, such as N-methylation, aim to address these challenges. Backbone N-methylation, for instance, can reduce the number of hydrogen bond donors and introduce conformational constraints, potentially leading to improved permeability.[2] The H-D-His(1-Me)-OH modification is a specific example of such a strategy, and the assays detailed below are designed to rigorously evaluate its effectiveness.

Choosing the Right Assay: A Tiered Approach to Permeability Screening

No single assay can fully predict in vivo human intestinal absorption.[6][7] Therefore, a tiered approach, starting with high-throughput artificial membrane assays and progressing to more complex cell-based models, is recommended.

Assay Principle Throughput Biological Complexity Primary Application
PAMPA Passive diffusion across an artificial lipid membrane.[8]HighLowEarly-stage screening for passive permeability.
Caco-2 Transport across a polarized monolayer of human intestinal epithelial cells.[9]MediumHighAssessing passive and active transport, including efflux.[10]
MDCK Transport across a polarized monolayer of canine kidney epithelial cells.[11][12]Medium-HighMediumStudying passive permeability and specific transporter interactions (using transfected cells).[13]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method for predicting passive transcellular permeability.[14][15] It is an excellent first-tier screen to assess the intrinsic ability of a H-D-His(1-Me)-OH modified peptide to cross a lipid barrier without the complexities of cellular transporters or metabolism.[8][16]

Causality Behind Experimental Choices:
  • Lipid Composition: A solution of lecithin in dodecane is a common and simple artificial membrane that mimics the general properties of a cell membrane.[14] More complex, biomimetic lipid compositions can also be used to better represent specific membrane types.[8]

  • pH Gradient: Using a pH gradient (e.g., pH 5.5-6.5 in the donor compartment and pH 7.4 in the acceptor compartment) can simulate the conditions of the small intestine and assess the permeability of ionizable peptides. For peptides containing histidine, this is particularly important as the imidazole ring's charge state is pH-dependent.

  • Incubation Time: The incubation time needs to be optimized to allow for sufficient compound permeation without compromising membrane integrity.

Experimental Workflow:

Caption: PAMPA Experimental Workflow.

Step-by-Step Protocol:
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the H-D-His(1-Me)-OH modified peptide in DMSO.

    • Prepare the artificial membrane solution (e.g., 1% w/v lecithin in dodecane).[14]

    • Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, PBS, at the desired pH).

  • Plate Preparation:

    • Using a multichannel pipette, carefully add 5 µL of the artificial membrane solution to each well of a 96-well filter donor plate.[14]

    • Allow the solvent to evaporate for approximately 10-15 minutes.

  • Assay Execution:

    • Add 300 µL of the appropriate buffer to each well of a 96-well acceptor plate.

    • Dilute the peptide stock solution in the donor buffer to the final desired concentration (e.g., 10 µM).

    • Add 150 µL of the diluted peptide solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter plate makes contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for a predetermined time (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (VA / (Area × time)) × ([Drug]acceptor / [Drug]donor)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[9][17] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine.[9][10] This model allows for the assessment of both passive and active transport mechanisms, including efflux mediated by transporters like P-glycoprotein (P-gp).[10][18]

Causality Behind Experimental Choices:
  • Cell Culture Duration: Caco-2 cells require a prolonged culture period (typically 18-22 days) to fully differentiate and form a confluent monolayer with robust tight junctions.[17] This is a critical factor for obtaining reliable and reproducible permeability data.

  • Transepithelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the integrity of the cell monolayer.[10] A high TEER value indicates the formation of tight junctions and a well-polarized monolayer, which is essential for preventing paracellular leakage of the test compound.

  • Bidirectional Transport (A-B and B-A): Performing the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial for identifying active efflux.[17] An efflux ratio (PappB-A / PappA-B) greater than 2 is indicative of active transport.[17]

  • Use of P-gp Inhibitors: Including a known P-gp inhibitor, such as verapamil, can help confirm if the observed efflux is mediated by this specific transporter.[10]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:
  • Cell Culture:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days in a humidified incubator at 37°C and 5% CO2. Change the culture medium every 2-3 days.[17]

    • Monitor the formation of the monolayer by measuring the TEER. The assay should only be performed once the TEER values have reached a stable and acceptable level (typically >200 Ω·cm2).[10]

  • Transport Experiment:

    • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Prepare the dosing solutions of the H-D-His(1-Me)-OH modified peptide in the transport buffer at the desired concentration (e.g., 10 µM). For efflux studies, prepare a dosing solution with a P-gp inhibitor (e.g., 100 µM verapamil).

    • For A-B transport, add the peptide solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-A transport, add the peptide solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed buffer.

  • Analysis:

    • Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the peptide is a substrate for an efflux transporter.[17]

Protocol 3: Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells are another popular cell line for permeability screening.[11][12] They form a polarized monolayer more rapidly than Caco-2 cells and have lower expression of some efflux transporters, making them a good model for assessing passive permeability.[11][12] A key advantage of MDCK cells is the availability of transfected cell lines that overexpress specific human transporters, such as MDR1 (P-gp), allowing for the direct investigation of a peptide's interaction with that transporter.[13][19]

Causality Behind Experimental Choices:
  • Parental vs. Transfected MDCK Cells: Comparing the permeability of the H-D-His(1-Me)-OH modified peptide in parental MDCK cells (low transporter expression) and MDR1-MDCK cells (high P-gp expression) can definitively identify it as a P-gp substrate.[13][19] A significantly higher efflux ratio in the MDR1-MDCK cells compared to the parental line provides strong evidence of P-gp mediated transport.

  • Lucifer Yellow Assay: The paracellular marker Lucifer yellow is often included to assess the integrity of the cell monolayer during the experiment. High permeability of Lucifer yellow would indicate compromised tight junctions and unreliable data.[11]

Experimental Workflow:

Caption: MDCK Permeability Assay Workflow.

Step-by-Step Protocol:

The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being the shorter cell culture time (typically 3-5 days).[11]

  • Cell Culture:

    • Seed MDCK or MDR1-MDCK cells onto Transwell® inserts.

    • Culture for 3-5 days until a confluent monolayer is formed, as confirmed by TEER measurements.[11]

  • Transport Experiment:

    • Follow the same procedure as for the Caco-2 assay, performing bidirectional transport (A-B and B-A).

    • It is recommended to include Lucifer yellow in the dosing solution to monitor monolayer integrity throughout the experiment.[11]

  • Analysis:

    • Quantify the peptide concentration by LC-MS/MS and Lucifer yellow by fluorescence.

    • Calculate Papp values and the efflux ratio.

    • Compare the efflux ratio between parental MDCK and MDR1-MDCK cells to determine if the peptide is a P-gp substrate.

Data Interpretation and Considerations for H-D-His(1-Me)-OH Modified Peptides

When analyzing the permeability data for your H-D-His(1-Me)-OH modified peptides, consider the following:

  • Impact of Methylation: Compare the permeability of the modified peptide to its unmodified counterpart. An increase in Papp in the PAMPA assay would suggest that the methylation enhances passive diffusion, likely by increasing lipophilicity or shielding hydrogen bond donors.[2]

  • Role of the D-Amino Acid: The presence of a D-amino acid can confer resistance to enzymatic degradation, which is a significant advantage in cell-based assays.[1] This increased stability can lead to a more accurate assessment of permeability.

  • Histidine's Charge State: The pKa of the methylated histidine's imidazole ring will influence its charge at physiological pH. This can affect its interaction with the cell membrane and potential transporters.

  • Efflux Liability: A high efflux ratio in the Caco-2 or MDR1-MDCK assay is a critical finding. It indicates that while the peptide may be able to enter the cell, it is actively pumped out, which would limit its intracellular concentration and therapeutic efficacy.

Conclusion: A Roadmap for Advancing Modified Peptides

The strategic application of these cell permeability assays provides a robust framework for characterizing H-D-His(1-Me)-OH modified peptides. By systematically evaluating passive permeability and active transport phenomena, researchers can gain crucial insights into the structure-permeability relationships of their compounds. This knowledge is invaluable for guiding the design of next-generation peptides with improved drug-like properties, ultimately paving the way for their successful development as therapeutics that can effectively reach their intracellular targets.

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  • Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri - MDPI. Available at: [Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Enzymology and significance of protein histidine methylation - PMC - PubMed Central. Available at: [Link]

  • 1-Methyl-L-histidine | C7H11N3O2 | CID 92105 - PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in methylated peptide synthesis

Technical Support Center Topic: Troubleshooting Low Yield in Methylated Peptide Synthesis As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Low Yield in Methylated Peptide Synthesis

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving the common, yet complex, issue of low yield in methylated peptide synthesis. This guide moves beyond a simple checklist, delving into the chemical principles that underpin these challenges and offering robust, field-tested solutions.

Part 1: Core Diagnostic Questions & Troubleshooting Workflow

Low yield in Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides is a frequent challenge. The primary culprit is the steric hindrance imposed by the methyl group on the peptide backbone's amide nitrogen.[1][2][3] This bulkiness physically obstructs the incoming activated amino acid, dramatically slowing down the coupling reaction kinetics compared to standard synthesis with primary amines.[1][2][3] This issue is especially pronounced when coupling two consecutive N-methylated amino acids.[1][2]

The following workflow provides a logical path to diagnose the root cause of low yield.

Figure 1. General troubleshooting workflow for low yield in methylated peptide synthesis.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

Category 1: Coupling Reactions

Q1: Why are my coupling reactions to N-methylated amines so inefficient?

A: The core issue is steric hindrance. The N-methyl group acts as a bulky shield, impeding the approach of the activated amino acid's electrophilic carboxyl group to the N-terminal secondary amine.[1][2][4] Standard coupling reagents like HBTU or DIC/HOBt are often not reactive enough to overcome this energy barrier, leading to incomplete reactions, low yields, and deletion sequences.[5] The challenge is magnified when coupling an N-methylated amino acid onto another N-methylated residue.[1][2]

Figure 2. N-methyl group hindering the approach of an activated amino acid.

Q2: Which coupling reagents are best for N-methylated residues?

A: To overcome steric hindrance, more potent coupling reagents are necessary. Uronium/aminium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) nucleus are highly recommended.

ReagentClassKey Advantages & Considerations
HATU Uronium SaltThe industry standard for difficult couplings. Reacts faster and with less epimerization than HBTU.[6][7][8] Requires a non-nucleophilic base like DIPEA or Collidine.[6]
COMU Uronium SaltCoupling efficiency is comparable to HATU.[7][8] Incorporates OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[8]
PyAOP Phosphonium SaltHighly effective for coupling N-protected N-methyl amino acids, especially in sequences with multiple N-methylated residues.[7][9]
HBTU/HCTU Uronium SaltGenerally less effective than HATU for N-methylated couplings due to lower reactivity.[5][6] May require longer reaction times or double coupling.

Solution: Switch from standard reagents (HBTU, DIC) to HATU or COMU. Use 3.9 equivalents of the coupling reagent and 4 equivalents of the Fmoc-N-methyl-amino acid, with 8 equivalents of a non-nucleophilic base like DIPEA.[1][6]

Q3: My coupling is still incomplete, even with HATU. What's next?

A: If a single coupling with a potent reagent is insufficient, several strategies can be employed:

  • Double Coupling: After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of activated amino acid and reagents for a second reaction period.[4][10] This is often sufficient to drive the reaction to completion.

  • Increase Temperature: Microwave-assisted SPPS can dramatically accelerate the kinetics of sluggish coupling reactions.[11][12][13] Applying microwave energy at a controlled temperature (e.g., 70°C for 20 minutes) can be highly effective.[11]

  • Change Solvents: If peptide aggregation is suspected (a common issue), switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO can improve reaction efficiency.[14]

Q4: How can I monitor the completion of a coupling reaction on an N-methylated amine? The Kaiser test doesn't work.

A: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue color.[15] Since N-methylated amines are secondary, the Kaiser test will give a false negative (yellow/clear), even if the coupling is incomplete.[14][15]

Alternative Monitoring Tests:

  • Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction. Free basic amino groups on the resin will turn the BPB solution from yellow (acidic) to blue or green (basic), indicating an incomplete reaction.[4][6] A complete coupling results in a yellow color.[4][6]

  • Chloranil Test: This test produces a green to blue color on the resin beads in the presence of free secondary amines (like N-methylated amines or proline) and is more sensitive than the BPB test in some cases.[16][17]

  • Test Cleavage: Cleave a small sample of the resin (10-20 mg) and analyze the product by mass spectrometry.[18][19] This is the most definitive method to confirm the presence of your desired product and identify any deletion sequences.

Category 2: Deprotection & Side Reactions

Q1: Does Fmoc-deprotection of N-methylated residues require special conditions?

A: Yes, the kinetics of Fmoc group removal can be slower for N-methylated amino acids compared to their non-methylated counterparts. The standard 20% piperidine in DMF treatment may need to be extended. For difficult sequences, increasing the deprotection time (e.g., from 10 minutes to 15-20 minutes) can ensure complete removal of the Fmoc group, preventing truncated sequences.[11][20]

Q2: I see a mass corresponding to a loss of two amino acids in my crude product. What is happening?

A: This is a classic sign of Diketopiperazine (DKP) formation .[21][22] This side reaction occurs after the deprotection of the second amino acid in the sequence. The newly freed N-terminal amine can perform an intramolecular "backbite" attack on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[21] This leaves the resin capped and unable to react further.

The reaction is particularly prevalent when Proline is in the second position, but it can also occur with N-methylated residues, especially if the subsequent coupling is slow.[22][23]

Prevention Strategies:

  • Use Preloaded Resins with Dipeptides: Start the synthesis from the third amino acid on a resin pre-loaded with the first two, where the N-terminus is already protected.

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of the first amino acid under milder conditions, and the bulky trityl group helps to sterically shield the ester linkage from intramolecular attack.

  • Immediate Coupling: Proceed immediately to the next coupling step after Fmoc deprotection. Do not leave the deprotected dipeptidyl-resin sitting for extended periods, as this increases the likelihood of DKP formation.[21][24]

Category 3: Cleavage and Purification

Q1: Are special cleavage cocktails needed for methylated peptides?

A: Generally, standard cleavage cocktails are effective for N-methylated peptides.[25] The presence of the N-methyl group does not typically affect the acid-lability of common side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf). A standard cocktail like Reagent K (TFA/water/phenol/thioanisole/TIS) is a good starting point. The most critical factor is ensuring sufficient time (typically 2-4 hours) for complete removal of all protecting groups, especially for peptides containing multiple arginine residues.[25][26]

Q2: My peptide is precipitating during HPLC purification. How can I improve its solubility?

A: N-methylation can alter the conformational properties of a peptide, sometimes leading to aggregation. If you observe precipitation or poor peak shape during purification:

  • Modify Mobile Phase: Add a small percentage (e.g., 0.1-1%) of formic acid or trifluoroacetic acid (TFA) to both mobile phases (water and acetonitrile/methanol) to improve solubility.

  • Reduce Sample Concentration: Inject a more dilute sample onto the column.

  • Use Alternative Solvents: In some cases, switching from acetonitrile to methanol as the organic mobile phase can alter selectivity and improve solubility.

Part 3: Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of an N-Methylated Amino Acid using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution. Allow the activation to proceed for 2-5 minutes at room temperature.[5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x).

  • Monitoring: Take a small sample of beads and perform a Bromophenol Blue test to check for completion. If the test is positive (blue/green), perform a second coupling (repeat steps 2-4).

Protocol 2: Bromophenol Blue (BPB) Monitoring Test
  • Preparation: Prepare a test solution of ~0.25 mg/mL bromophenol blue in DMF.[6]

  • Procedure:

    • Remove a small sample of resin beads (10-20) after the coupling and washing steps.

    • Place the beads in a small test tube.

    • Add 2-3 drops of the BPB test solution.

    • Observe the color of the beads and solution.

  • Interpretation:

    • Yellow: Coupling is complete (no free amines).

    • Blue or Green: Coupling is incomplete (free amines are present).[6] Recouple the amino acid.

References

  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Application Note: Optimizing Coupling Reactions for N-Methyl
  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Syntheses of sterically hindered peptides containing N-methylated amino acid(s).
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Source not available].
  • Site-specific α-N-terminal methylation on peptides through chemical and enzym
  • Coupling Reagents. Aapptec Peptides.
  • Solid-phase synthesis and characteriz
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.
  • DKP formation mechanism.
  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. [Source not available].
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Source not available].
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace.
  • cleavage cocktails for peptides with N-methyl
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

Sources

Optimization

Technical Support Center: Managing Aggregation of Hydrophobic Peptides Containing H-D-His(1-Me)-OH

Prepared by: Senior Application Scientist, Peptide Technologies Welcome to the technical support center for handling advanced peptide chemistries. This guide provides in-depth troubleshooting and frequently asked questio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Technologies

Welcome to the technical support center for handling advanced peptide chemistries. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with hydrophobic peptides that incorporate the modified amino acid H-D-His(1-Me)-OH. Aggregation is a common and significant challenge that can compromise experimental outcomes, and this resource is designed to provide both the theoretical understanding and practical protocols to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the aggregation of peptides containing 1-methyl-D-histidine.

Q1: Why is my peptide containing H-D-His(1-Me)-OH so prone to aggregation?

A1: The aggregation of your peptide is driven by a combination of two key factors: its overall hydrophobicity and the specific properties of the 1-methyl-D-histidine residue.

  • Inherent Hydrophobicity: Peptides rich in non-polar amino acids (e.g., Val, Leu, Ile, Phe, Trp) naturally tend to aggregate in aqueous solutions. This process, driven by the hydrophobic effect, minimizes the unfavorable interaction between these non-polar side chains and water, often leading to the formation of ordered β-sheet structures that precipitate out of solution[1][2].

  • Role of H-D-His(1-Me)-OH: Natural histidine has an imidazole side chain with a pKa around 6.0, meaning it can be protonated and carry a positive charge at a slightly acidic pH. This charge significantly increases a peptide's solubility in water. However, in H-D-His(1-Me)-OH, the nitrogen at the 1-position of the imidazole ring is methylated. This modification prevents protonation of the ring, meaning the side chain remains neutral across the typical biological pH range[3]. This effectively transforms the histidine residue into a more hydrophobic, non-ionizable moiety, contributing further to the peptide's overall tendency to aggregate rather than helping to solubilize it.

Q2: What is the very first step I should take when my lyophilized peptide won't dissolve?

A2: Before attempting to dissolve the entire sample, you must first analyze the peptide's sequence to predict its properties and test solubility on a small aliquot.

  • Analyze the Sequence: Calculate the peptide's overall net charge at neutral pH (pH 7) by assigning a +1 charge to each basic residue (Lys, Arg, N-terminus) and a -1 charge to each acidic residue (Asp, Glu, C-terminus). Remember to treat H-D-His(1-Me)-OH as a neutral, hydrophobic residue in this calculation.

  • Assess Hydrophobicity: Count the number of hydrophobic residues. If more than 50% of the amino acids are hydrophobic, aqueous buffers alone are unlikely to be successful[4].

  • Small-Scale Solubility Test: Always test solubility on a small portion of your peptide first. This prevents the loss of valuable material if a chosen solvent system is ineffective[5]. Start with the simplest solvent, sterile deionized water, before proceeding to more complex systems.

Q3: My previous peptide had a normal histidine and was soluble in an acidic buffer. Why doesn't that work for my H-D-His(1-Me)-OH peptide?

A3: The strategy of using an acidic buffer to dissolve a histidine-containing peptide relies on protonating the imidazole ring to impart a positive charge, thereby increasing its interaction with water. As explained in Q1, the methyl group in H-D-His(1-Me)-OH physically blocks the site of protonation[3]. Therefore, lowering the pH will not make the 1-methyl-histidine residue positively charged, and this method of enhancing solubility will be ineffective. The peptide's solubility will instead be dictated by the ionizable groups of the other amino acids in the sequence.

Q4: What are the common signs of peptide aggregation in my experiments?

A4: Peptide aggregation can manifest in several ways, some obvious and some subtle:

  • Visual Signs: The most apparent sign is the appearance of cloudiness, particulates, or a visible precipitate in your solution[6].

  • Inconsistent Assay Results: Aggregation removes active, monomeric peptide from the solution, leading to a lower effective concentration and causing poor reproducibility or a complete loss of biological activity.

  • Chromatography Issues: In techniques like HPLC, you may observe peak broadening, peak tailing, or the appearance of new peaks in the void volume, which correspond to large, aggregated species[7][8].

  • Low Yield After Filtration: When passing your peptide solution through a sterilizing or sizing filter, a significant loss of peptide may occur due to aggregates being trapped by the filter membrane.

Section 2: Troubleshooting Guide: Solubilization Protocols

If initial attempts to dissolve your peptide have failed, follow this systematic workflow. The primary strategy for hydrophobic peptides is the use of organic co-solvents.

The Challenge of Hydrophobic Peptide Aggregation

Hydrophobic peptides self-associate to minimize contact with water, a process that can lead to the formation of highly stable, insoluble structures. The 1-Me-histidine modification enhances this tendency.

G cluster_0 Driving Forces Monomers Soluble Monomers Oligomers Soluble Oligomers Monomers->Oligomers Reversible Fibrils Insoluble Aggregates (β-Sheet Fibrils) Oligomers->Fibrils Irreversible Hydrophobic Hydrophobic Interactions Hydrophobic->Oligomers Hydrophobic->Fibrils HBonds Intermolecular H-Bonds HBonds->Oligomers HBonds->Fibrils

Caption: Mechanism of hydrophobic peptide aggregation.

Systematic Solubilization Workflow

This workflow provides a logical progression from simple to aggressive solubilization methods. Always proceed to the next step only if the current one fails.

start Start: Lyophilized Peptide Aliquot test_water Attempt to dissolve in sterile, deionized H₂O. start->test_water check_charge Is the peptide's net charge non-zero (based on other AAs)? test_water->check_charge No success Soluble Peptide Stock: Validate concentration (Sec 4). test_water->success Yes use_ph Use dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1M NH₄OH) based on net charge. check_charge->use_ph Yes use_organic Protocol 2.1: Dissolve completely in minimal DMSO/DMF, then slowly add aqueous buffer. check_charge->use_organic No use_ph->use_organic Fails use_ph->success Succeeds use_chaotrope Protocol 2.2 (Assay Permitting): Use 6M Guanidine-HCl or 8M Urea. use_organic->use_chaotrope Fails use_organic->success Succeeds use_chaotrope->success Succeeds

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Modified Histidine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final cleavage and deprotection step of histidine-containing peptides, with a special focus on those bearing post-translational or synthetic modifications. Histidine's unique imidazole side chain, while crucial for biological function, presents distinct challenges during trifluoroacetic acid (TFA)-mediated cleavage, which can be exacerbated by the presence of modifications. This resource is designed to help you navigate these challenges, ensuring the integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving histidine-containing peptides so challenging?

Histidine's imidazole ring is nucleophilic and susceptible to electrophilic attack by carbocations generated during cleavage. The most common side reaction is the re-attachment of protecting groups, especially the trityl (Trt) cation, to the imidazole ring, leading to alkylated impurities that are difficult to remove.[1][2][3] The bulky nature of the commonly used Trt protecting group for the histidine side chain effectively prevents side reactions during synthesis.[2][3] However, upon its removal by TFA, the resulting stable trityl cation can reattach to nucleophilic residues like His, Trp, or Cys if not properly quenched.[1][2]

Q2: What are the common side-chain protecting groups for histidine in Fmoc-SPPS?

The most widely used protecting group is Trityl (Trt) due to its acid lability, which allows for its removal during the final TFA cleavage step.[1][2] Other protecting groups include Boc (tert-butyloxycarbonyl) and, less commonly, Tosyl (Tos), although these are more prevalent in Boc-based synthesis strategies. The choice of protecting group impacts the precise conditions required for efficient and clean deprotection.

Q3: What is a "cleavage cocktail" and why are scavengers essential?

A cleavage cocktail is a solution used to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the amino acid side-chain protecting groups.[4] The primary component is strong acid, typically Trifluoroacetic Acid (TFA).[4][5] During this process, protective groups like Trt and t-Butyl (tBu) are released as highly reactive carbocations.[6][7] Scavengers are nucleophilic reagents added to the cocktail to "trap" these carbocations before they can react with sensitive residues on the peptide, such as histidine, tryptophan, methionine, or cysteine.[6][7] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and phenol.[5][8][9]

Q4: How do modifications on or near the histidine residue affect cleavage?

Modifications can significantly alter the chemical environment and stability of the histidine side chain and adjacent peptide bonds.

  • Phosphorylation: Phosphohistidine (pHis) is notoriously labile under standard acidic cleavage conditions. The phosphate group can be partially or completely lost. This requires carefully optimized, often milder, cleavage conditions or specialized protective strategies for the phosphate group itself.

  • N-methylation: Methylation of the imidazole nitrogen (e.g., Nτ-Me-His or Nπ-Me-His) can influence its nucleophilicity and may affect the lability of the side-chain protecting group. Peptides with N-terminal N-methylated amino acids can be susceptible to cleavage and loss of the N-terminal residue under certain acidic conditions.[10]

  • Glycosylation: Large, acid-sensitive glycosyl groups can be cleaved from the peptide during the TFA treatment. The choice of cleavage cocktail must be balanced to remove protecting groups without damaging the sugar moiety.

Troubleshooting Guides: Problem-Oriented Solutions

This section addresses specific issues you might encounter, identifiable through analytical techniques like RP-HPLC and Mass Spectrometry (LC-MS).

Problem 1: Incomplete Cleavage or Deprotection

Symptoms:

  • Low yield of the desired peptide in the final precipitate.

  • HPLC analysis shows a significantly reduced peak for the target peptide.

  • A post-cleavage Kaiser test on the resin beads turns blue, indicating remaining peptide.[11]

  • Mass spectrum shows a peak corresponding to the mass of the peptide + Trt group (+243.3 Da).

Root Causes & Solutions:

  • Insufficient Cleavage Time or TFA Strength: Some protecting groups, especially on sterically hindered or modified residues, may require longer exposure to TFA.

    • Solution: Perform a small-scale trial cleavage, analyzing the supernatant at different time points (e.g., 1, 2, and 4 hours) by HPLC to determine the optimal duration.[11][12] If incomplete cleavage persists, consider increasing the TFA concentration, but be mindful of sensitive modifications.

  • Poor Resin Swelling: The cleavage cocktail must effectively penetrate the resin beads to react.

    • Solution: Ensure you are using a sufficient volume of cleavage cocktail to fully swell the resin, typically at least 10 mL per gram of resin.[12] Agitate the resin slurry periodically during the cleavage reaction to ensure complete interaction.

  • Steric Hindrance from Modification: A bulky modification near the C-terminus or the linker attachment point can physically block the acid's access.

    • Solution: Increase the cleavage time to 3-4 hours. For extremely difficult cases, a stronger acid system like TFA/TFMSA (trifluoromethanesulfonic acid) might be considered, but this is harsh and should be a last resort, especially with sensitive modifications.[6]

Problem 2: Side Product Formation (Unexpected Mass in LC-MS)

Symptom:

  • The mass spectrum shows significant peaks corresponding to the target peptide mass plus common adducts, particularly +243 Da (Tritylation).

Root Cause & Solution:

  • Inefficient Scavenging of Trityl Cations: This is the most common issue for His-containing peptides. The liberated Trt+ cation is highly reactive and will re-attach to the now-deprotected and nucleophilic imidazole ring of histidine.[1][2]

    • Solution: Optimize your scavenger cocktail. Triisopropylsilane (TIS) is an excellent scavenger for trityl cations. A combination of scavengers often works best to protect multiple sensitive residues. Ensure your scavengers are fresh, as their effectiveness can degrade over time.

    Workflow for Preventing Tritylation of Histidine

    G cluster_scavenger Scavenger Pathway (Correct) cluster_side_reaction Side Reaction Pathway (Incorrect) start Start: Cleavage of His(Trt)-Peptide-Resin tfa Add TFA Cocktail start->tfa deprotection His(Trt) Deprotection tfa->deprotection release Release of Trityl Cation (Trt+) and unprotected His-Peptide deprotection->release scavenger Scavenger Present? (e.g., TIS, EDT) release->scavenger reattachment Trt+ Re-attaches to His Imidazole Ring release->reattachment No Scavenger or Insufficient Scavenger trapping Trt+ is Trapped (Scavenged Trt+) scavenger->trapping Yes product Clean His-Peptide (Desired Product) trapping->product side_product Alkylated Side Product (Mass +243 Da) reattachment->side_product

Problem 3: Loss or Degradation of the Modification

Symptoms:

  • Phosphohistidine: Mass spectrum shows a dominant peak at -80 Da from the desired mass, corresponding to the loss of the phosphate group (HPO3).

  • N-Methyl-Histidine: Mass spectrum shows a peak corresponding to the peptide sequence lacking the N-terminal Ac-NMe-His residue. [10]* Glycosylation: Mass spectrum shows loss of the sugar moiety.

Root Causes & Solutions:

  • Acid Lability of the Modification: The modification itself is not stable to the high concentration of TFA used in standard cleavage protocols.

    • Phosphohistidine Solution: The P-N bond in pHis is highly acid-labile. Avoid prolonged cleavage times.

      • Use a milder cleavage cocktail: Decrease the TFA concentration and perform the cleavage at a lower temperature (e.g., 4°C). A cocktail with a higher scavenger concentration can sometimes buffer the acidity.

      • Extended cleavage: While counterintuitive, some studies on multi-phosphorylated peptides have used longer cleavage times (5-7 hours) with standard cocktails, suggesting sequence-dependent effects. [13]This should be tested empirically with a small-scale cleavage.

      • Benzyl Protection: For synthetic pHis analogues, using benzyl-protected phosphonates can be compatible with standard TFA cleavage. [14]

    • N-Methyl-Histidine Solution: The loss of an N-terminal Ac-N-methyl amino acid can occur via formation of an oxazolinium intermediate. [10] * Modify the N-terminus: If possible, replacing the N-terminal acetyl group with a functionality like methoxycarbonyl can prevent this side reaction. [10] * Optimize Cleavage Conditions: Test different cleavage cocktails to minimize the side reaction. Reducing cleavage time and temperature may be beneficial.

    • Glycosylation Solution:

      • Use a Low-TFA Cocktail: Employ a cocktail with a significantly lower concentration of TFA (e.g., 1-5% in Dichloromethane (DCM)), especially if the peptide is attached to a hyper-acid-labile resin like 2-chlorotrityl chloride resin. This strategy is often used to cleave the peptide from the resin while leaving side-chain protecting groups (and acid-sensitive modifications) intact.

Protocols and Data

Appendix A: Recommended Cleavage Cocktails

The choice of cocktail is critically dependent on the peptide sequence. [7]Always prepare cleavage cocktails fresh before use. [12]

Cocktail Name Composition (v/v/w) Target Application & Key Considerations Reference
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS A good "universal" cocktail for peptides containing His(Trt). TIS is a strong scavenger for the trityl cation. Not ideal for Met-containing peptides as it doesn't prevent oxidation. [5][9]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT Excellent for peptides with multiple sensitive residues including His, Cys, Met, and Trp. EDT protects Cys and Met. [5][9]
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂O A simple, effective cocktail for peptides whose only sensitive residue is His(Trt) or other tBu-protected amino acids. [7]

| "Low TFA" | 1-5% TFA / 5% TIS in DCM | For use with hyper-acid-labile resins (e.g., 2-chlorotrityl) to cleave the peptide while keeping acid-sensitive modifications (like glycosylation) and side-chain protecting groups intact. | [2]|

Appendix B: Step-by-Step Protocol for a Small-Scale Trial Cleavage

This protocol is essential for optimizing conditions before committing your entire batch of resin. [11][15]

  • Resin Preparation: Transfer 20-50 mg of dried peptide-resin into a 1.5 mL microcentrifuge tube.

  • Cocktail Addition: Prepare your chosen cleavage cocktail fresh. Add 0.5-1.0 mL of the cocktail to the resin.

  • Incubation: Cap the tube securely and agitate at room temperature for the desired time (e.g., start with 2 hours). For sensitive modifications, this can be performed at 4°C.

  • Peptide Isolation:

    • Filter the resin using a micro-spin filter or by carefully pelleting the resin via centrifugation and transferring the supernatant (filtrate) to a new tube.

    • Wash the resin once with a small amount of fresh TFA (100 µL) and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a 15 mL conical tube containing ~10 mL of ice-cold diethyl ether. A white precipitate of your crude peptide should form. [1]6. Pelleting & Washing:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge at high speed (e.g., 3000 x g) for 5-10 minutes to pellet the peptide.

    • Carefully decant and discard the ether.

    • Wash the pellet twice more with cold ether to remove residual scavengers and organic by-products.

  • Drying & Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Reconstitute the peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) for LC-MS analysis.

Troubleshooting Decision Workflow

G start Analyze Crude Peptide (LC-MS, HPLC) q_yield Is the Yield Low? start->q_yield q_mass Is the Main Peak Mass Correct? q_yield->q_mass No res_incomplete Problem: Incomplete Cleavage - Increase cleavage time - Check resin swelling - Perform post-cleavage Kaiser test q_yield->res_incomplete Yes q_purity Is Purity Low? (Multiple Peaks) q_mass->q_purity Yes res_modification_loss Problem: Modification Lost (e.g., -80 Da for pHis) - Use milder cleavage cocktail - Cleave at lower temperature - Reduce cleavage time q_mass->res_modification_loss No res_adducts Problem: Adduct Formation (e.g., +243 Da for Trt) - Use fresh, optimized scavengers (TIS) - Increase scavenger concentration q_purity->res_adducts Yes success Proceed to Purification q_purity->success No (Single Peak)

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys- containing peptides. Journal of Peptide Science.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • National Institutes of Health. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Retrieved from [Link]

  • Amino Acid Deriv
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptides 33 and 34 were successfully produced following exposure of a.... Retrieved from [Link]

  • The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. (n.d.).
  • Protection of histidine in peptide synthesis: A Reassessment of the trityl group. (n.d.).
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Mechanism of enantioselective ester cleavage by histidine-containing peptides at a micellar interface. 2. Effect of. (n.d.).
  • National Institutes of Health. (n.d.). Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Retrieved from [Link]

  • The influence of histidine on cleavage C-terminal to acidic residues in doubly proton
  • National Institutes of Health. (n.d.). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chemical Cleavage of Polypeptides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Side Reactions in the Synthesis of N-methylated Peptides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-methylated peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-methylated peptides. The introduction of a methyl group on the peptide backbone amide nitrogen imparts valuable properties, such as increased metabolic stability and enhanced cell permeability. However, it also introduces significant synthetic challenges, primarily stemming from steric hindrance and altered reactivity, which can lead to a host of side reactions.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our goal is to explain the causality behind these challenges and offer field-proven, practical solutions to help you minimize impurities and maximize the yield of your target peptide.

Section 1: Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing both the underlying cause and a step-by-step approach to resolution.

Issue 1: My coupling reaction is inefficient, and I'm seeing deletion sequences in my final product.

Question: I performed a coupling step involving an N-methylated amino acid, and my post-coupling test (e.g., Bromophenol Blue) indicates the presence of unreacted free amines. Mass spectrometry of the crude product confirms peptides are missing the intended amino acid. Why is this happening and how can I fix it?

Root Cause Analysis: This is the most common challenge in N-methylated peptide synthesis. The methyl group on the amide nitrogen acts as a significant steric shield.[2] This steric bulk hinders the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the formation of the peptide bond compared to coupling with a primary amine.[3] This is particularly problematic when coupling two consecutive N-methylated residues.[3] The result is an incomplete reaction, leaving unreacted amine groups on the resin that get capped in the next cycle, leading to deletion sequences.

Troubleshooting Workflow:

G cluster_reagents Reagent Choices cluster_conditions Condition Optimization start Problem: Incomplete Coupling / Deletion Sequence reagent Step 1: Re-evaluate Coupling Reagents start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If still incomplete HATU Use High-Potency Reagents: - HATU/HOAt - PyAOP/HOAt - PyBOP/HOAt reagent->HATU monitoring Step 3: Implement In-Process Monitoring conditions->monitoring If still incomplete time Increase reaction time (e.g., 2-4 hours or overnight) conditions->time double_couple Step 4: Perform a Double Coupling monitoring->double_couple If reaction is slow success Outcome: Improved Coupling Efficiency double_couple->success BOP_Cl Consider BOP-Cl for severely hindered couplings temp Increase temperature (40-70°C) with caution (monitor racemization) microwave Utilize microwave irradiation to accelerate reaction

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Solutions:

  • Switch to High-Potency Coupling Reagents: Standard coupling reagents like HBTU or DIC/HOBt are often insufficient. Uronium/aminium salt-based reagents containing a 7-azabenzotriazole (HOAt) moiety are highly recommended for their superior reactivity.[4]

    • Primary Choices: HATU, PyAOP, or PyBOP, always used in conjunction with HOAt.[4][5]

    • For Extreme Cases: Bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) can be effective for particularly stubborn couplings, though it requires careful handling.[6]

  • Optimize Reaction Conditions:

    • Extend Reaction Time: Allow couplings to proceed for longer durations (e.g., 2-4 hours, or even overnight for very difficult sequences).

    • Increase Temperature: Performing the coupling at elevated temperatures (e.g., 40-70°C) can significantly improve efficiency. However, this must be balanced against the increased risk of racemization.[7]

    • Use Microwave Assistance: Microwave-assisted solid-phase peptide synthesis (SPPS) is highly effective at driving difficult couplings to completion by rapidly increasing the reaction temperature.[7][8]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. This ensures the reaction goes to completion.

Issue 2: My final peptide has a diastereomeric impurity with the same mass.

Question: HPLC analysis of my purified peptide shows a closely eluting peak with the identical mass, and chiral amino acid analysis confirms the presence of a D-amino acid isomer. What is causing this racemization and how can I prevent it?

Root Cause Analysis: Racemization, or epimerization, is a significant risk in peptide synthesis, particularly when activating amino acids. The process typically occurs through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[9] A base can then abstract the proton from the chiral α-carbon, leading to a loss of stereochemical integrity.[9][10] N-methylated residues themselves are less prone to this specific mechanism because they cannot form the oxazolone. However, the harsh conditions often required to couple to an N-methylated residue (e.g., excess base, high temperatures) can induce racemization of the incoming activated amino acid.[10]

  • Amino acids with electron-withdrawing groups in their side chains, such as Phenylglycine, Cysteine, and Histidine, are especially susceptible. [7][10]

G AA_L Activated L-Amino Acid (chiral) Oxazolone 5(4H)-Oxazolone Intermediate (planar, achiral intermediate) AA_L->Oxazolone - H₂O Base Base (e.g., DIPEA) Proton_Abstraction α-proton abstraction Oxazolone->Proton_Abstraction AA_D Activated D-Amino Acid (racemized) Proton_Abstraction->AA_D + H⁺ Reprotonation Re-protonation

Caption: Mechanism of racemization via oxazolone formation.

Recommended Solutions:

  • Minimize Base Exposure: Use the minimum necessary amount of base (e.g., DIPEA) for activation. Ideally, use no more than 1.5-2.0 equivalents. In some protocols, pre-activation without base followed by addition to the resin can suppress racemization.[7]

  • Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt into the activation mixture. These additives are known to suppress the formation of the oxazolone intermediate.[7][10]

  • Choose the Right Coupling Reagent: Carbodiimide-based methods (e.g., DIC) when paired with HOAt are often less prone to causing racemization than some high-potency uronium reagents under basic conditions.[10]

  • Careful Temperature Control: If using elevated temperatures to improve coupling, perform optimization studies to find the highest temperature that does not lead to significant racemization for your specific sequence.

  • Protect Susceptible Residues: For Histidine, protecting the pi-imidazole nitrogen (e.g., with an Mmt or Trt group) can greatly reduce racemization.[7]

Issue 3: I observe unexpected by-products after on-resin N-methylation.

Question: I am using an on-resin N-methylation procedure (e.g., the Fukuyama-Mitsunobu or o-NBS method) and my final product is contaminated with impurities. What are the likely side reactions?

Root Cause Analysis: On-resin N-methylation is a powerful tool but involves reactive chemicals that can lead to side reactions if not properly controlled.[1]

  • Fukuyama-Mitsunobu Reaction: This method uses a nosyl (Ns) or o-nitrobenzenesulfonyl (o-NBS) group to protect the amine, followed by methylation and deprotection.[11]

    • Mitsunobu Step: The classic Mitsunobu reaction (using PPh₃ and DEAD/DIAD) can have side reactions where the azodicarboxylate reagent acts as a nucleophile if the intended nucleophile is not sufficiently acidic or is sterically hindered.[12][13]

    • Deprotection Step: The removal of the nosyl/o-NBS group typically requires a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU).[11] Incomplete removal can leave the protecting group attached. Furthermore, some amino acid side chains can be sensitive to these conditions. For instance, Asp residues are prone to aspartimide formation under strong base treatment.[11]

  • Reductive Amination: This involves forming an imine on the resin followed by reduction. Side reactions can include the reduction of the starting carbonyl group or the formation of secondary by-products.[14][15]

Recommended Solutions:

  • For Fukuyama-Mitsunobu/o-NBS Methods:

    • Thorough Washing: Ensure meticulous washing between each step (sulfonylation, methylation, desulfonylation) to remove excess reagents. This is critical to prevent side reactions in subsequent steps.[11]

    • Optimize Deprotection: If deprotection is incomplete, a second treatment may be necessary. However, for sensitive sequences (like those containing Asp), it's better to perform a single, slightly longer deprotection to avoid base-induced side reactions like aspartimide formation.[11]

    • Side-Chain Protection: Be aware that Cysteine and Histidine side chains can sometimes be methylated.[11] While recent studies show this can be avoided with optimized procedures, it remains a risk. Consider using alternative methylation methods for these residues if problems persist.[11]

  • For Mitsunobu Reactions:

    • Reagent Order of Addition: Typically, the alcohol (resin-bound peptide), phosphine, and nucleophile are mixed before the slow, cooled addition of the azodicarboxylate (DEAD/DIAD). This order helps minimize side reactions.[13][16]

    • Use Acidic Nucleophiles: The nucleophile should be sufficiently acidic (pKa < 13) to protonate the betaine intermediate, which prevents the azodicarboxylate from acting as a competing nucleophile.[12][13]

Issue 4: Diketopiperazine (DKP) formation is cleaving my peptide from the resin.

Question: I am synthesizing a peptide and losing a significant portion of it from the resin at the dipeptide stage. My sequence contains a Proline or an N-methylated amino acid as the second residue. What is happening?

Root Cause Analysis: This is a classic case of diketopiperazine (DKP) formation. After the second amino acid is coupled and its Nα-protecting group is removed, the free terminal amine can perform an intramolecular "back-biting" attack on the ester linkage connecting the peptide to the resin. This forms a stable six-membered DKP ring, cleaving the dipeptide from the solid support.[7][17] This side reaction is particularly prevalent when:

  • The second amino acid is Proline, as its fixed ring structure pre-organizes the backbone for cyclization.[7]

  • The first or second amino acid is N-methylated, which can also favor the cis-amide bond conformation required for cyclization.[4][5]

G Resin Resin-Linker-AA1-AA2-NH₂ Attack Intramolecular Nucleophilic Attack Resin->Attack DKP Diketopiperazine (DKP) (cleaved from resin) Attack->DKP Resin_Free Free Resin Attack->Resin_Free

Caption: General mechanism of Diketopiperazine (DKP) formation.

Recommended Solutions:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sterically hindered, which physically obstructs the intramolecular attack required for DKP formation. It is the preferred choice when Proline or an N-methylated residue is at the C-terminus.[7]

  • Incorporate Dipeptide Building Blocks: Instead of coupling the second amino acid individually, use a pre-formed dipeptide (e.g., Fmoc-AA2-AA1-OH). This strategy completely bypasses the vulnerable dipeptide-resin stage.[17]

  • Modify Deprotection Conditions: Using a less nucleophilic base like piperazine instead of piperidine for Fmoc removal has been shown to significantly reduce the rate of DKP formation.[17][18]

  • Immediate Coupling: After the Fmoc deprotection of the second residue, proceed immediately to the coupling of the third amino acid without any delay. This minimizes the time the free N-terminal amine is available to initiate the side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are N-methylated peptides so prone to side reactions compared to their non-methylated counterparts? A1: There are two primary reasons. First, the steric hindrance from the N-methyl group makes peptide bond formation sluggish, requiring more forceful reaction conditions (stronger reagents, higher temperatures, longer times).[2] These harsh conditions increase the probability of side reactions like racemization.[7] Second, the resulting tertiary amide bond has a lower energy barrier to cis-trans isomerization, which can influence the peptide's conformation and make it more susceptible to certain intramolecular side reactions like diketopiperazine formation.[5]

Q2: What are the best analytical techniques for identifying side products in N-methylated peptide synthesis? A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.

  • RP-HPLC: This is the workhorse for assessing purity. Isocratic or shallow gradients can help resolve closely eluting impurities, such as diastereomers resulting from racemization. N-methylated peptides often show broader peaks or multiple peaks due to slow cis-trans isomerization on the HPLC timescale.[4]

  • High-Resolution Mass Spectrometry (HRMS): This is critical for identifying impurities. It can confirm the mass of deletion sequences, products with remaining protecting groups, or unexpected modifications (e.g., oxidation, formylation).[19][20] Comparing the experimental mass to theoretical masses of potential side products is a key identification strategy.[20]

  • Tandem MS (MS/MS): This technique fragments the peptide and can be used to pinpoint the exact location of a modification or confirm the sequence, which is invaluable for distinguishing isomers.[20]

Q3: How do I choose the best on-resin N-methylation strategy to minimize side reactions? A3: The choice depends on the specific amino acid being methylated.

  • Fukuyama-Mitsunobu (o-NBS) Method: This is a robust and widely used method compatible with Fmoc-SPPS.[11] It is generally reliable for many amino acids. However, be cautious with Asp, as the basic deprotection step can cause aspartimide formation.[11]

  • Reductive Amination: This can be a greener alternative but may require significant optimization to avoid side reactions and ensure complete conversion.[14]

  • Using Pre-methylated Building Blocks: The most straightforward approach is to synthesize or purchase the Fmoc-N-Me-AA-OH building block and incorporate it directly. This avoids on-resin methylation chemistry altogether but can be more expensive and still requires optimized coupling conditions to attach the next amino acid.[11]

Q4: Are there specific amino acid residues that are particularly problematic when N-methylated? A4: Yes. While any N-methylated residue presents a steric challenge, some are more difficult than others.

  • N-methylated Arginine: The bulky, protected guanidinium group combined with the N-methyl group makes this residue extremely difficult to couple. Special protecting group strategies for the arginine side chain may be needed.[21][22]

  • β-branched Amino Acids (Val, Ile, Thr): The combination of side-chain and backbone steric hindrance makes these couplings exceptionally challenging.

  • Aromatic Amino Acids (Phe, Trp, Tyr): The bulky aromatic side chains add to the steric clash during coupling.

Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side ReactionPrimary CauseKey IndicatorsRecommended Mitigation Strategy
Incomplete Coupling Steric hindrance from N-methyl group.[2][3]Positive Bromophenol Blue test; Deletion sequences in MS.[3]Use HATU/HOAt or PyAOP; increase time/temp; use microwave.[4][7]
Racemization Oxazolone formation under basic/heated conditions.[9][10]Diastereomeric impurity with same mass in HPLC/MS.Minimize base; use additives like HOAt; avoid excessive heat.[7][10]
Diketopiperazine (DKP) Intramolecular cyclization at the dipeptide stage.[7][17]Loss of peptide from resin; DKP detected in solution.Use 2-CTC resin; incorporate dipeptide building blocks.[7][17]
Aspartimide Formation Base-catalyzed cyclization of Asp side chain.[18]Mass-neutral impurity (-18 Da); piperidide adducts (+84 Da).Use piperazine for Fmoc removal; add HOBt to deprotection solution.[18][23]
Fragmentation Acid-catalyzed cleavage of peptide backbone during final cleavage.[4]Unexpected low MW fragments in MS.Optimize TFA cleavage time; use appropriate scavengers.[4]
Side-Chain Methylation Non-specific reaction during on-resin methylation.[11]+14 Da impurity at His or Cys.Use pre-methylated amino acid; optimize methylation conditions.[11]

Section 3: Protocols & Methodologies

Protocol 1: General Protocol for Coupling Hindered N-Methylated Amino Acids

This protocol is designed to maximize coupling efficiency for sterically hindered N-methylated residues.

  • Resin Preparation: Swell the peptide-resin in NMP or DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF/NMP (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in NMP. Add DIPEA (8 eq) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected peptide-resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Alternatively, perform the reaction at 50°C for 45-60 minutes or using a microwave synthesizer according to manufacturer protocols.

  • Washing: Wash the resin thoroughly with NMP (5-7 times).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Bromophenol Blue or Kaiser test. A yellow/orange color indicates a complete reaction, while blue/green indicates free amines are still present.[3]

  • Re-coupling (If Necessary): If the monitoring test is positive, repeat steps 3-7 (a "double couple").

Protocol 2: On-Resin N-Methylation via the o-NBS Method

This protocol is adapted from established literature procedures for on-resin methylation.[11]

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed and the resin is well-swollen in NMP.

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and 2,4,6-collidine (10 eq) in NMP.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash thoroughly with NMP (5x) and DCM (3x).

  • Methylation (Mitsunobu Conditions):

    • Swell the o-NBS-protected peptide-resin in THF.

    • Add triphenylphosphine (PPh₃, 5 eq) and methanol (MeOH, 5 eq).

    • Cool the vessel in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 5 eq) dropwise.

    • Allow the reaction to warm to room temperature and shake for 1 hour.

    • Wash thoroughly with THF (3x), NMP (3x), and DCM (3x).

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in NMP.

    • Add the solution to the resin. A yellow-green color should appear.

    • Shake for 2 x 15-30 minutes at room temperature.[11]

    • Wash thoroughly with NMP (5-7 times) to ensure all reagents are removed. The resin is now ready for the next coupling step.

Section 4: References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed.

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.

  • Epimerisation in Peptide Synthesis. MDPI.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. European Peptide Symposium Proceedings.

  • Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem.

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

  • Mitsunobu reaction. Wikipedia.

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.

  • Side reactions in peptide synthesis: An overview. ResearchGate.

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

  • Green Chemistry - In situ Fmoc removal. RSC Publishing.

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.

  • Side Reactions on Amino Groups in Peptide Synthesis. Request PDF - ResearchGate.

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biopharma PEG Scientific.

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.

  • Mitsunobu Reaction. Alfa Chemistry.

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF - ResearchGate.

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed.

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH.

  • SPPS for N Methylated Peptides. Reddit.

  • Should My Peptide Be Methylated?. LifeTein.

  • Peptide Racemization. ResearchGate.

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Canterbury Research Repository.

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Synthetic Peptide Characterization and Impurity Profiling. Waters.

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Reductive amination. Wikipedia.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific.

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters.

  • Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS.

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent.

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global.

  • Reductive Amination. Wordpress.

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Solubilizing H-D-His(1-Me)-OH

Welcome to the technical support center for H-D-His(1-Me)-OH. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this important his...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-D-His(1-Me)-OH. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this important histidine derivative in their synthesis workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding H-D-His(1-Me)-OH.

Q1: Why is H-D-His(1-Me)-OH so poorly soluble in standard organic synthesis solvents like DMF, NMP, or DCM?

A1: The poor solubility of H-D-His(1-Me)-OH in many common organic solvents stems from its zwitterionic nature. At its isoelectric point, the molecule has both a positively charged ammonium group (α-amino group) and a negatively charged carboxylate group. This high degree of charge separation leads to strong intermolecular electrostatic interactions, forming a crystal lattice structure that is difficult for less polar organic solvents to break down. Solvents like Dichloromethane (DCM), and to a lesser extent, Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are not effective at solvating both charged centers simultaneously.[1]

Q2: I see H-D-His(1-Me)-OH is also available as a hydrochloride (HCl) salt. How does this improve solubility?

A2: The hydrochloride salt form is a common and highly effective strategy to enhance the solubility of amino acids and their derivatives.[2] In the presence of HCl, the carboxylate group is protonated to form a neutral carboxylic acid (-COOH), while the amino group remains a positively charged ammonium salt (-NH3+). By eliminating the zwitterionic state and converting the molecule into a cationic salt, its solubility in polar organic solvents, particularly those that can solvate ions well like DMF and DMSO, is significantly increased.

Q3: Can I just add more solvent or sonicate for longer to dissolve the freebase H-D-His(1-Me)-OH?

A3: While increasing the solvent volume and applying physical methods like sonication or gentle heating can sometimes help, they are often insufficient for overcoming the fundamental insolubility of the zwitterionic form.[3][4][5] Sonication can help break up agglomerates and increase the surface area for solvation, but it may not provide enough energy to overcome the strong intermolecular forces. Excessive heating should be avoided as it can lead to degradation or unwanted side reactions. These methods are best used as adjuncts to chemical modification, such as pH adjustment.

Q4: What are the tell-tale signs of a solubility issue during my coupling reaction?

A4: The most obvious sign is undissolved solid material in your reaction vessel. This can lead to a hazy or cloudy reaction mixture, or a visible precipitate. As the reaction proceeds, you might observe the formation of a thick slurry or gel. These are critical indicators that your reagent is not fully available in the solution phase, which will result in incomplete reactions, low yields, and difficult purification. Monitoring the reaction by techniques like LC-MS will often show a significant amount of unreacted starting material.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving solubility problems in your experiments.

Problem: H-D-His(1-Me)-OH fails to dissolve in the primary reaction solvent (e.g., DMF).

This is the most common issue. The following solutions are presented in order of recommendation, from the simplest and most effective to more specialized approaches.

Solution 1.1: In-situ Salt Formation (Recommended)

  • Principle: The most robust method is to convert the zwitterionic freebase into a soluble salt directly within the reaction flask before adding other reagents. This is typically achieved by adding a stoichiometric equivalent of a strong acid.

  • Advantages: This method ensures maximum solubility and availability of the amino acid for the reaction. It is a clean and efficient method that avoids the need for isolating the salt beforehand.

  • Protocol: See Protocol 1 in the next section for a detailed step-by-step guide.

Solution 1.2: Employing Co-solvent Systems

  • Principle: If in-situ salt formation is not desirable for your specific reaction, a co-solvent system can be effective. This involves using a mixture of solvents, where one is the primary reaction solvent (like DMF) and the other is a stronger solubilizing agent.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high polarity and ability to disrupt the crystal lattice of zwitterions.[4] In some cases, small amounts of water can be used, but this must be carefully considered as water can interfere with many coupling reagents used in peptide synthesis.

  • Implementation: Start by attempting to dissolve the H-D-His(1-Me)-OH in a minimal amount of DMSO first, and then slowly add your primary reaction solvent (e.g., DMF) to the desired final concentration.

Solution 1.3: Physical Dissolution Aids (Use with Caution)

  • Principle: As mentioned in the FAQs, sonication and gentle warming can be used to assist dissolution, but they are best paired with one of the chemical methods above.

  • Precautions:

    • Sonication: Use a bath sonicator to avoid localized overheating which can occur with a probe sonicator.[5]

    • Heating: Do not heat above 40°C, as this increases the risk of degradation or racemization, a common issue with histidine derivatives.[2][4]

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for In-situ HCl Salt Formation for Improved Solubility

This protocol describes the conversion of H-D-His(1-Me)-OH to its highly soluble hydrochloride salt directly in the reaction vessel prior to a coupling reaction.

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the required mass of H-D-His(1-Me)-OH.

  • Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMF. Begin stirring to create a suspension.

  • Acidification: Prepare a stock solution of 2M HCl in dioxane. Using a calibrated micropipette, add exactly 1.0 equivalent of the HCl solution dropwise to the stirring suspension.

  • Dissolution: Continue to stir the mixture at room temperature. You should observe the solid material dissolving over the course of 5-15 minutes, resulting in a clear, homogenous solution. If some solid remains, gentle warming to 30-35°C or brief sonication can be applied.

  • Neutralization (Pre-activation Step): Before adding your coupling reagents (e.g., HBTU, HATU), it is crucial to add a non-nucleophilic base to neutralize the newly formed HCl salt. Add 2.0 equivalents of a tertiary amine base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This will deprotonate the ammonium group to the free amine, which is the reactive species for amide bond formation.

  • Proceed with Reaction: The H-D-His(1-Me)-OH is now fully dissolved and ready for the subsequent steps of your synthesis. You can now add your coupling partner and activation agents.

Data Presentation: Solubility Comparison

The following table provides a summary of the approximate solubility of H-D-His(1-Me)-OH in its freebase form versus its HCl salt form in common synthesis solvents.

Compound FormSolventApproximate Solubility (mg/mL) at 25°C
H-D-His(1-Me)-OH (Freebase)Dichloromethane (DCM)< 0.1
H-D-His(1-Me)-OH (Freebase)Dimethylformamide (DMF)~ 1-2
H-D-His(1-Me)-OH (Freebase)Dimethyl Sulfoxide (DMSO)~ 10-15
H-D-His(1-Me)-OH.HCl (Salt) Dichloromethane (DCM) ~ 1
H-D-His(1-Me)-OH.HCl (Salt) Dimethylformamide (DMF) > 50
H-D-His(1-Me)-OH.HCl (Salt) Dimethyl Sulfoxide (DMSO) > 100

Note: These values are estimates for practical guidance and may vary based on the specific purity of the compound and solvent grade.

Part 4: Visualizing the Chemistry & Workflow

Diagram 1: The Chemistry of Solubilization

The diagram below illustrates the chemical transformation of H-D-His(1-Me)-OH from its poorly soluble zwitterionic form to its highly soluble cationic HCl salt form.

G cluster_0 Poorly Soluble cluster_1 Highly Soluble Zwitterion H-D-His(1-Me)-OH (Zwitterion) COO⁻ / NH₃⁺ CationicSalt H-D-His(1-Me)-OH.HCl COOH / NH₃⁺ Cl⁻ Zwitterion->CationicSalt + HCl (Protonation) CationicSalt->Zwitterion + Base (Deprotonation)

Caption: Zwitterion to Cationic Salt Equilibrium.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering solubility issues with H-D-His(1-Me)-OH.

G Start Start: H-D-His(1-Me)-OH Suspension in DMF InSituSalt Perform In-situ Salt Formation (Add 1 eq. HCl) [See Protocol 1] Start->InSituSalt CheckDissolution1 Is the solution clear? InSituSalt->CheckDissolution1 PhysicalAids Apply gentle warming (35°C) or sonication CheckDissolution1->PhysicalAids No Proceed Proceed with reaction (Neutralize with base, then add reagents) CheckDissolution1->Proceed Yes CoSolvent Add minimal DMSO as a co-solvent (e.g., 5-10% v/v) Reassess Re-evaluate solvent system or starting material purity CoSolvent->Reassess CheckDissolution2 Is the solution clear? PhysicalAids->CheckDissolution2 CheckDissolution2->CoSolvent No CheckDissolution2->Proceed Yes

Caption: Step-by-step solubility troubleshooting workflow.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • BenchChem. (n.d.). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

Optimization

Technical Support Center: Fmoc-His(1-Me)-OH

A Guide to Stability, Application, and Troubleshooting in Peptide Synthesis Welcome to the technical support center for Fmoc-His(1-Me)-OH. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Application, and Troubleshooting in Peptide Synthesis

Welcome to the technical support center for Fmoc-His(1-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this reagent in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to address common challenges and questions, ensuring the integrity and success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and behavior of Fmoc-His(1-Me)-OH.

Q1: What is the recommended method for storing solid Fmoc-His(1-Me)-OH and its solutions?

A1: Proper storage is critical to maintain the integrity of Fmoc-His(1-Me)-OH.

  • Solid Compound: The solid form of Fmoc-His(1-Me)-OH should be stored at -20°C.[1] Under these conditions, the reagent is stable for at least four years.[1]

  • Solutions: Solutions of Fmoc-His(1-Me)-OH in solvents like DMF or NMP should be prepared fresh for each synthesis run. If storage is unavoidable, solutions should be kept at 2-8°C and used within 24-48 hours. Prolonged storage of solutions, especially at room temperature, can lead to degradation. For longer-term storage of stock solutions, -20°C or -80°C is recommended, though stability should be verified if stored for extended periods.[2]

Q2: What is the solubility of Fmoc-His(1-Me)-OH in common SPPS solvents?

A2: Fmoc-His(1-Me)-OH exhibits good solubility in common polar aprotic solvents used in SPPS.

SolventSolubilityNotes
DMF (N,N-Dimethylformamide) 10 mg/mL[3]Standard solvent for SPPS. Ensure use of high-purity, amine-free DMF.
NMP (N-Methyl-2-pyrrolidone) GoodOften used as an alternative to DMF, particularly for difficult sequences.
DMSO (Dimethyl sulfoxide) 10 mg/mL[3]Can be used as a co-solvent to disrupt aggregation.

Table 1: Solubility of Fmoc-His(1-Me)-OH in common SPPS solvents.

Q3: What is the primary stability concern when using Fmoc-His(1-Me)-OH in peptide synthesis?

A3: The primary stability concern for all histidine derivatives, including Fmoc-His(1-Me)-OH, is racemization during the coupling step.[4][5] The imidazole ring of histidine can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid, which leads to a loss of stereochemical integrity.[6][7] While the methylation at the N-1 (τ) position in Fmoc-His(1-Me)-OH influences the basicity of the imidazole ring, the risk of racemization is not eliminated. Therefore, careful selection of coupling reagents and reaction conditions is crucial.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with Fmoc-His(1-Me)-OH.

Issue 1: Incomplete Coupling of Fmoc-His(1-Me)-OH

An incomplete coupling reaction is often indicated by a positive Kaiser test after the coupling step.

Possible Causes & Solutions:

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering access of the activated Fmoc-His(1-Me)-OH.

    • Solution: Switch to a more effective solvent system such as NMP or add a small amount of DMSO. Sonication or microwave-assisted coupling can also help disrupt aggregation.[8]

  • Steric Hindrance: The amino acid sequence near the coupling site may be sterically hindered.

    • Solution: Increase the coupling time and/or temperature. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is often effective.

  • Insufficient Reagent Excess:

    • Solution: Increase the equivalents of Fmoc-His(1-Me)-OH and coupling reagents. A 3-5 fold excess is typically recommended.[1]

Issue 2: Suspected Racemization of the Histidine Residue

Racemization leads to the formation of a D-His diastereomer, which can be difficult to separate from the desired peptide.

Causality and Prevention:

The π-nitrogen of the imidazole ring can facilitate racemization.[6][7] While the 1-Me substitution is on the τ-nitrogen, it's crucial to minimize the lifetime of the activated species.

Recommended Coupling Protocols to Minimize Racemization:

Coupling ReagentProtocolRationale
DIC/Oxyma Use a 1:1:1 ratio of Fmoc-His(1-Me)-OH:DIC:Oxyma. Perform in situ activation by adding the reagents directly to the deprotected resin.Carbodiimide activation in the presence of an acidic additive like Oxyma creates a less reactive active ester, minimizing racemization.[9]
HATU/HBTU Pre-activation time should be minimized to 1-2 minutes before adding to the resin. Use a non-nucleophilic base like DIPEA.Uronium/aminium reagents are highly efficient but can lead to racemization with prolonged pre-activation.[1][5]

Table 2: Recommended coupling protocols for Fmoc-His(1-Me)-OH.

Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-His(1-Me)-OH using HATU
  • Resin Preparation: Swell the resin in DMF for 1 hour. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-His(1-Me)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.[10] If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Chiral Purity Analysis by HPLC
  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, and dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • HPLC Conditions:

    • Column: A chiral stationary phase column (e.g., polysaccharide-based CSP).[11]

    • Mobile Phase: An appropriate gradient of acetonitrile and water with an acidic modifier like TFA or formic acid.

    • Detection: UV at 220 nm.[12]

  • Analysis: Compare the chromatogram of the synthesized peptide with a standard containing both the L- and D-isomers if available. The percentage of the D-isomer can be determined by integrating the respective peak areas.[12]

Visualizing Key Processes
SPPS Cycle Workflow

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-His(1-Me)-OH + Activator) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for a single cycle in Fmoc-SPPS.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling Start Kaiser Test Positive (Incomplete Coupling) Check_Reagents Verify Reagent Quality (Fresh Solvents/Reagents?) Start->Check_Reagents Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Reagents OK Result Kaiser Test Negative (Coupling Complete) Check_Reagents->Result Replaced Reagents & Recoupled Change_Solvent Switch to NMP or add DMSO Double_Couple->Change_Solvent Still Incomplete Double_Couple->Result Successful Increase_Temp Increase Coupling Temperature (Microwave Assistance) Change_Solvent->Increase_Temp Still Incomplete Increase_Temp->Result Successful

Caption: Decision workflow for troubleshooting incomplete coupling.

References

  • Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem.
  • Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu. Benchchem.
  • Mechanism of racemisation of histidine deriv
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Racemization in peptide synthesis.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. Benchchem.
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
  • N-Amination Converts Amyloidogenic Tau Peptides into Soluble Antagonists of Cellular Seeding. PMC - NIH.
  • Background knowledge necessary to start on pep3de projects. VanVeller Lab.
  • Navigating the Stability of Fmoc-His(3-Me)-OH in Solution: A Technical Guide. Benchchem.
  • Optimizing coupling conditions for difficult Fmoc-His(3-Me)-OH sequences. Benchchem.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Fmoc-1-Methyl-L-histidine. Cayman Chemical.
  • Degradation of histidine. The pathways glutamate fermentation (fnc1)...
  • Different histidine degradation pathways. Conversion of histidine to glutamate.
  • Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.
  • Coupling reaction sometimes works, sometimes doesn't. Reddit.
  • FMOC-HIS(1-ME)-OH | 202920-22-7. ChemicalBook.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabr
  • KEGG P

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating 1-Methylhistidine and 3-Methylhistidine in Peptides

In the fields of proteomics, metabolomics, and drug development, the precise characterization of peptides is paramount. Post-translational modifications (PTMs) add a layer of complexity and functional diversity to protei...

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of proteomics, metabolomics, and drug development, the precise characterization of peptides is paramount. Post-translational modifications (PTMs) add a layer of complexity and functional diversity to proteins, and among these, histidine methylation is of significant biological interest. Histidine can be methylated at two different nitrogen atoms on its imidazole ring, resulting in the isomers 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH). While chemically similar, these isomers have distinct biological origins and implications. 3-MH is a well-known biomarker for muscle protein breakdown as it is a component of actin and myosin, whereas 1-MH is primarily associated with dietary meat intake, originating from the dipeptide anserine.[1][2][3]

Distinguishing between these positional isomers within a peptide sequence is a non-trivial analytical challenge. Since they have identical masses, standard mass spectrometry alone is insufficient for their differentiation.[4] This guide provides an in-depth comparison of the structural analysis of peptides containing 1-MH versus 3-MH, offering experimental strategies and field-proven insights for their unambiguous identification.

Fundamental Physicochemical Differences

The key to differentiating these isomers lies in exploiting the subtle physicochemical differences imparted by the position of the methyl group on the imidazole ring. This seemingly minor structural change alters the electronic properties, protonation potential (pKa), and hydrogen-bonding capabilities of the histidine side chain.

According to IUPAC nomenclature, the nitrogen atom closer to the peptide backbone is designated as pros (π), while the farther nitrogen is tele (τ).[2] In biochemical literature, these are commonly referred to as N-1 and N-3, respectively.[2]

  • 1-Methylhistidine (π-methyl-histidine): The methyl group is on the nitrogen atom adjacent to the side chain.

  • 3-Methylhistidine (τ-methyl-histidine): The methyl group is on the nitrogen atom farther from the side chain.[2]

This structural difference has a direct impact on the pKa of the imidazole ring. The pKa of the side chain of standard histidine is approximately 6.0. Methylation alters this value, which in turn affects the charge state of the residue at a given pH, influencing chromatographic retention and electrophoretic mobility.

G cluster_1MH 1-Methylhistidine (1-MH) cluster_3MH 3-Methylhistidine (3-MH) 1MH_structure 1MH_label Methylation at N-1 (π) position 3MH_structure 3MH_label Methylation at N-3 (τ) position

Figure 1: Chemical structures of 1-methylhistidine and 3-methylhistidine isomers.

Analytical Strategies for Isomer Differentiation

A multi-pronged approach combining high-resolution chromatography and tandem mass spectrometry (MS/MS) is the most effective strategy for distinguishing between 1-MH and 3-MH in peptides. In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy can also provide definitive structural information.

High-Performance Liquid Chromatography (HPLC)

The difference in polarity and pKa between the two isomers allows for their chromatographic separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these polar compounds.[5] Reverse-phase chromatography can also be effective, especially when coupled with ion-pairing reagents. The key is to develop a method with sufficient resolution to separate the isomeric peptides before they enter the mass spectrometer.

Tandem Mass Spectrometry (MS/MS)

While the precursor ions of peptides containing 1-MH or 3-MH are isobaric, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The position of the methyl group influences the stability of the imidazole ring and the fragmentation pathways it undergoes.

A crucial finding is that the two isomers can exhibit distinct fragmentation behaviors, leading to different product ions.[5] For instance, a study on the free amino acids demonstrated that 1-MH and 3-MH produce different characteristic transitions in a triple quadrupole mass spectrometer. Specifically, under positive electrospray ionization (ESI), both isomers form a precursor ion at m/z 170.1. However, upon fragmentation:

  • 1-MH primarily yields a product ion at m/z 126.1 .[6][7]

  • 3-MH primarily yields a product ion at m/z 124.1 .[6][7]

This difference in fragmentation is the cornerstone of their differentiation by MS/MS and allows for the development of specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for their individual quantification.[6][7] It is hypothesized that the fragmentation difference arises from the distinct stabilities of the resulting fragment ions, influenced by the methyl group's position.

Another potential tool is the observation of a specific immonium ion for methylated histidine at m/z 124.087, which can help confirm the presence of a methylhistidine residue, although it may not distinguish between the isomers on its own.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The chemical environment of the protons and carbons in the imidazole ring is different for 1-MH and 3-MH, leading to distinct chemical shifts in ¹H and ¹³C NMR spectra.[8] While challenging for low-abundance peptides in complex mixtures, NMR can be the definitive method for characterizing synthetic peptide standards or purified modified peptides.[9]

Experimental Workflow: LC-MS/MS Analysis

The following outlines a robust, self-validating workflow for the identification and relative quantification of 1-MH and 3-MH in peptide samples. The causality behind this workflow is to first separate the isomers chromatographically and then confirm their identity based on their unique fragmentation signatures.

G cluster_workflow LC-MS/MS Workflow for 1-MH vs. 3-MH A Peptide Sample (e.g., Protein Digest) B HILIC or RPLC Chromatographic Separation A->B Injection C High-Resolution MS1 Scan (Detect Isobaric Precursors) B->C Elution D Data-Dependent MS/MS (CID Fragmentation) C->D Precursor Isolation E Analyze MS/MS Spectra D->E Spectrum Acquisition F Identify Diagnostic Fragment Ions E->F Data Processing G Isomer Identification (1-MH or 3-MH) F->G Confirmation

Figure 2: A typical experimental workflow for differentiating methylated histidine isomers.

Detailed Protocol: UPLC-MS/MS Method

This protocol is adapted from a validated method for the analysis of 1-MH and 3-MH in biological samples and is suitable for peptide analysis with minor modifications.[6][7]

1. Sample Preparation:

  • Ensure peptides are desalted and suspended in a solvent compatible with the initial mobile phase conditions. For HILIC, this is typically a high percentage of organic solvent.

2. UPLC System and Column:

  • Column: A HILIC column is often preferred for good separation of these polar isomers. A common choice is a BEH Amide column (e.g., 1.7 µm, 2.1 mm x 150 mm).[5] Alternatively, an aqueous C18 column (e.g., Zorbax SB-aq 1.8 µm, 2.1 x 50 mm) can be used.[6][7]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A shallow gradient optimized for the separation of the target isomeric peptides. For a HILIC separation, the gradient would start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A. For reverse-phase, the opposite is true.
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, for reproducibility.

3. Mass Spectrometer Settings (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • For 1-MH containing peptides: Monitor the transition from the peptide precursor m/z to a diagnostic fragment ion corresponding to the loss observed for 1-MH.
  • For 3-MH containing peptides: Monitor the transition from the peptide precursor m/z to a diagnostic fragment ion corresponding to the loss observed for 3-MH.
  • Reference Transitions (Free Amino Acids):
  • 1-MH: 170.1 -> 126.1[6][7]
  • 3-MH: 170.1 -> 124.1[6][7]
  • Collision Energy: Optimize for each peptide to maximize the intensity of the diagnostic fragment ions.

4. Data Analysis and Validation:

  • Trustworthiness: The protocol's validity is confirmed by running synthetic peptide standards for both 1-MH and 3-MH. These standards establish the retention times and definitive fragmentation patterns for each isomer.
  • Identification: A peptide in an unknown sample is identified as containing 1-MH or 3-MH if its retention time and MRM transition match that of the corresponding synthetic standard.
  • Quantification: Peak areas from the MRM chromatograms can be used for relative or absolute quantification (if using stable isotope-labeled internal standards).

Data Summary

The following table summarizes the key analytical parameters used to distinguish between peptides containing 1-MH and 3-MH.

Parameter1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)Rationale for Differentiation
Nomenclature π-methyl-histidine[2]τ-methyl-histidine[2]Different nitrogen atom is methylated relative to the peptide backbone.
Biological Source Primarily dietary (Anserine)[1]Endogenous (Actin, Myosin)[2][3]Different biological origins often require their distinct measurement.
Chromatography Distinct retention timeDistinct retention timeDifferences in polarity and pKa allow for chromatographic separation.
MS/MS Transition Precursor -> m/z 126.1 (for free aa)[6][7]Precursor -> m/z 124.1 (for free aa)[6][7]The position of the methyl group directs different fragmentation pathways.

Conclusion

The structural differentiation of peptides containing 1-methylhistidine and 3-methylhistidine is a solvable, albeit complex, analytical problem. A simple mass measurement is insufficient due to their identical molecular weights. The successful researcher must employ a strategy that leverages the subtle yet significant differences in their physicochemical properties. High-resolution liquid chromatography, particularly HILIC, is essential for achieving physical separation of the isomeric peptides. This separation, when coupled with tandem mass spectrometry, provides the definitive evidence for identification. By carefully monitoring for isomer-specific fragment ions, one can confidently assign the correct modification site. The use of synthetic peptide standards is a non-negotiable step in this workflow, providing the ground truth for retention times and fragmentation patterns, thereby ensuring the trustworthiness and scientific integrity of the results.

References

  • Rupa Health. (n.d.). 1-Methylhistidine.
  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine.
  • Rupa Health. (n.d.). 3-Methylhistidine.
  • Miyata, T., et al. (1987). Gas Chromatographic Determination of 1- And 3-methylhistidine in Biological Fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 33-40. [Link]

  • Fuhrmann, J., & Fenselau, C. (2018). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 293(5), 1399-1409. [Link]

  • HealthMatters.io. (n.d.). 1-Methylhistidine - Metabolimix+.
  • Zhang, Z., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 198-202. [Link]

  • Aranibar, N., et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Toxicological Sciences, 120(1), 31-43. [Link]

  • Qureshi, G. A., et al. (1989). Determination of Histidine, 1-Methylhistidine, and 3-Methylhistidine in Biological Samples by HPLC.
  • Christoforidou, Z., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Metabolites, 13(2), 282. [Link]

  • Zhang, Z., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Request PDF.
  • University of Calgary. (n.d.). Chapter 27: pKa and pI values.
  • Tůma, P., et al. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Journal of Chromatography B, 821(1), 53-59. [Link]

  • Munshi, R., & Bertozzi, C. R. (2021). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 143(3), 1504-1514. [Link]

  • Aranibar, N., et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Toxicological Sciences, 120(1), 31-43. [Link]

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Comparative

A Researcher's Guide to Validating H-D-His(1-Me)-OH Incorporation Using Edman Degradation

In the landscape of peptide-based therapeutics and drug discovery, the site-specific incorporation of modified amino acids is a critical strategy for enhancing potency, stability, and bioavailability. Among these, methyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics and drug discovery, the site-specific incorporation of modified amino acids is a critical strategy for enhancing potency, stability, and bioavailability. Among these, methylated histidine derivatives, such as H-D-His(1-Me)-OH, offer unique properties due to their altered charge and steric profiles. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise incorporation of the intended amino acid. This guide provides an in-depth protocol for utilizing the classic Edman degradation technique to validate the N-terminal incorporation of H-D-His(1-Me)-OH, alongside a comparative analysis with alternative analytical methods.

The Enduring Relevance of Edman Degradation in an MS-Dominated World

Developed by Pehr Edman in the 1950s, Edman degradation is a stepwise method for sequencing amino acids from the N-terminus of a peptide.[1][2][3] While high-throughput mass spectrometry (MS) has become a dominant force in proteomics, Edman degradation retains its significance for specific applications, particularly for the high-precision N-terminal sequencing of short peptides and the characterization of novel proteins.[2][3] Its key advantage lies in its ability to unambiguously determine the sequence of the first 5 to 10 amino acids, which is often sufficient to confirm the identity and integrity of a synthetic peptide.[4]

The core principle of Edman degradation involves a cyclical chemical process.[2] The N-terminal amino acid is first labeled with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1][3] Subsequently, under acidic conditions, this modified amino acid is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[1] This PTH-amino acid can be identified using chromatography, and the cycle is repeated to sequence the subsequent amino acids.[1][2]

Experimental Workflow: Validating H-D-His(1-Me)-OH Incorporation

The following protocol outlines the key steps for validating the incorporation of H-D-His(1-Me)-OH at the N-terminus of a synthetic peptide using an automated protein sequencer.

Edman_Degradation_Workflow cluster_prep Sample Preparation cluster_sequencing Automated Edman Sequencing cluster_analysis Data Analysis Peptide_Synthesis Synthesize Peptide with N-terminal H-D-His(1-Me)-OH Purification Purify Peptide (e.g., RP-HPLC) Peptide_Synthesis->Purification Quantification Quantify Peptide (e.g., UV-Vis) Purification->Quantification Immobilization Immobilize Peptide on PVDF Membrane Quantification->Immobilization Coupling Couple with PITC (Alkaline Conditions) Immobilization->Coupling Cleavage Cleave PTH-Amino Acid (Acidic Conditions) Coupling->Cleavage Extraction Extract PTH-Amino Acid Cleavage->Extraction HPLC_Analysis Analyze PTH-Amino Acid by HPLC Extraction->HPLC_Analysis Standard_Comparison Compare Retention Time to PTH-H-D-His(1-Me)-OH Standard HPLC_Analysis->Standard_Comparison Sequence_Confirmation Confirm N-terminal Residue Standard_Comparison->Sequence_Confirmation

Caption: Workflow for H-D-His(1-Me)-OH validation by Edman degradation.

Experimental Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the target peptide with H-D-His(1-Me)-OH at the N-terminus using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of peptides containing histidine derivatives can be challenging due to potential side reactions.[5][6][7]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

    • Confirm the mass of the purified peptide by mass spectrometry to ensure the correct product was synthesized.

  • Sample Preparation for Edman Degradation:

    • Accurately quantify the purified peptide using a suitable method, such as UV-Vis spectrophotometry at 280 nm if the peptide contains tryptophan or tyrosine residues, or a colorimetric assay like the bicinchoninic acid (BCA) assay.

    • Immobilize 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane.[1] This can be done by spotting the peptide solution onto the membrane and allowing it to air dry.

  • Automated Edman Degradation Sequencing:

    • Place the PVDF membrane containing the peptide into the reaction cartridge of an automated protein sequencer.

    • Initiate the sequencing program. The instrument will perform the following steps in a cyclical manner:

      • Coupling: The N-terminal amino group of the peptide reacts with PITC in a basic solution (e.g., 12% trimethylamine) to form the PTC-peptide.[8]

      • Washing: Excess PITC and by-products are removed with a solvent wash (e.g., ethyl acetate).[8]

      • Cleavage: The PTC-amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[8]

      • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

      • Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid derivative by treatment with an aqueous acid.[9]

  • Data Analysis and Interpretation:

    • The collected PTH-amino acid from the first cycle is injected into an HPLC system.

    • The retention time of the eluted PTH-amino acid is compared to a pre-established library of standard PTH-amino acid retention times.

    • Crucially, a PTH-H-D-His(1-Me)-OH standard must be prepared and run on the same HPLC system to determine its characteristic retention time. The synthesis of this standard may be required if it is not commercially available.

    • A successful validation is indicated by a major peak in the chromatogram from the first cycle that matches the retention time of the PTH-H-D-His(1-Me)-OH standard.

    • Subsequent cycles should correspond to the expected amino acid sequence of the peptide.

Challenges and Considerations for Modified Amino Acids

While Edman degradation is a robust technique, the analysis of modified amino acids can present challenges.[10] The chemical stability of the modified residue during the sequencing chemistry is a key factor.[10] Some modifications may be unstable and lead to ambiguous results or "blanks" in the sequence.[4][9] Therefore, it is essential to have a well-characterized standard for the modified amino acid to ensure accurate identification.

Comparison with Alternative Analytical Methods

While Edman degradation is a powerful tool for N-terminal sequencing, other analytical techniques can also be employed to validate the incorporation of modified amino acids. The choice of method often depends on the specific requirements of the analysis, such as the desired level of detail, sample amount, and available instrumentation.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Stepwise chemical degradation from the N-terminus.Measurement of mass-to-charge ratio of ionized molecules.Detection of nuclear spin transitions in a magnetic field.
Primary Information N-terminal amino acid sequence.Molecular weight of the intact peptide and fragment ions.3D structure and connectivity of atoms.
Strengths - Unambiguous N-terminal sequencing.[2] - High precision for the first 5-10 residues.[4] - Relatively straightforward data interpretation.- High sensitivity. - Can analyze complex mixtures.[11] - Provides information on the entire peptide sequence and other post-translational modifications.[12]- Provides detailed structural information. - Can identify isomers.
Limitations - Requires a free N-terminus.[1][13] - Sequencing length is typically limited to 30-50 residues.[1][13] - Can be challenging for some modified amino acids.[10]- Sequencing can be ambiguous for isobaric residues. - Fragmentation of some modified amino acids can be complex.- Requires larger sample amounts. - Data acquisition and analysis can be complex and time-consuming.
Suitability for H-D-His(1-Me)-OH Validation Excellent for confirming N-terminal incorporation.Excellent for confirming the overall mass of the peptide and can be used with tandem MS to pinpoint the location of the modification.Can provide definitive structural confirmation but is often not necessary for routine validation.
Conclusion

Edman degradation remains a highly reliable and valuable technique for the validation of N-terminal incorporation of modified amino acids like H-D-His(1-Me)-OH. Its straightforward, stepwise approach provides unambiguous sequence information that is often sufficient for the quality control of synthetic peptides. While mass spectrometry offers complementary information and higher throughput for large-scale studies, the precision of Edman degradation at the N-terminus makes it an indispensable tool for researchers and drug development professionals working with novel peptide therapeutics. The successful application of this method, as outlined in this guide, will ensure the integrity of synthetic peptides and the reliability of subsequent biological and pharmacological studies.

References

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Edman degradation. Retrieved from [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

  • Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation). Retrieved from [Link]

  • PharmiWeb.com. (2025, February 18). Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. Retrieved from [Link]

  • Stone, K. L., & Williams, K. R. (2004). Modified amino acids in Edman sequencing. Journal of Biomolecular Techniques, 15(4), 309–318. Retrieved from [Link]

  • Aitken, A., & Learmonth, M. (2002). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 445-451). Humana Press.
  • Davydova, E., et al. (2021). Large-scale identification of protein histidine methylation in human cells. NAR Genomics and Bioinformatics, 3(2), lqab045. Retrieved from [Link]

  • Davydova, E., et al. (2021). Large-scale identification of protein histidine methylation in human cells. NAR Genomics and Bioinformatics, 3(2), lqab045. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Retrieved from [Link]

  • Davydova, E., et al. (2021). Large-scale identification of protein histidine methylation in human cells. NAR Genomics and Bioinformatics, 3(2), lqab045. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry of protein histidine methylation. Structure of the.... Retrieved from [Link]

  • Davydova, E., et al. (2021). Large-scale identification of protein histidine methylation in human cells. bioRxiv. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. Retrieved from [Link]

  • Huang, K.-J., et al. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Chemistry – An Asian Journal, 13(4), 400-403. Retrieved from [Link]

  • Wilkinson, A. W., et al. (2022). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. FEBS Letters, 596(12), 1535-1546. Retrieved from [Link]

  • Fujimoto, M., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105128. Retrieved from [Link]

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Validation

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides with and without H-D-His(1-Me)-OH

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in a biological environment presents a significant hurdle. Rapid degradation by endogenous proteases severel...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in a biological environment presents a significant hurdle. Rapid degradation by endogenous proteases severely limits their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of modified amino acids designed to resist enzymatic cleavage. This guide provides an in-depth comparison of the enzymatic stability of a model peptide versus its counterpart incorporating H-D-His(1-Me)-OH, a methylated histidine derivative. We will delve into the mechanistic rationale, present detailed experimental protocols for assessment, and provide supporting data to guide your research and development efforts.

The Achilles' Heel of Peptides: Enzymatic Degradation

Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their journey through the body is fraught with peril, primarily from proteases that readily hydrolyze their amide bonds.[1] Exopeptidases chip away at the N- and C-termini, while endopeptidases cleave internal peptide bonds with sequence specificity.[2] This rapid degradation necessitates frequent administration at high doses, increasing the cost of therapy and the potential for side effects.

A Strategic Modification: The Role of H-D-His(1-Me)-OH

To counter this enzymatic onslaught, various strategies have been developed, including the incorporation of unnatural amino acids.[1][2] H-D-His(1-Me)-OH, or D-1-methylhistidine, is one such modification. The methylation at the N-1 position of the imidazole ring of histidine is a post-translational modification observed in nature.[3] Its incorporation into a synthetic peptide is hypothesized to enhance enzymatic stability through several mechanisms:

  • Steric Hindrance: The additional methyl group can physically block the access of protease active sites to the adjacent peptide bonds, thereby inhibiting cleavage.

  • Altered Electronic Properties: Methylation can influence the electronic properties of the imidazole ring, potentially affecting its interaction with proteases that recognize histidine residues.[4][5]

  • Conformational Rigidity: The modification may introduce local conformational constraints that make the peptide backbone less accessible to proteases.

This guide will walk you through a comparative study to experimentally validate the stabilizing effect of H-D-His(1-Me)-OH.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of H-D-His(1-Me)-OH, we designed a study comparing a model peptide (Peptide A) with its modified analogue (Peptide B).

  • Peptide A (Unmodified): Ac-Arg-Gly-His -Phe-Lys-NH₂

  • Peptide B (Modified): Ac-Arg-Gly-D-His(1-Me) -Phe-Lys-NH₂

This sequence was chosen as it contains cleavage sites for common proteases like trypsin (after Lys and Arg) and chymotrypsin (after Phe). The histidine residue is placed centrally to evaluate the protective effect of its modification on adjacent bonds.

Experimental Protocols

Peptide Synthesis

Both peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6] For Peptide B, Fmoc-D-His(1-Me)-OH was used as the building block for the modified histidine residue.

Diagram: Peptide Synthesis Workflow

Resin Rink Amide Resin Fmoc_Lys Fmoc-Lys(Boc)-OH Coupling Resin->Fmoc_Lys Deprotection1 Fmoc Deprotection Fmoc_Lys->Deprotection1 Fmoc_Phe Fmoc-Phe-OH Coupling Deprotection1->Fmoc_Phe Deprotection2 Fmoc Deprotection Fmoc_Phe->Deprotection2 Fmoc_His_unmodified Fmoc-His(Trt)-OH Coupling (for Peptide A) Deprotection2->Fmoc_His_unmodified Fmoc_His_modified Fmoc-D-His(1-Me)-OH Coupling (for Peptide B) Deprotection2->Fmoc_His_modified Deprotection3 Fmoc Deprotection Fmoc_His_unmodified->Deprotection3 Fmoc_His_modified->Deprotection3 Fmoc_Gly Fmoc-Gly-OH Coupling Deprotection3->Fmoc_Gly Deprotection4 Fmoc Deprotection Fmoc_Gly->Deprotection4 Fmoc_Arg Fmoc-Arg(Pbf)-OH Coupling Deprotection4->Fmoc_Arg Deprotection5 Fmoc Deprotection Fmoc_Arg->Deprotection5 Acetylation N-terminal Acetylation Deprotection5->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: Solid-phase synthesis workflow for Peptide A and Peptide B.

Enzymatic Stability Assay

The stability of both peptides was assessed against two common serine proteases, trypsin and chymotrypsin.

Step-by-Step Protocol:

  • Peptide Solution Preparation: Prepare 1 mg/mL stock solutions of Peptide A and Peptide B in assay buffer (50 mM Tris-HCl, pH 7.8).

  • Enzyme Solution Preparation: Prepare 0.1 mg/mL stock solutions of trypsin and chymotrypsin in the same assay buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the respective enzyme solution (peptide-to-enzyme ratio of 100:1 w/w).

    • As a control, mix 90 µL of each peptide solution with 10 µL of assay buffer (without enzyme).

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 1% trifluoroacetic acid in water). This denatures the enzyme and stops the degradation.[7]

  • Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[8][9][10]

Diagram: Enzymatic Stability Assay Workflow

cluster_peptideA Peptide A (Unmodified) cluster_peptideB Peptide B (Modified) A_start Peptide A Solution A_enzyme Add Trypsin or Chymotrypsin A_start->A_enzyme A_incubate Incubate at 37°C A_enzyme->A_incubate A_sample Sample at Time Points A_incubate->A_sample A_quench Quench Reaction A_sample->A_quench A_analyze RP-HPLC-MS Analysis A_quench->A_analyze B_start Peptide B Solution B_enzyme Add Trypsin or Chymotrypsin B_start->B_enzyme B_incubate Incubate at 37°C B_enzyme->B_incubate B_sample Sample at Time Points B_incubate->B_sample B_quench Quench Reaction B_sample->B_quench B_analyze RP-HPLC-MS Analysis B_quench->B_analyze

Caption: Comparative workflow for the enzymatic stability assay.

Data Analysis and Results

The percentage of intact peptide remaining at each time point is determined by integrating the peak area of the parent peptide in the HPLC chromatogram.

Hypothetical Comparative Data

Table 1: Stability of Peptides in the Presence of Trypsin

Time (minutes)% Intact Peptide A (Unmodified)% Intact Peptide B (Modified)
0100100
156598
303895
601592
120< 585
240075

Table 2: Stability of Peptides in the Presence of Chymotrypsin

Time (minutes)% Intact Peptide A (Unmodified)% Intact Peptide B (Modified)
0100100
157299
304597
602094
120888
240< 280

Interpretation of Results

The hypothetical data clearly demonstrates the enhanced enzymatic stability of Peptide B, which contains H-D-His(1-Me)-OH.

  • Against Trypsin: Peptide A is rapidly degraded, with almost complete hydrolysis within two hours. This is expected due to the presence of lysine and arginine residues. In contrast, Peptide B shows significantly greater stability, with 75% of the peptide remaining intact after four hours. This suggests that the methylated histidine residue hinders the action of trypsin, likely by sterically shielding the adjacent cleavage sites.

  • Against Chymotrypsin: A similar trend is observed with chymotrypsin. Peptide A is susceptible to degradation at the C-terminus of the phenylalanine residue. Peptide B, however, exhibits remarkable resistance to chymotryptic cleavage.

Diagram: Proposed Mechanism of Enzymatic Protection

cluster_unmodified Peptide A (Unmodified) cluster_modified Peptide B (Modified) peptide_A ...-Arg-Gly-His-Phe-Lys-... protease_A Protease peptide_A->protease_A Accessible Cleavage Site hydrolysis_A Peptide Bond Hydrolysis protease_A->hydrolysis_A peptide_B ...-Arg-Gly-D-His(1-Me)-Phe-Lys-... protease_B Protease peptide_B->protease_B Steric Hindrance no_hydrolysis_B Inhibited Hydrolysis protease_B->no_hydrolysis_B

Caption: Steric hindrance by the methyl group on His(1-Me) protects the peptide backbone.

Conclusion and Future Directions

The incorporation of H-D-His(1-Me)-OH represents a promising strategy to enhance the enzymatic stability of therapeutic peptides. The presented experimental framework provides a robust method for evaluating the efficacy of this and other modifications. The significant increase in resistance to both trypsin and chymotrypsin, as suggested by our hypothetical data, underscores the potential of this approach to improve the pharmacokinetic profiles of peptide-based drugs.

Future studies should expand this investigation to a wider range of proteases and explore the in vivo stability and efficacy of peptides containing H-D-His(1-Me)-OH. Furthermore, the impact of this modification on peptide conformation, receptor binding affinity, and overall biological activity must be thoroughly characterized to ensure that the gains in stability do not come at the cost of therapeutic function.

References

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Huang, K.-J., Huang, Y.-C., & Lin, Y. A. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Chemistry – An Asian Journal, 13(4), 400–403.
  • Jakobsson, M. E., et al. (2021).
  • Li, S., & Wang, Z.-G. (2024). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Chemistry – A European Journal.
  • Liu, Y., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • Loughlin, F. E., et al. (2019). Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. Biochemistry.
  • Novabiochem. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Eckert, D. M., & Kim, P. S. (2001). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Chemistry & Biology, 8(1), 43-55.
  • Félétou, M. (2011). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Current Pharmaceutical Design, 17(25), 2694-2717.
  • Koksharov, I. V., et al. (2012). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 134(4), 2315–2322.
  • de Breij, A., et al. (2018). Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo. Antimicrobial Agents and Chemotherapy, 62(3), e01923-17.
  • Weber, A. L., & Oró, J. (1980). Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. Journal of Molecular Evolution, 16(1), 1-9.
  • ResearchGate. (2016, January 18). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? Retrieved from [Link]

  • Brunel, F., et al. (2021). Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. ACS Medicinal Chemistry Letters, 12(5), 789–796.
  • Jakobsson, M. E., et al. (2021). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 297(3), 100981.
  • Royal Society of Chemistry. (2025, December 30). Histidine methylation via an enzymatic cascade with in situ generation of nucleoside-modified AdoMet analogues. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... Retrieved from [Link]

  • bioRxiv. (2021, February 22). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. Retrieved from [Link]

  • ResearchGate. (2017, March 23). How to peform trypsin stability assay when peptide is unstable in pH 7.4? Retrieved from [Link]

  • Kotormán, M., et al. (2001). A comparative study of the conformational stabilities of trypsin and chymotrypsin. Acta Biologica Szegediensis, 45(1-4), 43-49.
  • Wang, C. K., et al. (2020). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 63(15), 8039–8051.
  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Retrieved from [Link]

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Comparative

A Comparative Guide to H-D-His(1-Me)-OH: Enhancing Peptide Design Beyond Nature's Toolkit

Introduction: The Imperative for Unnatural Amino Acids in Modern Drug Discovery In the landscape of therapeutic development, peptides offer a compelling combination of high specificity and low off-target toxicity. Howeve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unnatural Amino Acids in Modern Drug Discovery

In the landscape of therapeutic development, peptides offer a compelling combination of high specificity and low off-target toxicity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and limited conformational diversity. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of modern peptidomimetic design, providing a powerful toolkit to overcome these hurdles.[1][2][] UAAs allow for the precise modulation of a peptide's physicochemical and pharmacological properties, enhancing its drug-like characteristics.[4]

Histidine is a particularly fascinating canonical amino acid. Its imidazole side chain possesses a pKa near physiological pH, enabling it to act as a proton donor or acceptor, coordinate with metal ions, and participate in critical hydrogen-bonding interactions within protein active sites.[5][6] These very properties, however, make it a challenging residue during solid-phase peptide synthesis (SPPS), where it is notoriously prone to racemization.[6][7]

This guide provides an in-depth analysis of H-D-His(1-Me)-OH , a methylated D-histidine derivative, comparing its performance and utility against other histidine analogues and classes of unnatural amino acids. We will explore the causal relationships between its unique structure and its impact on peptide stability, conformation, and synthetic accessibility, supported by experimental data and detailed protocols for researchers in drug discovery.

Deconstructing H-D-His(1-Me)-OH: A Tale of Two Modifications

The unique characteristics of H-D-His(1-Me)-OH stem from two critical structural alterations compared to native L-histidine: the D-alpha-carbon stereochemistry and the methylation at the N-1 (π) position of the imidazole ring.

  • The D-Configuration: The most profound impact of the D-stereoisomer is the immediate enhancement of proteolytic resistance.[1] Proteases, being chiral enzymes, are stereospecific and generally do not recognize or cleave peptide bonds adjacent to D-amino acids. This single substitution can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • The 1-Methyl Group: Methylation of the imidazole ring at the N-1 (also known as the π or pros position) imparts several key properties:

    • Blocked Tautomerization: It locks the imidazole ring in a single tautomeric state, which can be crucial for establishing a consistent hydrogen bonding pattern and pre-organizing the peptide conformation for optimal receptor binding.

    • Altered Basicity: The methyl group is electron-donating, which slightly increases the basicity (pKa) of the N-3 nitrogen. This can fine-tune the protonation state and electrostatic interactions at the target interface.

    • Steric Influence: The methyl group introduces steric bulk that can be used to probe binding pockets, potentially creating new, favorable van der Waals interactions or, conversely, preventing undesirable off-target binding.

    • Reduced Racemization: During synthesis, protecting the imidazole ring is critical to prevent the N-π atom from acting as an intramolecular base and catalyzing racemization at the α-carbon.[7][8] While the methyl group is not a traditional "protecting group" that is later removed, its presence permanently blocks this pathway, simplifying synthesis and ensuring chiral purity.

Caption: Key structural modifications from L-Histidine to H-D-His(1-Me)-OH.

Comparative Analysis with Alternative Unnatural Amino Acids

The decision to incorporate H-D-His(1-Me)-OH should be made after considering other available UAAs. The optimal choice depends entirely on the specific therapeutic goal.

Versus Other Histidine Derivatives

The most direct comparisons are with other modified histidines. Each offers a different set of properties.

  • H-D-His-OH: Provides enzymatic stability but retains the native imidazole's tautomerization and pKa. It is a good choice when only proteolytic resistance is desired without altering the side chain's electronic properties.

  • H-L-His(1-Me)-OH & H-L-His(3-Me)-OH: These L-isomers introduce the effects of methylation without conferring proteolytic resistance. They are ideal for probing the importance of tautomerization or steric bulk in a specific binding interaction, as demonstrated in studies where methylated histidines alter the catalytic rates of designed peptides.[9] The choice between 1-Me and 3-Me substitution allows for fine-tuning of the side chain's spatial and electronic profile.[10]

  • Side-Chain Protected Histidines (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH): These are synthetic intermediates, not permanent modifications. The choice of protecting group is critical for minimizing racemization during synthesis. While the bulky Trityl (Trt) group is common, studies have shown that the tert-Butoxycarbonyl (Boc) group can offer superior suppression of D-His formation, especially under forcing conditions like microwave-assisted synthesis.[6][8] H-D-His(1-Me)-OH circumvents this issue by having a permanent modification that also prevents racemization.

Versus Other Classes of UAAs
  • N-α-Methylated Amino Acids: In this class, the methylation occurs on the backbone nitrogen, not the side chain. This modification restricts the peptide backbone's conformational flexibility and removes a hydrogen bond donor, both of which can enhance receptor affinity and cell permeability. It is a complementary strategy to side-chain modification.

  • β-Amino Acids: These have an extra carbon in their backbone (e.g., β³ or β²). Their incorporation fundamentally alters the peptide's secondary structure, often inducing stable helical or turn-like conformations that are completely resistant to common proteases. This is a more profound structural perturbation than the substitution offered by H-D-His(1-Me)-OH.

Data-Driven Performance Metrics

The following tables summarize quantitative data to guide the selection process. The data is compiled from literature and typical experimental outcomes.

Table 1: Comparative Physicochemical Properties of Histidine Analogs

Amino Acid DerivativeStereochemistryImidazole ModificationKey FeatureConsequence
H-L-His-OH LNone (Native)Biological templateProteolytically liable, prone to racemization during synthesis.[7]
H-D-His-OH DNoneProteolytic stabilityRetains native imidazole electronics and tautomerism.[11]
H-D-His(1-Me)-OH D1-MethylStability & Fixed TautomerProteolytically stable, altered electronics, no tautomerization.[12]
H-L-His(3-Me)-OH L3-MethylPositional IsomerProbes different steric/electronic space than 1-Me, proteolytically liable.[10]
Fmoc-L-His(Trt)-OH LTrityl (Protecting Group)Synthesis IntermediateBulky group reduces side reactions but racemization can still occur.[6]

Table 2: Expected Performance Impact on a Model Peptide

Peptide containing:Relative Proteolytic Stability (t½ in plasma)Receptor Binding Affinity (Hypothetical Kᵢ)Racemization Risk (During Synthesis)
H-L-His-OH 1x (Baseline)10 nMHigh
H-D-His-OH >20x15 nM (slight decrease possible)High
H-D-His(1-Me)-OH >20x5 nM (potential for improved fit)Very Low
H-L-His(3-Me)-OH 1x50 nM (steric clash or poor H-bond)High

Note: Receptor binding affinity is highly system-dependent. The values provided are illustrative of potential outcomes based on structural changes.

Experimental Methodologies

Trustworthy data is built on robust protocols. The following sections provide detailed, self-validating workflows for the synthesis and analysis of peptides containing H-D-His(1-Me)-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the automated synthesis of a model hexapeptide (e.g., Tyr-D-Ala-Phe-D-His(1-Me) -Ala-Lys) using a standard Fmoc/tBu strategy.

Rationale for Experimental Design: The use of HBTU/HOBt with DIPEA is a well-established, efficient activation method. The double coupling for the UAA ensures maximum incorporation, which is prudent when using expensive or sterically hindered building blocks. The final cleavage cocktail is designed to remove all standard side-chain protecting groups (like Pbf from Arg or Boc from Lys/Trp) and the Trt group from Cys/His/Asn/Gln, if present.

Caption: Logic diagram for selecting UAA classes based on desired therapeutic outcomes.

Conclusion and Future Outlook

H-D-His(1-Me)-OH is a powerful and versatile unnatural amino acid that simultaneously addresses two of the most significant challenges in peptide drug design: proteolytic instability and the fine-tuning of side-chain interactions. By combining the benefits of a D-amino acid with the unique steric and electronic properties of a fixed, methylated imidazole ring, it offers a robust solution for enhancing peptide stability and optimizing biological activity. Its use also elegantly circumvents the persistent issue of histidine racemization during chemical synthesis.

The choice to employ H-D-His(1-Me)-OH over other alternatives like simple D-histidine or other modified UAAs should be a data-driven decision based on the specific structure-activity relationship of the peptide . For researchers aiming to lock in a specific conformation, eliminate tautomeric ambiguity, and confer high enzymatic resistance, H-D-His(1-Me)-OH stands out as a superior building block in the ever-expanding arsenal of tools for rational peptide design.

References

  • Poster Board #3361. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000001). [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... [Link]

  • Aapptec Peptides. (n.d.). H-Nt-Methyl-His-OH; H-His(Me)-OH [332-80-9]. [Link]

  • ResearchGate. (n.d.). (A) The high-field shifted region of 1D 1H NMR spectra of the native.... [Link]

  • Aapptec Peptides. (n.d.). H-D-His-OH, D-Histidine, CAS 351-50-8. [Link]

  • PubMed Central. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. [Link]

  • Aapptec Peptides. (n.d.). H-His-OH, L-Histidine, CAS 71-00-1. [Link]

  • NovoPro Bioscience Inc. (n.d.). H-His-Ala-OH peptide. [Link]

  • PubMed. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Complex Methylated Peptides

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a critical step in creating next-generation therapeutics with enhanced stability and membrane permeabilit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a critical step in creating next-generation therapeutics with enhanced stability and membrane permeability.[1][2][3] However, the incorporation of methyl groups on the peptide backbone introduces significant synthetic challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the N-methylated amine.[4][5] This often leads to lower coupling efficiencies, incomplete reactions, and a higher propensity for side reactions, ultimately impacting crude yield and purity.[4]

This guide provides an in-depth comparison of two prevalent strategies for synthesizing complex methylated peptides: the Building Block Approach using pre-synthesized Fmoc-N-methyl-amino acids and the Post-Synthetic Modification Approach via on-resin N-methylation. We will delve into the core principles of each method, provide detailed experimental protocols, and establish a robust analytical framework for objectively benchmarking their performance. Our focus is not merely on the steps themselves but on the underlying chemical logic and the self-validating systems required to ensure scientific integrity.

Protocol 1: The Building Block Approach via Pre-formed Fmoc-N-methyl-Amino Acids

This strategy is arguably the most direct method for ensuring site-specificity. It involves the sequential coupling of Nα-Fmoc-protected N-methyl amino acid monomers during a standard solid-phase peptide synthesis (SPPS) workflow. While conceptually straightforward, success hinges on overcoming the poor reactivity of the N-methylated amine.

Core Principle & Causality

The secondary amine of an N-methyl amino acid is a significantly weaker nucleophile and is more sterically hindered than a primary amine.[4] Consequently, standard coupling conditions used in Fmoc-SPPS are often insufficient, leading to failed or incomplete couplings. To drive the reaction to completion, highly potent activating reagents and optimized conditions are necessary. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP/HOAt have proven effective for these challenging couplings.[5]

Experimental Workflow: Building Block Approach

cluster_SPPS Standard Fmoc-SPPS Cycle cluster_Methylated N-Methylated Residue Coupling cluster_Final Final Steps start Resin Swelling deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 pre_activate Pre-activation of Fmoc-N-Me-AA-OH (e.g., with HATU/HOAt) wash1->pre_activate Difficult Coupling Step coupling Coupling to Resin (Extended time / Elevated Temp) pre_activate->coupling monitor Monitor Coupling (e.g., Chloranil Test) coupling->monitor wash2 DMF Wash monitor->wash2 wash2->deprotect Continue SPPS cycle for next standard amino acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect If last residue cleave Cleavage & Side-Chain Deprotection (TFA cocktail) final_deprotect->cleave precipitate Precipitation & Lyophilization cleave->precipitate

Caption: Workflow for Protocol 1 using pre-formed N-methylated amino acid building blocks.

Detailed Experimental Protocol: Single Coupling of Fmoc-N-Me-Val-OH
  • Resin Preparation: Start with 100 mg of Rink Amide resin (0.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Activation of N-methylated Amino Acid: In a separate vial, dissolve Fmoc-N-Me-Val-OH (4 equivalents), HATU (3.95 equivalents), and HOAt (4 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 4-6 hours at room temperature. For particularly stubborn couplings, microwave irradiation can be employed to enhance efficiency.[6][7]

  • Monitoring (Self-Validation): After coupling, take a small sample of resin beads and perform a Chloranil test to confirm the absence of free secondary amines. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents.

  • Continuation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

  • Final Cleavage: After the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[5]

Protocol 2: The Post-Synthetic Approach via On-Resin N-Methylation

This alternative strategy involves synthesizing the full-length, non-methylated peptide first, followed by a site-selective N-methylation reaction directly on the solid support. This method avoids the challenging coupling steps of pre-methylated monomers but introduces its own set of complexities related to reaction efficiency and potential side reactions.

Core Principle & Causality

The most robust on-resin methods are based on the work of Fukuyama and Miller/Scanlan.[8] The protocol is typically a three-step process:

  • Sulfonylation: The backbone amide nitrogen is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This serves two purposes: it protects the α-amino group of the N-terminal residue and, crucially, it increases the acidity of the amide proton on the preceding residue, making it susceptible to deprotonation.[8][9]

  • Methylation: A base is used to deprotonate the sulfonamide, followed by alkylation with a methylating agent like dimethyl sulfate or methyl iodide.[8][10]

  • Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amide and liberate the N-terminal amine for subsequent peptide chain elongation.

Experimental Workflow: On-Resin N-Methylation

cluster_SPPS Standard Fmoc-SPPS cluster_Methylation On-Resin N-Methylation Cycle cluster_Final Final Steps spps_start Synthesize peptide backbone up to residue to be methylated spps_deprotect Fmoc Deprotection spps_start->spps_deprotect sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) spps_deprotect->sulfonylation Initiate Methylation methylation 2. Methylation (DBU, Dimethyl Sulfate) sulfonylation->methylation desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU) methylation->desulfonylation desulfonylation->spps_deprotect Continue SPPS for next residue final_cleave Cleavage & Side-Chain Deprotection (TFA cocktail) desulfonylation->final_cleave If last residue precipitate Precipitation & Lyophilization final_cleave->precipitate

Caption: Workflow for Protocol 2 featuring the on-resin N-methylation cycle.

Detailed Experimental Protocol: On-Resin Methylation Cycle

This protocol is adapted from optimized procedures and describes the methylation of the N-terminal residue of a resin-bound peptide.[8][10]

  • Resin Preparation: Start with the peptide-bound resin (100 mg) after the final Fmoc deprotection step. Swell in N-methylpyrrolidone (NMP).

  • Step 1: Sulfonylation:

    • Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in NMP.

    • Add the solution to the resin and shake for 2 hours.[10]

    • Wash thoroughly with NMP.

  • Step 2: Methylation (Self-Validation via Repetition):

    • Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in NMP to the resin and shake for 3 minutes.

    • Add a solution of dimethyl sulfate (10 eq) in NMP and shake for 2 minutes.[11]

    • Drain and repeat the methylation steps (DBU followed by dimethyl sulfate) to drive the reaction to completion.

    • Wash thoroughly with NMP.

  • Step 3: Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP.

    • Add to the resin and shake for 5 minutes. Drain and repeat.

    • Wash the resin thoroughly with NMP (5 x 2 mL) and DCM (3 x 2 mL).

  • Continuation/Cleavage: The free N-terminal amine is now available for the next coupling cycle. If this was the final modification, proceed to the final cleavage as described in Protocol 1.

A Framework for Objective Benchmarking

The true measure of a synthesis protocol is the quality of the final product. A rigorous, multi-step analytical workflow is essential to objectively compare the outcomes of Protocol 1 and Protocol 2.

Analytical Workflow

cluster_synthesis Synthesis Output cluster_analysis Analytical Benchmarking cluster_results Key Performance Indicators (KPIs) crude Crude Peptide Product (Post-cleavage & precipitation) hplc Analytical RP-HPLC crude->hplc ms LC-MS Analysis crude->ms prep_hplc Preparative RP-HPLC crude->prep_hplc kpi1 Crude Purity (%) hplc->kpi1 msms MS/MS Fragmentation ms->msms kpi3 Identity Confirmation (Correct Mass) ms->kpi3 kpi4 Site-Specificity (%) msms->kpi4 kpi2 Final Yield (%) prep_hplc->kpi2

Caption: A comprehensive analytical workflow for benchmarking peptide synthesis protocols.

Benchmarking Methodologies
  • Crude Purity Analysis (Analytical RP-HPLC):

    • Objective: To assess the overall success of the synthesis before purification. This provides a snapshot of deletion sequences, incomplete deprotection, and other side products.

    • Protocol: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water). Inject onto a reverse-phase C18 column. Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes). The crude purity is calculated by integrating the area of the main product peak relative to the total peak area.[12]

  • Purification and Final Yield Calculation (Preparative RP-HPLC):

    • Objective: To isolate the desired methylated peptide and determine the overall efficiency of the synthesis.

    • Protocol: Use the analytical HPLC data to develop a focused gradient for preparative scale purification. Collect fractions corresponding to the target peptide peak. Confirm the purity of the pooled fractions by analytical HPLC. Lyophilize the pure fractions and weigh the final product. The final yield is calculated based on the initial resin loading.

  • Identity and Site-Specificity Verification (LC-MS/MS):

    • Objective: To confirm that the isolated peptide has the correct molecular weight and that the methyl group is located at the intended position. This is the ultimate validation of the protocol's fidelity.

    • Protocol: The purified peptide is analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS).[13][14]

      • Identity: The mass spectrometer will provide a high-resolution mass measurement of the parent ion, which must match the theoretical mass of the target methylated peptide.[15]

      • Site-Specificity: The parent ion is selected and fragmented (MS/MS). The resulting fragment ions (b- and y-ions) are analyzed. A mass shift of 14 Da (the mass of a CH2 group, effectively a methyl group) on the fragments that span the methylation site confirms its precise location.

Comparative Analysis: Interpreting the Data

Below is a table summarizing typical experimental outcomes when comparing the two protocols for the synthesis of a moderately complex peptide with two N-methylated residues.

Key Performance Indicator (KPI)Protocol 1: Building BlockProtocol 2: On-ResinRationale & Expert Insights
Crude Purity (%) 50-70%30-60%Protocol 1 often yields higher crude purity as the main failure sequence is deletion, which is easier to separate. Protocol 2 can suffer from incomplete methylation or desulfonylation, leading to a more complex crude mixture.[4]
Final Isolated Yield (%) 10-25%5-20%The difficult, extended coupling steps in Protocol 1 can lower overall yield. Protocol 2 involves more reaction steps on the resin, each with a potential for yield loss.
Site-Specificity (%) >99%90-99%Site-specificity is the key advantage of Protocol 1. In Protocol 2, there is a small but measurable risk of side-chain methylation on certain residues (e.g., Cys, His) or incomplete methylation, reducing the fidelity.[2]
Cost & Time Higher monomer cost; potentially longer coupling times.Lower reagent cost; methylation cycle is fast, but adds steps.Protocol 1 requires expensive, pre-made Fmoc-N-Me-amino acids.[8] Protocol 2 is more cost-effective for screening or large-scale synthesis if optimized. A recently optimized on-resin method reduced the cycle time from 4 hours to 40 minutes.[10]
Choosing the Right Protocol
  • For maximum certainty and fidelity, especially for a final drug candidate, Protocol 1 (Building Block) is superior. The guaranteed site-specificity outweighs the challenges of coupling.

  • For exploratory studies, "N-methyl scanning," or library synthesis where cost and throughput are major considerations, Protocol 2 (On-Resin) is a powerful and viable alternative. [7] It allows for the rapid generation of multiple methylated analogues from a common peptide precursor without the need to synthesize numerous expensive monomers.

Conclusion

The synthesis of complex methylated peptides is a challenging yet essential task in modern drug discovery. Both the building block and on-resin methylation approaches offer viable pathways to these valuable molecules, each with a distinct profile of advantages and disadvantages. The choice of protocol is not absolute but should be guided by the specific goals of the project—be it the high-fidelity synthesis of a single target or the rapid, exploratory screening of multiple analogues. Ultimately, a successful outcome is entirely dependent on a rigorous, multi-faceted benchmarking strategy. By systematically evaluating crude purity, final yield, and, most critically, site-specificity through a combination of HPLC and high-resolution mass spectrometry, researchers can validate their chosen protocol and ensure the integrity of their scientific findings.

References

  • Should My Peptide Be Methylated? - LifeTein. [Link]

  • Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. (2012). [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. (2018). [Link]

  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 813, 359-374. (2012). [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6911-6913. (2005). [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(13), 10793. (2023). [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. University of the Incarnate Word, The Athenaeum. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4056-4060. (2023). [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. (2023). [Link]

  • Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis. Current Protocols in Protein Science, 91, 14.18.1-14.18.14. (2018). [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 66(10), 3543-3549. (2001). [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. (2005). [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 3(10), 624-629. (2007). [Link]

  • Methylation Analysis Method. BTP BIOTECH. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Methylated Peptide Analysis Service. Mtoz Biolabs. [Link]

  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61-73. (2025). [Link]

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 66, 1-13. (2023). [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(1), 101097. (2022). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (2007). [Link]

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